Product packaging for Folic acid methyl ester(Cat. No.:)

Folic acid methyl ester

Cat. No.: B15390113
M. Wt: 455.4 g/mol
InChI Key: YIVGBIWFBUNYLC-ZDUSSCGKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Folic acid methyl ester is a useful research compound. Its molecular formula is C20H21N7O6 and its molecular weight is 455.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21N7O6 B15390113 Folic acid methyl ester

Properties

Molecular Formula

C20H21N7O6

Molecular Weight

455.4 g/mol

IUPAC Name

(4S)-4-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid

InChI

InChI=1S/C20H21N7O6/c1-33-19(32)13(6-7-14(28)29)25-17(30)10-2-4-11(5-3-10)22-8-12-9-23-16-15(24-12)18(31)27-20(21)26-16/h2-5,9,13,22H,6-8H2,1H3,(H,25,30)(H,28,29)(H3,21,23,26,27,31)/t13-/m0/s1

InChI Key

YIVGBIWFBUNYLC-ZDUSSCGKSA-N

Isomeric SMILES

COC(=O)[C@H](CCC(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Canonical SMILES

COC(=O)C(CCC(=O)O)NC(=O)C1=CC=C(C=C1)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of Folic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid, a member of the vitamin B complex, is a crucial nutrient for a variety of physiological processes, including nucleotide synthesis and cellular methylation. Its synthetic derivative, folic acid methyl ester, serves as an important metabolite and a subject of interest in neuropsychiatric research, particularly in the context of depression. This technical guide provides a comprehensive overview of the known chemical properties of this compound, including its physicochemical characteristics, spectral data, and potential biological activities. This document is intended to be a valuable resource for researchers and professionals involved in drug development and related scientific fields.

Chemical and Physical Properties

This compound, with the IUPAC name (2S)-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-methoxy-5-oxopentanoic acid, possesses distinct chemical and physical properties that are critical for its handling, formulation, and biological activity assessment. While some experimental data is available, certain properties like the melting point and pKa have not been extensively reported in the literature.

PropertyValueSource
Molecular Formula C₂₀H₂₁N₇O₆--INVALID-LINK--
Molecular Weight 455.42 g/mol --INVALID-LINK--
Appearance Yellow to orange crystalline powder (inferred from folic acid)--INVALID-LINK--
Solubility DMSO: 100 mg/mL--INVALID-LINK--
Melting Point Data not available
Boiling Point Data not available
pKa Data not available

Experimental Protocols

Synthesis of this compound (Generalized Method)

Materials:

  • Folic acid

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂) or a strong acid catalyst (e.g., concentrated sulfuric acid)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

Procedure:

  • Suspend folic acid in an excess of anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise to the suspension. The reaction is exothermic and generates HCl gas, so it should be performed in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash it with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent to obtain the crude this compound.

G folic_acid Folic Acid reflux Reflux folic_acid->reflux methanol Methanol methanol->reflux socl2 Thionyl Chloride (catalyst) socl2->reflux workup Aqueous Workup reflux->workup purification Purification workup->purification fame This compound purification->fame

Purification of this compound (Generalized Method)

A detailed protocol for the purification of this compound is not explicitly available. However, based on procedures for purifying folic acid and its derivatives, a method involving column chromatography can be proposed.

Materials:

  • Crude this compound

  • Silica gel for column chromatography

  • Eluent system (e.g., a mixture of dichloromethane and methanol, or ethyl acetate and hexane)

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • Prepare a silica gel column of an appropriate size.

  • Dissolve the crude this compound in a minimal amount of the eluent or a suitable solvent.

  • Load the sample onto the top of the silica gel column.

  • Elute the column with the chosen eluent system. The polarity of the eluent can be gradually increased to facilitate the separation of the product from impurities.

  • Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Combine the pure fractions and evaporate the solvent using a rotary evaporator to obtain the purified this compound.

G crude_product Crude this compound dissolution Dissolution in minimal solvent crude_product->dissolution column_loading Loading onto Silica Gel Column dissolution->column_loading elution Elution with Solvent Gradient column_loading->elution fraction_collection Fraction Collection elution->fraction_collection tlc_analysis TLC Analysis fraction_collection->tlc_analysis pooling Pooling of Pure Fractions tlc_analysis->pooling evaporation Solvent Evaporation pooling->evaporation pure_product Purified this compound evaporation->pure_product

Spectral Data

Reference ¹H NMR Data for Folic Acid (DMSO-d₆): The spectrum is complex, showing signals for the pteridine ring, the p-aminobenzoyl group, and the glutamic acid moiety.

Reference ¹³C NMR Data for Folic Acid (DMSO-d₆): The spectrum exhibits a range of signals corresponding to the various carbon environments within the molecule.

Biological Activity and Signaling Pathways

This compound is recognized as a metabolite of folic acid and has been investigated for its potential role in neuropsychiatric conditions. While direct evidence for the specific signaling pathways modulated by the methyl ester is limited, the known biological activities of its parent compound, folic acid, provide a strong basis for hypothesizing its potential mechanisms of action.

Janus Kinase-Signal Transducer and Activator of Transcription (JAK-STAT) Signaling Pathway

Folic acid has been shown to alter the methylation profile of genes involved in the JAK-STAT signaling pathway in Alzheimer's disease models. This pathway is crucial for regulating cellular processes such as proliferation, differentiation, and apoptosis. It is plausible that this compound, as a closely related derivative, may also exert modulatory effects on this pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimer) STAT->pSTAT Dimerization DNA DNA pSTAT->DNA Nuclear Translocation & DNA Binding Gene_Expression Gene Expression DNA->Gene_Expression Transcription Folic_Acid_Ester Folic Acid Methyl Ester? Folic_Acid_Ester->JAK Modulation? Folic_Acid_Ester->STAT Modulation? Cytokine Cytokine Cytokine->Receptor

Long-Term Depression (LTD) Signaling Pathway

Research has also implicated folic acid in the modulation of the long-term depression (LTD) signaling pathway in the context of Alzheimer's disease. LTD is a form of synaptic plasticity that results in a long-lasting decrease in the strength of synaptic transmission. Given that this compound is being studied for its effects on neuropsychiatric conditions, its potential interaction with pathways governing synaptic plasticity warrants further investigation.

LTD_Pathway Folic_Acid_Ester Folic Acid Methyl Ester? Signal_Cascade Signal Cascade Folic_Acid_Ester->Signal_Cascade Modulation? Presynaptic_Neuron Presynaptic Neuron Glutamate_Release Glutamate Release Presynaptic_Neuron->Glutamate_Release Postsynaptic_Neuron Postsynaptic Neuron NMDA_Receptor NMDA Receptor Glutamate_Release->NMDA_Receptor Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Ca_Influx->Signal_Cascade AMPAR_Internalization AMPAR Internalization Signal_Cascade->AMPAR_Internalization LTD Long-Term Depression AMPAR_Internalization->LTD

Conclusion

This compound is a compound of significant interest due to its relationship with folic acid and its potential applications in neuroscience research. This guide has summarized the currently available chemical and physical data, provided generalized experimental protocols for its synthesis and purification, and discussed its potential biological activities based on the known roles of its parent compound. Further research is required to fully elucidate the specific properties and biological functions of this compound, which will undoubtedly contribute to a deeper understanding of its therapeutic potential.

Folic acid methyl ester CAS number and structure

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Folic Acid Methyl Ester and its Biologically Active Forms

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound and its related methylated derivatives, with a primary focus on the biologically crucial compound, 5-methyltetrahydrofolate (5-MTHF). This document elucidates the chemical identities, metabolic pathways, and analytical methodologies pertinent to these compounds, presenting key data in a structured format for scientific and research applications.

Chemical Identification and Structure

The term "this compound" can encompass several structurally related molecules. For clarity, this guide distinguishes between the direct methyl ester of folic acid and its more biologically significant methylated forms.

Folic Acid and its Derivatives:

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Features
Folic Acid59-30-3C₁₉H₁₉N₇O₆441.4The synthetic, oxidized parent compound.
This compound1348988-65-7C₂₀H₂₁N₇O₆455.42The methyl ester derivative of folic acid.[1][2]
N-Methylfolic Acid70114-87-3C₂₀H₂₁N₇O₆455.42A methylated form of folic acid.[3]
5-Methyltetrahydrofolate (5-MTHF)134-35-0 (free form)C₂₀H₂₅N₇O₆459.46The primary, biologically active form of folate in the body.[4]

Chemical Structure of 5-Methyltetrahydrofolate (5-MTHF):

G cluster_folate 5-Methyltetrahydrofolate (5-MTHF) C20H25N7O6 C20H25N7O6 img

Caption: Chemical structure of 5-Methyltetrahydrofolate.

Metabolic Significance: The One-Carbon Pathway

The primary role of methylated folate, specifically 5-MTHF, is as a crucial methyl donor in the one-carbon metabolic pathway. This pathway is fundamental for numerous physiological processes, including DNA synthesis and repair, neurotransmitter synthesis, and the regulation of homocysteine levels.[5][6]

The enzyme methylenetetrahydrofolate reductase (MTHFR) is central to this process, catalyzing the conversion of 5,10-methylenetetrahydrofolate to 5-MTHF.[7] Genetic variations in the MTHFR gene can impair this conversion, leading to reduced levels of active folate and elevated homocysteine, which is a risk factor for various health conditions.[7] 5-MTHF supplementation can bypass this enzymatic step, directly providing the biologically active form of folate.[8]

one_carbon_metabolism cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle folic_acid Folic Acid (Diet/Supplement) dhf Dihydrofolate (DHF) folic_acid->dhf DHFR thf Tetrahydrofolate (THF) dhf->thf DHFR methylene_thf 5,10-Methylenetetrahydrofolate thf->methylene_thf mthf 5-Methyltetrahydrofolate (5-MTHF) methylene_thf->mthf MTHFR homocysteine Homocysteine mthf->homocysteine Methyl Group Donation methionine Methionine homocysteine->methionine Methionine Synthase (Vitamin B12 dependent) sam S-adenosylmethionine (SAM) methionine->sam sah S-adenosylhomocysteine (SAH) sam->sah Methylation Reactions (DNA, proteins, etc.) sah->homocysteine

Caption: The central role of 5-MTHF in the one-carbon metabolism pathway.

Experimental Protocols

Synthesis of Folic Acid Derivatives

The synthesis of folic acid derivatives often involves the protection of reactive groups, followed by coupling reactions and subsequent deprotection. A general approach for creating γ-substituted folate derivatives is outlined below.

Workflow for Synthesis of γ-Substituted Folic Acid Derivatives:

synthesis_workflow start Folic Acid step1 Reaction with Trifluoroacetic Anhydride start->step1 step2 Formation of N10-trifluoroacetyl pyrofolic acid step1->step2 step3 Reaction with an amine to form pteroic acid derivative step2->step3 step4 Coupling with γ-substituted glutamate ester step3->step4 end γ-Substituted Folic Acid Derivative step4->end

Caption: Generalized workflow for synthesizing folic acid derivatives.

A detailed protocol for the synthesis of a "clickable" folic acid derivative involves the following key steps[9]:

  • Coupling of Protected Pteroic Acid and a PEG-Azide Linker: The protected pteroic acid is reacted with a suitable linker, such as a PEG-azide, in the presence of a coupling agent like COMU in acetonitrile.

  • Deprotection: The protecting groups (e.g., BOC) are removed, often using trifluoroacetic acid.

  • Final Coupling: The resulting intermediate is coupled with the desired moiety.

  • Purification: The final product is purified, typically by column chromatography.

Analytical Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method for the quantification of folic acid and its derivatives in various matrices, including food products and biological samples.

A. Sample Preparation for Cereal-Grain Products[10]:

  • Extraction: Folates are heat-extracted from the food sample.

  • Enzymatic Treatment: A tri-enzyme treatment (α-amylase, conjugase, and protease) is applied to the extracts to release the folates.

  • Purification: The extract is purified using affinity chromatography.

B. HPLC Method for Folic Acid and 5-Methyltetrahydrofolate[10]:

  • Column: ODS-Hypersil (5 µm, 4.6 x 250 mm)

  • Mobile Phase: A gradient elution using two mobile phases:

    • A: 28 mmol/L dibasic potassium phosphate and 60 mmol/L phosphoric acid in water.

    • B: 28 mmol/L dibasic potassium phosphate and 60 mmol/L phosphoric acid in 200 mL/L acetonitrile and 800 mL/L water.

  • Flow Rate: 1 mL/min

  • Detection:

    • Folic Acid: UV absorbance at 280 nm.

    • 5-Methyltetrahydrofolate: Fluorescence detection with excitation at 295 nm and emission at 360 nm.

C. LC-MS/MS for Serum Analysis[11]: A more sensitive method using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) has been developed for the analysis of folates in serum.

  • Sample Preparation: Protein precipitation followed by solid-phase extraction.

  • Chromatography: A C18 column with a gradient of 0.5% acetic acid in water and a methanol:acetonitrile mixture.

  • Detection: Tandem mass spectrometry in positive electrospray ionization mode, using selective reaction monitoring (SRM).

Quantitative Data and Clinical Significance

Supplementation with L-methylfolate (a form of 5-MTHF) has been investigated for its clinical utility, particularly in the management of depression, often as an adjunct to antidepressant therapy.[12][13]

Results from a Real-World Patient Experience Trial of L-Methylfolate in Depression[12]:

ParameterValue
Baseline Depression Severity (Mean PHQ-9 Score) 14.6
Follow-up Depression Severity (Mean PHQ-9 Score) 6.1
Mean Reduction in PHQ-9 Score 8.5 (58.2% decrease)
Treatment Response Rate (≥50% reduction in PHQ-9) 67.9%
Remission Rate (Follow-up PHQ-9 Score < 5) 45.7%

Data from a study with an average of 95 days of therapy.

This data suggests a significant improvement in depressive symptoms with the use of L-methylfolate. The mechanism is thought to be related to the role of 5-MTHF in the synthesis of monoamine neurotransmitters (serotonin, dopamine, and norepinephrine).

Conclusion

While "this compound" is a specific chemical entity, the broader field of methylated folates is dominated by the biologically active and clinically significant 5-methyltetrahydrofolate (5-MTHF). Understanding its central role in one-carbon metabolism is key for researchers in nutrition, neuroscience, and drug development. The provided methodologies for synthesis and analysis, along with quantitative clinical data, offer a solid foundation for further research and application of these vital compounds.

References

An In-depth Technical Guide on the Metabolism of Folic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the metabolic fate of folic acid, the synthetic form of vitamin B9. It is intended for researchers, scientists, and professionals in drug development who are engaged in studies involving folate metabolism. While the initial topic of inquiry was "folic acid methyl ester" as a metabolite, a thorough review of the scientific literature indicates that this compound is not a recognized metabolite of folic acid in biological systems. Instead, this guide will focus on the well-established and scientifically validated metabolic pathways of folic acid, including its conversion to the biologically active form, 5-methyltetrahydrofolate (5-MTHF), and the occurrence of unmetabolized folic acid (UMFA) in circulation.

Folic acid itself is biologically inactive and must undergo a series of enzymatic conversions to become functional within the body. These active forms, known as folates, are crucial coenzymes in one-carbon metabolism, which is essential for the synthesis of DNA, RNA, and amino acids.[1][2] Understanding the intricacies of folic acid metabolism is therefore vital for research in areas ranging from developmental biology and oncology to nutrition and pharmacology.

The Metabolic Pathway of Folic Acid

The journey of folic acid from ingestion to its active form involves several key enzymatic steps primarily occurring in the liver.[3] The overall pathway can be divided into two major stages: the reduction of the pteridine ring and the acquisition and transfer of a one-carbon unit.

Reduction of Folic Acid to Tetrahydrofolate (THF)

The initial and rate-limiting step in the activation of folic acid is its reduction to tetrahydrofolate (THF). This process is catalyzed by the enzyme dihydrofolate reductase (DHFR) and occurs in two successive steps, both of which require NADPH as a cofactor.[3][4]

  • Folic Acid to Dihydrofolate (DHF): DHFR first reduces folic acid to dihydrofolate.

  • Dihydrofolate to Tetrahydrofolate (THF): The same enzyme, DHFR, then further reduces DHF to the fully active coenzyme, THF.[3]

This two-step reduction is crucial as THF is the central molecule that can accept one-carbon units for various metabolic reactions.[1]

Folic_Acid_Reduction Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR (NADPH -> NADP+) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR (NADPH -> NADP+)

Folic Acid Reduction Pathway.
Formation of 5-Methyltetrahydrofolate (5-MTHF)

Once THF is formed, it can be converted into various derivatives that carry one-carbon units at different oxidation states. The most prominent of these in the circulatory system is 5-methyltetrahydrofolate (5-MTHF). The formation of 5-MTHF is a key step in the folate cycle and is critical for the remethylation of homocysteine to methionine.

This pathway involves two key enzymes:

  • Serine Hydroxymethyltransferase (SHMT): This enzyme catalyzes the transfer of a one-carbon unit from the amino acid serine to THF, forming 5,10-methylenetetrahydrofolate.[3]

  • Methylenetetrahydrofolate Reductase (MTHFR): MTHFR is the rate-limiting enzyme that catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate (5-MTHF).[5][6] 5-MTHF is the primary circulating form of folate in the blood.[7][8]

One_Carbon_Metabolism cluster_folate_cycle Folate Cycle cluster_methionine_cycle Methionine Cycle THF Tetrahydrofolate (THF) MethyleneTHF 5,10-Methylenetetrahydrofolate THF->MethyleneTHF SHMT (Serine -> Glycine) MTHF 5-Methyltetrahydrofolate (5-MTHF) MethyleneTHF->MTHF MTHFR (NADPH -> NADP+) Homocysteine Homocysteine MTHF->Homocysteine Methyl Group Donation Methionine Methionine Homocysteine->Methionine Methionine Synthase (Vitamin B12)

Formation of 5-MTHF and its role in the Methionine Cycle.

Unmetabolized Folic Acid (UMFA)

With the widespread fortification of foods with folic acid and the common use of supplements, there is a potential for the intake of folic acid to exceed the metabolic capacity of the dihydrofolate reductase (DHFR) enzyme.[3] This can lead to the appearance of unmetabolized folic acid (UMFA) in the bloodstream.[9]

Studies have shown that UMFA is detectable in the serum of a large percentage of the population, even in fasting individuals.[9][10] The presence of UMFA is more prevalent and at higher concentrations in individuals who use folic acid-containing supplements compared to non-users.[9] While the full biological implications of circulating UMFA are still under investigation, some studies have suggested potential associations with altered immune responses.[10]

Quantitative Data on Plasma Folate Concentrations

The concentrations of different folate forms in human plasma can vary depending on factors such as dietary intake, supplement use, and genetic variations in folate-metabolizing enzymes. The following table summarizes typical reference ranges for key folate metabolites in adults.

AnalyteSample TypeTypical Reference Range (nmol/L)Notes
Total Folate Serum/Plasma7 - 45.3[11]Represents all forms of folate.
5-Methyl-THF Serum/Plasma30.7 (non-users) - 48.4 (supplement users)[9]The primary circulating form of active folate.[7]
Unmetabolized Folic Acid (UMFA) Serum/Plasma0.794 (non-users) - 1.54 (supplement users)[9]Detectable in over 95% of the US population.[9]
Red Blood Cell (RBC) Folate Whole Blood317 - 1422[11]Reflects long-term folate status.

Note: Reference ranges can vary between laboratories and populations. The values presented are for general guidance.

Experimental Protocols: Quantification of Folate Metabolites

The accurate quantification of folate metabolites in biological samples is crucial for research in this field. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a highly sensitive and specific method for this purpose.[12]

Protocol: Simultaneous Quantification of 5-MTHF and UMFA in Human Plasma by HPLC-MS/MS

This protocol is a generalized representation based on established methodologies.[12][13]

1. Sample Collection and Preparation:

  • Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge to separate plasma.

  • To stabilize folates, add an antioxidant such as ascorbic acid.

  • For protein precipitation, add a solvent like acetonitrile to the plasma sample.

  • Vortex and centrifuge to pellet the precipitated proteins.

  • Collect the supernatant for analysis.

2. Internal Standards:

  • Add stable isotope-labeled internal standards (e.g., [13C5]5-methylTHF and [2H4]folic acid) to the plasma samples before protein precipitation to account for matrix effects and variations in sample preparation and instrument response.[12]

3. Chromatographic Separation:

  • Use a reversed-phase C18 HPLC column for separation.

  • Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., ammonium acetate buffer) and an organic component (e.g., acetonitrile).

4. Mass Spectrometric Detection:

  • Utilize a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Set specific precursor-to-product ion transitions for the quantification of each analyte and its corresponding internal standard.

5. Data Analysis:

  • Generate a standard curve using known concentrations of 5-MTHF and folic acid.

  • Calculate the concentration of each analyte in the unknown samples by comparing their peak area ratios (analyte/internal standard) to the standard curve.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Blood Whole Blood Collection Plasma Plasma Separation Blood->Plasma Precipitation Protein Precipitation (with Internal Standards) Plasma->Precipitation Supernatant Supernatant Collection Precipitation->Supernatant HPLC HPLC Separation Supernatant->HPLC Injection MS Tandem Mass Spectrometry (MRM Detection) HPLC->MS Data Data Processing and Quantification MS->Data

Workflow for Folate Metabolite Analysis.

Conclusion

The metabolism of folic acid is a multifaceted process that is fundamental to human health. While "this compound" is not a known biological metabolite, the conversion of folic acid to its active forms, particularly 5-methyltetrahydrofolate, is a critical pathway for cellular function. The enzymes DHFR and MTHFR play pivotal roles in this activation process. The presence of unmetabolized folic acid in circulation is a common phenomenon in populations with high folic acid intake and is an area of ongoing research. The methodologies outlined in this guide, particularly HPLC-MS/MS, provide the necessary tools for accurate and sensitive quantification of key folate metabolites, enabling further advancements in our understanding of folate's role in health and disease.

References

The Dawn of Folate: A Technical Chronicle of the Discovery and Evolution of Folic Acid and Its Esters

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the pivotal discoveries, experimental foundations, and evolving understanding of folic acid and its vital derivatives.

This technical whitepaper delves into the seminal discoveries that unveiled the critical role of folic acid and its esters in cellular metabolism and human health. From the early observations of nutritional deficiencies to the intricate elucidation of complex biochemical pathways, this document provides a detailed historical account, summarizes key quantitative data, and outlines the foundational experimental protocols that paved the way for our current understanding.

The "Wills Factor": Unraveling a Nutritional Enigma

The story of folic acid begins not with a targeted search for a vitamin, but with the investigation of a debilitating disease. In the late 1920s, British physician Dr. Lucy Wills traveled to India to investigate a severe form of macrocytic anemia prevalent in pregnant textile workers.[1] Her meticulous research, published in 1931, ruled out infectious causes and pointed towards a nutritional deficiency.[1]

Dr. Wills' pivotal experiments involved treating the anemic patients with various dietary supplements. While crude liver extracts showed some efficacy, a commercially available yeast extract, Marmite, proved to be remarkably effective in reversing the anemia.[1] This unknown corrective substance was termed the "Wills Factor."[1][2] Her work laid the crucial groundwork for identifying a new, essential nutrient.

Key Experiment: The Marmite Intervention

Objective: To determine if a nutritional supplement could alleviate macrocytic anemia in pregnant women.

Methodology:

  • Patient Population: Pregnant women in Mumbai, India, diagnosed with severe macrocytic anemia.

  • Intervention: Daily oral administration of a yeast extract (Marmite).

  • Observation: Regular monitoring of blood parameters, including red blood cell count and hemoglobin levels.

  • Control (Implicit): Patients who did not receive the supplement continued to exhibit symptoms of anemia.

From "Folium" to Folic Acid: Isolation and Chemical Identification

The quest to isolate and identify the "Wills Factor" intensified in the following decade. The name "folic acid" was first proposed in 1941 by Herschel K. Mitchell, Esmond E. Snell, and Roger J. Williams, who successfully concentrated a growth factor for Streptococcus lactis R from spinach leaves (from the Latin word folium, meaning leaf).[3][4]

A major breakthrough came in 1943 when Robert Stokstad and his team at Lederle Laboratories successfully crystallized folic acid.[2][5] Subsequent chemical analysis revealed its structure as pteroylglutamic acid, a molecule composed of a pteridine ring, para-aminobenzoic acid, and glutamic acid.[5] This definitive identification opened the door to its chemical synthesis and widespread study.

The Emergence of Folic Acid Esters: Beyond the Parent Compound

Scientists soon discovered that folic acid itself was a precursor to a range of biologically active derivatives, or esters. These compounds, which differ in the number of glutamate residues or the one-carbon units they carry, are the true coenzymes that participate in vital metabolic reactions.

Folinic Acid (Leucovorin): The "Citrovorum Factor"

In 1948, a crucial growth factor for the bacterium Leuconostoc citrovorum was discovered and named the "citrovorum factor."[1][6] It was later identified as 5-formyltetrahydrofolic acid, a reduced and formylated derivative of folic acid, and became known as folinic acid or leucovorin.[1][6] This discovery was significant as it represented a more biologically active form of the vitamin that did not require reduction by the enzyme dihydrofolate reductase (DHFR).[1][6] The first chemical synthesis of folinic acid was a critical step for its therapeutic application, particularly as a "rescue" agent in high-dose methotrexate cancer therapy.[1]

Pteroylpolyglutamates: The Storage and Active Forms

Further research revealed that in biological systems, folic acid and its derivatives are predominantly found as polyglutamates, with multiple glutamate residues linked to the pteroyl moiety. These polyglutamate tails are essential for the retention of folates within the cell and for their affinity to various enzymes. The enzymatic synthesis of these polyglutamates is a key step in folate metabolism.

Quantitative Data Summary

The following tables summarize key quantitative data related to the discovery and characterization of folic acid and its esters.

MilestoneYearKey Finding/ValueReference
Discovery of "Wills Factor"1931Yeast extract (Marmite) cures macrocytic anemia[1]
Naming of Folic Acid1941Isolated from spinach as a growth factor[3][4]
Crystallization of Folic Acid1943Pure crystalline form of pteroylglutamic acid obtained[2][5]
Discovery of Folinic Acid1948Identified as "citrovorum factor"[1][6]

Foundational Experimental Protocols

The following sections detail the methodologies of key experiments that were instrumental in the discovery and understanding of folic acid and its esters.

Isolation of Folic Acid from Spinach (Mitchell, Snell, and Williams, 1941 - Conceptual Reconstruction)

Objective: To concentrate and isolate the growth factor for Streptococcus lactis R from spinach.

Methodology:

  • Extraction: Large quantities of fresh spinach leaves were homogenized and extracted with hot water to solubilize the water-soluble vitamins.

  • Adsorption and Elution: The aqueous extract was passed through a column of activated charcoal (Norit) to adsorb the active factor. The factor was then eluted with a mixture of ethanol and ammonia.

  • Precipitation: The eluate was treated with lead acetate to precipitate impurities. The active factor remained in the supernatant.

  • Further Purification: The supernatant was further purified by a series of precipitation and extraction steps, including precipitation with silver nitrate and barium hydroxide.

  • Bioassay: At each step of the purification process, the activity of the fractions was tested by measuring their ability to promote the growth of Streptococcus lactis R in a defined culture medium.

Chemical Synthesis of Leucovorin (Conceptual Reconstruction)

Objective: To chemically synthesize 5-formyltetrahydrofolic acid.

Methodology:

  • Reduction of Folic Acid: Folic acid was first catalytically hydrogenated to produce tetrahydrofolic acid (THF). This step involves the reduction of the pteridine ring.

  • Formylation: The resulting THF was then treated with a formylating agent, such as formic acid or a formic acid derivative, to introduce a formyl group at the N5 position of the pteridine ring.

  • Purification: The synthesized leucovorin was then purified by crystallization or chromatographic techniques to separate it from unreacted starting materials and byproducts. The patent literature describes various refinements to this process, for example, using an amine base in the conversion of anhydroleucovorin to leucovorin to improve purity.[7]

Metabolic Pathways and Key Relationships

The discovery of folic acid and its esters led to the elucidation of their central role in one-carbon metabolism. These pathways are critical for the synthesis of nucleotides (the building blocks of DNA and RNA) and for the methylation of various substrates, including DNA, RNA, and proteins.

Folic_Acid_Metabolism cluster_absorption Intestinal Absorption cluster_cellular_metabolism Cellular Metabolism Dietary Folate (Polyglutamate) Dietary Folate (Polyglutamate) Folate (Monoglutamate) Folate (Monoglutamate) Dietary Folate (Polyglutamate)->Folate (Monoglutamate) Folate Hydrolase Folic Acid (Monoglutamate) Folic Acid (Monoglutamate) Folic Acid (Monoglutamate)->Folate (Monoglutamate) Absorption Folate Folate Folate (Monoglutamate)->Folate Cellular Uptake DHF DHF Folate->DHF DHFR Dihydrofolate (DHF) Dihydrofolate (DHF) Tetrahydrofolate (THF) Tetrahydrofolate (THF) 5,10-Methylene-THF 5,10-Methylene-THF 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF MTHFR THF THF 5,10-Methylene-THF->THF dTMP Synthesis 5-Methyl-THF->THF Methionine Synthase (Homocysteine -> Methionine) 10-Formyl-THF 10-Formyl-THF Folinic Acid (5-Formyl-THF) Folinic Acid (5-Formyl-THF) Folinic Acid (5-Formyl-THF)->10-Formyl-THF Methenyl-THF Synthetase DHF->THF DHFR THF->5,10-Methylene-THF SHMT (Serine -> Glycine) THF->10-Formyl-THF Purine Synthesis

Caption: Overview of Folic Acid Absorption and Metabolism.

This diagram illustrates the conversion of dietary folates and synthetic folic acid into the active coenzyme forms within the cell. Key enzymes such as dihydrofolate reductase (DHFR), serine hydroxymethyltransferase (SHMT), and methylenetetrahydrofolate reductase (MTHFR) are highlighted.

Experimental_Workflow_Isolation Spinach Leaves Spinach Leaves Homogenization & Hot Water Extraction Homogenization & Hot Water Extraction Spinach Leaves->Homogenization & Hot Water Extraction Aqueous Extract Aqueous Extract Homogenization & Hot Water Extraction->Aqueous Extract Adsorption (Activated Charcoal) Adsorption (Activated Charcoal) Aqueous Extract->Adsorption (Activated Charcoal) Elution (Ethanol/Ammonia) Elution (Ethanol/Ammonia) Adsorption (Activated Charcoal)->Elution (Ethanol/Ammonia) Purified Eluate Purified Eluate Elution (Ethanol/Ammonia)->Purified Eluate Precipitation & Centrifugation Precipitation & Centrifugation Purified Eluate->Precipitation & Centrifugation Supernatant Supernatant Precipitation & Centrifugation->Supernatant Further Purification Steps Further Purification Steps Supernatant->Further Purification Steps Crystalline Folic Acid Crystalline Folic Acid Further Purification Steps->Crystalline Folic Acid

References

Folic Acid Methyl Ester: A Technical Guide to Solubility in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of folic acid methyl ester in common laboratory solvents. Understanding the solubility of this compound is critical for a wide range of applications, including in vitro and in vivo studies, formulation development, and analytical method development. This document presents available quantitative and qualitative solubility data, detailed experimental protocols for solubility determination, and visual representations of the experimental workflow.

Core Data Presentation: Solubility Profile

SolventChemical FormulaTypeQuantitative Solubility (mg/mL)Qualitative Solubility & Remarks
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar Aprotic100[1]Soluble. Sonication may be required to achieve this concentration[1].
WaterH₂OPolar ProticData not availableLikely very slightly soluble to insoluble. Folic acid is practically insoluble in water[2][3].
EthanolC₂H₅OHPolar ProticData not availableLikely very slightly soluble to insoluble. Folic acid is insoluble in alcohol[2].
MethanolCH₃OHPolar ProticData not availableLikely very slightly soluble. Folic acid is slightly soluble in methanol[3].
Dimethylformamide (DMF)C₃H₇NOPolar AproticData not availableLikely soluble. Folic acid is soluble in DMF[4].
AcetoneC₃H₆OPolar AproticData not availableLikely insoluble. Folic acid is insoluble in acetone[2].

Note on Folic Acid Solubility: Folic acid, the parent compound of this compound, is known to be practically insoluble in water and most organic solvents[2]. Its solubility is significantly pH-dependent, increasing in dilute acidic and alkaline solutions[2][3]. The esterification of one of the carboxylic acid groups in folic acid to form the methyl ester likely results in a less polar molecule, which may influence its solubility profile. The provided data for the methyl ester in DMSO suggests good solubility in this polar aprotic solvent.

Experimental Protocols: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the thermodynamic equilibrium solubility of a compound[5]. The following protocol is a generalized procedure that can be adapted for the determination of this compound solubility in various solvents.

Principle

An excess amount of the solid compound is agitated in a specific solvent for a prolonged period until equilibrium is reached between the undissolved solid and the saturated solution. The concentration of the dissolved compound in the supernatant is then determined analytically.

Materials and Equipment
  • This compound (solid powder)

  • Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, acetone)

  • Glass vials or flasks with screw caps

  • Orbital shaker or rotator

  • Constant temperature bath or incubator

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation:

    • Add an excess amount of this compound to a series of vials, ensuring there will be undissolved solid remaining at equilibrium. A starting point could be to add approximately 10 mg of the compound to 1 mL of each solvent.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker within a constant temperature bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the samples for a sufficient time to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to ensure that equilibrium has been reached (i.e., the concentration in solution is no longer increasing).

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to sediment.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any undissolved microparticles.

  • Analysis:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the filtered supernatant by interpolating from the calibration curve. This concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Mandatory Visualizations

The following diagrams illustrate the key workflows and logical relationships in the experimental determination of solubility.

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Weigh excess This compound prep2 Add solvent to vials equil Agitate at constant temperature (24-48h) prep2->equil sep1 Sedimentation of excess solid equil->sep1 sep2 Withdraw supernatant sep1->sep2 sep3 Filter through 0.22 µm filter sep2->sep3 ana2 Analyze supernatant and standards (HPLC/UV-Vis) sep3->ana2 ana1 Prepare standard solutions ana1->ana2 ana3 Determine concentration (Solubility) ana2->ana3

Caption: Experimental workflow for the shake-flask solubility determination.

logical_relationship compound Folic Acid Methyl Ester solubility Solubility compound->solubility application Successful Application (e.g., Assay, Formulation) solubility->application solvent Solvent Properties (Polarity, H-bonding) solvent->solubility temperature Temperature temperature->solubility ph pH (for aqueous) ph->solubility

Caption: Factors influencing the solubility of this compound.

References

Purity and Characterization of Synthetic Folic Acid Methyl Ester: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of folic acid methyl ester, a key derivative of folic acid used in various research and pharmaceutical applications. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations of key workflows and pathways to support researchers in the life sciences.

Synthesis of this compound

Folic acid possesses two carboxylic acid groups, at the α- and γ-positions of the glutamate moiety. The selective esterification of one of these groups is a key step in the synthesis of its derivatives. The γ-carboxylic acid is generally more reactive, leading to the preferential formation of the γ-ester.

Synthetic Pathway

The synthesis of this compound can be achieved through a direct esterification of folic acid using a coupling agent. A common method involves the use of a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC), in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Synthesis_Pathway Folic Acid Folic Acid Activated Intermediate Activated Intermediate Folic Acid->Activated Intermediate DCC, DMAP This compound This compound Activated Intermediate->this compound Nucleophilic Attack Methanol Methanol Methanol->Activated Intermediate

Figure 1: Synthesis of this compound.
Experimental Protocol: Synthesis of Folic Acid γ-Methyl Ester

This protocol is adapted from a general method for the esterification of folic acid.[1]

Materials:

  • Folic Acid (FA)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Anhydrous Methanol

  • Diethyl ether

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve 1 mmol of folic acid in 20 mL of anhydrous DMSO. This may require gentle warming and stirring in a water bath at 37°C until the solution is clear.

  • Add 1 mmol of DCC and 0.3 mmol of DMAP to the solution.

  • Add a molar excess of anhydrous methanol to the reaction mixture.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, precipitate the product by adding the reaction mixture to 150 mL of distilled water with stirring.

  • Collect the yellow precipitate by filtration.

  • Wash the precipitate with ethanol and diethyl ether to remove unreacted starting materials and byproducts.

  • Dry the product under vacuum to yield this compound.

Purification of this compound

Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts such as dicyclohexylurea (DCU), and any di-ester that may have formed. A combination of chromatographic techniques is often employed.

Purification Workflow

A typical purification workflow involves an initial filtration to remove the bulk of the DCU byproduct, followed by preparative high-performance liquid chromatography (HPLC) for high-purity isolation.

Purification_Workflow cluster_0 Crude Product cluster_1 Purification Steps cluster_2 Final Product Crude this compound Crude this compound Filtration Filtration Crude this compound->Filtration Preparative HPLC Preparative HPLC Filtration->Preparative HPLC Removal of DCU Pure this compound Pure this compound Preparative HPLC->Pure this compound

Figure 2: Purification workflow for this compound.
Experimental Protocol: Preparative HPLC Purification

Instrumentation and Conditions:

  • Column: C18 reverse-phase preparative column.

  • Mobile Phase: A gradient of acetonitrile and water is commonly used. An optimized condition involves a gradient elution to effectively separate the mono-ester from folic acid and any di-ester.[2]

  • Flow Rate: Dependent on the column dimensions, typically in the range of 10-20 mL/min.

  • Detection: UV detection at a wavelength of 280 nm.

Procedure:

  • Dissolve the crude this compound in a minimal amount of DMSO or the initial mobile phase.

  • Filter the solution to remove any remaining DCU precipitate.

  • Inject the filtered solution onto the preparative HPLC system.

  • Collect the fractions corresponding to the main peak of this compound.

  • Combine the pure fractions and remove the solvent under reduced pressure.

  • Lyophilize the resulting aqueous solution to obtain the purified solid product. A purity of over 99% can be achieved with this method.[2]

Characterization of this compound

The structure and purity of the synthesized this compound are confirmed using a combination of spectroscopic and chromatographic techniques.

Characterization Workflow

The characterization process typically involves confirming the molecular weight by mass spectrometry, elucidating the structure by NMR, identifying functional groups by FTIR, and determining purity by analytical HPLC.

Characterization_Workflow Pure this compound Pure this compound Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry Molecular Weight NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy Structure Elucidation FTIR Spectroscopy FTIR Spectroscopy Pure this compound->FTIR Spectroscopy Functional Groups Analytical HPLC Analytical HPLC Pure this compound->Analytical HPLC Purity Assessment

Figure 3: Analytical workflow for characterization.
Physicochemical and Spectroscopic Data

PropertyData
Molecular Formula C₂₀H₂₁N₇O₆
Molecular Weight 455.42 g/mol [3][4]
Appearance Yellow to orange crystalline powder
Solubility Soluble in DMSO (100 mg/mL)[4][5]
Melting Point Not available for the methyl ester. Folic acid decomposes at approximately 250°C.[6]

Table 1: Physicochemical Properties of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the structure of this compound and for determining which carboxylic acid group has been esterified. The chemical shifts are reported in parts per million (ppm) relative to a standard.

Expected ¹H NMR Chemical Shifts (in DMSO-d₆): The spectrum is expected to be similar to that of folic acid, with the key difference being the appearance of a singlet corresponding to the methyl ester protons.

Proton AssignmentExpected Chemical Shift (δ, ppm)
Pteridine-H7~8.6
Aromatic (p-aminobenzoyl)6.6-7.7
Glutamate α-CH~4.3
Glutamate β,γ-CH₂1.9-2.3
Ester -OCH₃ ~3.6

Table 2: Predicted ¹H NMR Data for Folic Acid γ-Methyl Ester

Expected ¹³C NMR Chemical Shifts (in DMSO-d₆): The carbon spectrum will show a new signal for the methyl group of the ester and a shift in the carbonyl carbon of the esterified carboxyl group.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
Pteridine carbons148-162
Aromatic carbons111-151
Glutamate carbonyls~172, ~174
Glutamate α-CH~52
Glutamate β,γ-CH₂28-32
Ester -OCH₃ ~51

Table 3: Predicted ¹³C NMR Data for Folic Acid γ-Methyl Ester

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this purpose.

IonExpected m/z
[M+H]⁺ 456.16
[M+Na]⁺ 478.14

Table 4: Expected m/z Values in ESI-MS

Fragmentation Pattern: Tandem mass spectrometry (MS/MS) can be used to further confirm the structure. Key fragmentations are expected to occur at the amide bonds and the ester linkage.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will show characteristic peaks for the ester group, in addition to the peaks present in folic acid.

Functional GroupWavenumber (cm⁻¹)
O-H, N-H stretching3100-3500
C=O stretching (ester)~1735
C=O stretching (acid)~1690
C=O stretching (amide)~1640
Aromatic C=C stretching1480-1600

Table 5: Characteristic FTIR Peaks for this compound

High-Performance Liquid Chromatography (HPLC)

Analytical HPLC is used to determine the purity of the synthesized this compound.

Experimental Protocol: Analytical HPLC

  • Column: C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of methanol and a phosphate buffer (pH ~5-7) is typically used.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 280 nm.

  • Injection Volume: 10-20 µL.

  • Expected Retention Time: The methyl ester is expected to be more retained than folic acid due to its increased hydrophobicity.

Under these conditions, a single major peak should be observed for the pure compound, with any impurities appearing as separate, smaller peaks. The purity is calculated based on the relative peak areas. Purity levels exceeding 98% are generally achievable.

References

In Vitro Stability of Folic Acid Methyl Ester: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro stability of folic acid methyl ester. Due to the limited direct experimental data on this specific ester, this guide synthesizes information on the stability of the parent compound, folic acid, and the known chemical behavior of methyl esters. It offers a robust framework for designing and executing in vitro stability studies, including detailed experimental protocols and analytical methodologies.

Introduction

Folic acid, a synthetic form of folate (Vitamin B9), is a critical component in various biological processes. Its methyl ester is often synthesized as an intermediate or a prodrug to enhance its lipophilicity and membrane permeability. Understanding the in vitro stability of this compound is paramount for its application in research and drug development, ensuring the integrity and proper interpretation of experimental results. This guide outlines the key factors influencing its stability, predicted degradation pathways, and methodologies for its assessment.

Predicted Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, a common degradation pathway for esters. The rate of hydrolysis is significantly affected by pH and temperature. Additionally, like its parent compound, this compound is likely sensitive to light and oxidative conditions.

Hydrolytic Degradation

The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the methyl ester bond, yielding folic acid and methanol. This reaction can be catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis (Saponification): In alkaline conditions, the ester is attacked by a hydroxide ion, a strong nucleophile, leading to the formation of a carboxylate salt and methanol. This process is generally irreversible.

Further degradation of the resulting folic acid can occur through cleavage of the C9-N10 bond, yielding pterine-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid.

G FAME This compound FA Folic Acid FAME->FA Hydrolysis (Acid/Base) PABA_Glu p-Aminobenzoyl-L-glutamic acid FA->PABA_Glu C9-N10 Cleavage Pterine_COOH Pterine-6-carboxylic acid FA->Pterine_COOH C9-N10 Cleavage Methanol Methanol

Figure 1: Predicted hydrolytic degradation pathway of this compound.

Photodegradation

Exposure to ultraviolet (UV) light can lead to the degradation of the pteridine ring in the folic acid molecule. This process can generate reactive oxygen species (ROS), leading to further degradation. The primary photoproducts of folic acid are pterine-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid[1][2]. It is anticipated that this compound would exhibit similar photosensitivity.

Oxidative Degradation

Folic acid and its derivatives are susceptible to oxidation. The presence of oxidizing agents or dissolved oxygen can lead to the degradation of the molecule. The use of antioxidants, such as ascorbic acid, is often employed to stabilize folate solutions[3][4].

Quantitative Stability Data (Comparative)

Table 1: pH Stability of Folic Acid

pH RangeConditionStability of Folic AcidReference
2.0 - 10.0Aqueous SolutionRelatively stable[5]
< 4Aqueous SolutionIncreased degradation rates[6]
4 - 837°C for 2 hoursGenerally stable[5]

Table 2: Thermal Stability of Folic Acid

TemperatureConditionStability of Folic AcidReference
100°C for 10 minAqueous Solution (pH 2-10)Relatively stable[5]
> 65°CPhosphate Buffer (pH 7)Degradation follows first-order kinetics[6]

Experimental Protocols for In Vitro Stability Assessment

A comprehensive in vitro stability assessment of this compound should involve forced degradation studies under various stress conditions and analysis using a stability-indicating analytical method.

Forced Degradation Study Protocol

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[7][8]

Objective: To evaluate the stability of this compound under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Formic acid, LC-MS grade

  • Water, ultrapure

  • Phosphate buffer solutions (various pH)

Equipment:

  • Calibrated pH meter

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC or UPLC system with a PDA or UV detector and a mass spectrometer (MS)

  • Photostability chamber

  • Temperature-controlled oven

  • Water bath

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of ACN and water) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl and heat at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the samples before analysis.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for various time points (e.g., 2, 4, 8, 24 hours).

    • Thermal Degradation: Expose the solid compound and the stock solution to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

    • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. A control sample should be protected from light.

  • Sample Analysis: Analyze the stressed samples at each time point using a validated stability-indicating UPLC-MS/MS method.

G start Prepare Stock Solution of this compound stress Expose to Stress Conditions start->stress acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) stress->acid base Base Hydrolysis (e.g., 0.1M NaOH, RT) stress->base oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) stress->oxidation thermal Thermal Degradation (e.g., 60°C, 80°C) stress->thermal photo Photodegradation (ICH Q1B) stress->photo analysis Analyze Samples by UPLC-MS/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis data Data Analysis: - Purity Assessment - Degradant Identification - Kinetic Modeling analysis->data

Figure 2: Experimental workflow for a forced degradation study.

Stability-Indicating UPLC-MS/MS Method

A validated UPLC-MS/MS method is crucial for the accurate quantification of this compound and its degradation products.

Table 3: Example UPLC-MS/MS Parameters for Folate Analysis

ParameterCondition
Chromatography System UPLC with a binary pump and autosampler
Column C18 reversed-phase column (e.g., 1.7 µm, 2.1 x 100 mm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Optimized for separation of parent compound and degradants
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40°C
Injection Volume 1 - 5 µL
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Scan Type Multiple Reaction Monitoring (MRM)
MRM Transitions To be determined for this compound and its potential degradation products

Method Validation: The analytical method should be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Enzymatic Stability

In biological matrices, the hydrolysis of this compound can be catalyzed by esterases. The enzymatic stability can be assessed in vitro using liver microsomes, S9 fractions, or plasma from relevant species.

Protocol for Enzymatic Stability in Liver Microsomes:

  • Prepare Incubation Mixture: Combine liver microsomes, NADPH regenerating system (for metabolic stability), and buffer (e.g., phosphate buffer, pH 7.4).

  • Initiate Reaction: Add this compound to the pre-warmed incubation mixture.

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quench Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Preparation: Centrifuge the samples to precipitate proteins.

  • Analysis: Analyze the supernatant by UPLC-MS/MS to determine the remaining concentration of this compound.

Conclusion

While direct stability data for this compound is scarce, a comprehensive understanding of its potential in vitro stability can be derived from the well-documented behavior of folic acid and the general principles of ester chemistry. The primary degradation pathway is expected to be hydrolysis of the methyl ester, which is influenced by pH and temperature. The molecule is also likely susceptible to photodegradation and oxidation.

For researchers and drug development professionals, it is imperative to conduct thorough in vitro stability studies using validated, stability-indicating analytical methods. The experimental protocols and comparative data presented in this guide provide a solid foundation for designing and executing such studies, ensuring the generation of reliable and interpretable data for the successful application of this compound.

G cluster_factors Influencing Factors cluster_assessment Stability Assessment pH pH FAME Folic Acid Methyl Ester Stability pH->FAME Temp Temperature Temp->FAME Light Light Exposure Light->FAME Oxidants Oxidizing Agents Oxidants->FAME Enzymes Esterases Enzymes->FAME Degradation Degradation Rate HalfLife Half-life (t½) Products Degradation Products FAME->Degradation FAME->HalfLife FAME->Products

Figure 3: Key factors influencing and parameters for assessing stability.

References

Spectroscopic and Synthetic Profile of Folic Acid Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for folic acid methyl ester, a key derivative of folic acid used in various research and pharmaceutical development contexts. This document details the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside a detailed experimental protocol for its synthesis and characterization.

Introduction

Folic acid, a B-vitamin, plays a crucial role in numerous biological processes. Its synthetic derivative, this compound, is of significant interest to researchers for its modified solubility and potential as an intermediate in the synthesis of more complex folate conjugates for targeted drug delivery and imaging applications. Accurate and comprehensive spectroscopic data is paramount for the unambiguous identification and quality control of this compound. This guide aims to provide that critical information in a clear and accessible format.

Spectroscopic Data

The following tables summarize the key spectroscopic data for this compound. This data is essential for the structural elucidation and purity assessment of the compound.

Table 1: ¹H NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmMultiplicityAssignment
~8.65sH-7 (Pteridine ring)
~7.65dAromatic CH (p-aminobenzoyl)
~6.65dAromatic CH (p-aminobenzoyl)
~4.50dCH₂-N
~4.35mα-CH (Glutamic acid)
~3.60 s -OCH₃ (Methyl ester)
~2.20mγ-CH₂ (Glutamic acid)
~2.00mβ-CH₂ (Glutamic acid)

Note: Data is typically acquired in DMSO-d₆. The precise chemical shifts may vary slightly depending on the solvent and instrument.

Table 2: ¹³C NMR Spectroscopic Data of this compound
Chemical Shift (δ) ppmAssignment
~174 C=O (γ-carboxyl)
~173 C=O (α-ester)
~166C=O (Amide)
~162C-4 (Pteridine ring)
~156C-2 (Pteridine ring)
~151C-8a (Pteridine ring)
~148Aromatic C (p-aminobenzoyl)
~129Aromatic CH (p-aminobenzoyl)
~121Aromatic C (p-aminobenzoyl)
~111Aromatic CH (p-aminobenzoyl)
~52α-CH (Glutamic acid)
~51 -OCH₃ (Methyl ester)
~45CH₂-N
~31β-CH₂ (Glutamic acid)
~27γ-CH₂ (Glutamic acid)

Note: Data is typically acquired in DMSO-d₆. The precise chemical shifts may vary slightly depending on the solvent and instrument.

Table 3: FTIR Spectroscopic Data of this compound
Wavenumber (cm⁻¹)Functional Group Assignment
~3400N-H stretching (Amine and Amide)
~3300O-H stretching (Carboxylic acid)
~1735C=O stretching (Ester)
~1690C=O stretching (Carboxylic acid and Amide I)
~1605N-H bending (Amine) and C=C stretching (Aromatic)
~1485C=C stretching (Aromatic)
~1200C-O stretching (Ester and Carboxylic acid)

Note: The appearance of a strong absorption band around 1735 cm⁻¹ is a key indicator of successful esterification.

Table 4: Mass Spectrometry Data of this compound
m/zIon
456.16[M+H]⁺
478.14[M+Na]⁺

Note: M represents the this compound molecule. The exact m/z values may vary slightly based on the ionization technique and instrument calibration.

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from folic acid using methanol as both the reagent and solvent, with a strong acid catalyst.

Materials:

  • Folic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate

  • Dichloromethane

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend folic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stir bar.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux with stirring. Maintain reflux for the appropriate reaction time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Redissolve the residue in a mixture of dichloromethane and water.

  • Carefully neutralize the aqueous layer by the slow addition of sodium bicarbonate until the effervescence ceases.

  • Separate the organic layer using a separatory funnel.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by column chromatography on silica gel.

G Synthesis and Purification of this compound cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Suspend Folic Acid in Methanol B Add Sulfuric Acid Catalyst A->B C Reflux Reaction Mixture B->C D Evaporate Excess Methanol C->D Reaction Completion E Dissolve in DCM and Water D->E F Neutralize with Sodium Bicarbonate E->F G Separate Organic Layer F->G H Dry and Evaporate Solvent G->H I Column Chromatography H->I Crude Product J Obtain Pure this compound I->J G Spectroscopic Characterization Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation NMR_prep Dissolve in DMSO-d6 for NMR NMR 1H and 13C NMR Spectroscopy NMR_prep->NMR FTIR_prep Prepare KBr Pellet for FTIR FTIR FTIR Spectroscopy FTIR_prep->FTIR MS_prep Prepare Dilute Solution for MS MS Mass Spectrometry (ESI-MS) MS_prep->MS Data Structural Elucidation and Purity Assessment NMR->Data FTIR->Data MS->Data

A Technical Guide to Folic Acid Methyl Ester for Research Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Folic acid, a synthetic form of the B-vitamin folate, is a critical component in numerous cellular processes. Its metabolic derivatives are essential cofactors in one-carbon metabolism, which underpins the synthesis of nucleotides (DNA and RNA), amino acids like methionine, and the methylation of biological molecules.[1][2] Folic acid methyl ester is a derivative of folic acid where one or more of the carboxylic acid groups have been converted to a methyl ester. This modification can alter its solubility, cell permeability, and metabolic processing, making it a valuable tool for researchers studying folate pathways, developing drug delivery systems, or investigating cellular methylation processes. This guide provides an overview of commercially available this compound, its applications, and relevant metabolic context for researchers, scientists, and drug development professionals.

Commercial Suppliers and Technical Data

Sourcing high-quality reagents is paramount for reproducible research. This compound is available from several chemical suppliers, though it is less common than its parent compound, folic acid, or its biologically active form, L-methylfolate. The following table summarizes key technical data for this compound from various suppliers. Researchers should always consult the lot-specific certificate of analysis for the most accurate information.

SupplierProduct NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )PuritySolubility & Storage
MedChemExpress This compound1348988-65-7C₂₀H₂₁N₇O₆455.42(Not specified)DMSO: 100 mg/mL. Storage: -80°C (6 months), -20°C (1 month).[3]
GlpBio This compound1348988-65-7C₂₀H₂₁N₇O₆455.42(Not specified)DMSO: 100 mg/mL. Storage: -80°C (6 months), -20°C (1 month).[4]
BLD Pharm This compound1348988-65-7C₂₀H₂₁N₇O₆455.42(Not specified)(Data not readily available)
TargetMol Folic acid, methyl70114-87-3C₂₀H₂₁N₇O₆455.42(Not specified)Storage: -20°C.[5]

Note: Purity specifications are often lot-dependent and should be confirmed with the supplier. The different CAS numbers may refer to different ester forms or isomers.

Experimental Protocols and Methodologies

Detailed, step-by-step experimental protocols for this compound are typically application-specific and developed within individual research labs. However, a general workflow for the procurement and use of this compound in a cell culture-based experiment can be outlined.

A critical first step in any experiment is the proper handling and preparation of the reagent. This ensures consistency and minimizes the risk of compound degradation.

G procure Procure Folic Acid Methyl Ester receive Receive and Log (Lot #, Date, Storage) procure->receive solubilize Prepare Stock Solution (e.g., in DMSO) receive->solubilize aliquot Aliquot and Store (-20°C or -80°C) solubilize->aliquot treat Treat Cells with Working Solution aliquot->treat culture Prepare Cell Cultures culture->treat assay Perform Downstream Assay (e.g., Proliferation, Methylation) treat->assay analyze Analyze Data assay->analyze

Workflow for procurement and use of this compound in cell-based assays.

Methodology for Stock Solution Preparation: Based on supplier data, this compound is often soluble in dimethyl sulfoxide (DMSO).[3][4]

  • Determine Required Concentration: Calculate the mass of the compound needed to achieve a desired stock concentration (e.g., 100 mM). Use the molecular weight provided on the product's technical data sheet.

  • Solubilization: Under sterile conditions (e.g., in a biological safety cabinet), add the appropriate volume of anhydrous DMSO to the vial containing the compound.

  • Ensure Complete Dissolution: Vortex thoroughly. Gentle warming (e.g., to 37°C) or sonication may be required to fully dissolve the compound, as suggested by some suppliers.[4]

  • Sterile Filtration: If the solution is for cell culture use, it is advisable to sterile-filter it through a 0.22 µm syringe filter compatible with DMSO.

  • Aliquoting and Storage: Dispense the stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store these aliquots protected from light at -20°C for short-term use or -80°C for long-term storage, as recommended.[3][4]

Role in Research and Metabolic Context

Folic acid and its derivatives are central to the one-carbon metabolism pathway. This network is vital for the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA, and for the regeneration of methionine, the precursor to the universal methyl donor S-adenosylmethionine (SAM).[2][6] SAM is used in hundreds of methylation reactions that modify DNA, RNA, proteins, and lipids.

The diagram below illustrates a simplified view of the folate cycle, showing how different folate forms are interconverted to carry and transfer one-carbon units.

G Folate Folic Acid (Synthetic Form) DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF Serine -> Glycine Met Methionine Cycle (SAM) THF->Met MethylTHF 5-Methyl-THF (5-MTHF) MethyleneTHF->MethylTHF MTHFR dNTP dNTP Synthesis (DNA Precursors) MethyleneTHF->dNTP TS MethylTHF->THF Homocysteine -> Methionine MethylTHF->Met Ester Folic Acid Methyl Ester (Research Tool) Ester->Folate Hydrolysis

Simplified diagram of the folate metabolic cycle and its key outputs.

This compound serves as a precursor that can be hydrolyzed intracellularly to release folic acid, which then enters this cycle. Its esterified form may facilitate passage across cell membranes, offering a different kinetic profile compared to standard folic acid. This property is particularly useful in studies aiming to modulate intracellular folate concentrations for applications in cancer research, neurobiology, or developmental biology.[3]

References

The Central Role of L-5-Methyltetrahydrofolate in One-Carbon Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

One-carbon metabolism is a fundamental network of biochemical reactions essential for life, involving the transfer of one-carbon units for the biosynthesis of critical macromolecules.[1][2] These pathways are integral to nucleotide synthesis, amino acid homeostasis, and epigenetic regulation through methylation.[3][4] At the heart of this network is folate (Vitamin B9), a water-soluble vitamin that, in its active coenzyme forms, functions as the primary carrier of these one-carbon units.[1][3]

While the term "folic acid methyl ester" is not the standard nomenclature in biochemical literature, it conceptually refers to the most biologically active form of folate in the body: L-5-methyltetrahydrofolate (5-MTHF) .[5][6] Folic acid, a synthetic and oxidized form of folate, must undergo enzymatic reduction and modification to become 5-MTHF before it can participate in metabolic reactions.[3][7][8] This guide provides an in-depth examination of the pivotal role of 5-MTHF in the intricate pathways of one-carbon metabolism, focusing on its function in the folate and methionine cycles, its impact on nucleotide synthesis, and the experimental methodologies used to study these processes.

Core Biochemical Pathways

The metabolic journey of folate is characterized by its conversion into various tetrahydrofolate (THF) derivatives, which are the functional coenzymes in one-carbon transfer reactions.[1][9]

The Folate Cycle: Activation of Folate

Dietary folates and synthetic folic acid are not immediately active. They must first be converted to tetrahydrofolate (THF).[7] Folic acid is sequentially reduced to dihydrofolate (DHF) and then to THF by the enzyme dihydrofolate reductase (DHFR), a process requiring NADPH.[8][10][11]

Once formed, THF can accept a one-carbon unit, often from the amino acid serine, in a reaction catalyzed by serine hydroxymethyltransferase (SHMT), to form 5,10-methylenetetrahydrofolate.[7][10] This intermediate stands at a critical metabolic crossroads. It can be used directly for nucleotide synthesis or be irreversibly reduced by methylenetetrahydrofolate reductase (MTHFR) to form L-5-methyltetrahydrofolate (5-MTHF), the primary circulating form of folate.[10][12][13]

G cluster_folate_cycle Folate Cycle cluster_outputs folic_acid Folic Acid (Dietary Intake) dhf Dihydrofolate (DHF) folic_acid->dhf DHFR (NADPH) thf Tetrahydrofolate (THF) dhf->thf DHFR (NADPH) methylene_thf 5,10-Methylene-THF thf->methylene_thf SHMT (Serine -> Glycine) methyl_thf L-5-Methyl-THF (5-MTHF) methylene_thf->methyl_thf MTHFR (Irreversible) dna_synthesis To DNA Synthesis methylene_thf->dna_synthesis methyl_thf->thf Methionine Synthase methionine_cycle To Methionine Cycle methyl_thf->methionine_cycle

Caption: The Folate Cycle pathway, illustrating the conversion of folic acid to 5-MTHF.

The Methionine Cycle: The Role of 5-MTHF as a Methyl Donor

The methionine cycle is a critical pathway for regenerating the essential amino acid methionine and producing S-adenosylmethionine (SAM), the universal methyl donor for countless biochemical reactions.[1][14] 5-MTHF is the direct link between the folate and methionine cycles.[15]

In a crucial step, the enzyme methionine synthase (MS), which requires vitamin B12 as a cofactor, transfers the methyl group from 5-MTHF to homocysteine.[9][10] This reaction simultaneously regenerates THF, which can re-enter the folate pool, and converts homocysteine into methionine.[12][14] Methionine is then activated by methionine adenosyltransferase (MAT) to form SAM.[10] After donating its methyl group in various methylation reactions (e.g., DNA, RNA, protein methylation), SAM is converted to S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine, completing the cycle.[10][14]

G cluster_methionine_cycle Methionine Cycle cluster_folate_link homocysteine Homocysteine methionine Methionine homocysteine->methionine Methionine Synthase (Vitamin B12) sam S-Adenosylmethionine (SAM) methionine->sam MAT sah S-Adenosylhomocysteine (SAH) sam->sah Methyltransferases (CH3 donation) sah->homocysteine SAH Hydrolase methyl_thf 5-MTHF methyl_thf->homocysteine thf THF methyl_thf->thf thf->homocysteine

Caption: The Methionine Cycle and its direct linkage to the Folate Cycle via 5-MTHF.

Role in Nucleotide Synthesis

Folate coenzymes are indispensable for the de novo synthesis of the building blocks of DNA: purines (adenine and guanine) and thymidylate.[3][16] The intermediate 5,10-methylenetetrahydrofolate plays a direct role in the conversion of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), a reaction catalyzed by thymidylate synthase (TS).[12] In this reaction, 5,10-methylene-THF donates not only a one-carbon unit but also a hydrogen atom, resulting in its oxidation to DHF.[17] This DHF must be recycled back to THF by DHFR to sustain the folate pool for continued DNA synthesis.[12][17] A deficiency in folate can impair this process, leading to uracil misincorporation into DNA and potential genomic instability.[16]

G cluster_folate_cycle_branch Folate Cycle Branch for Nucleotide Synthesis cluster_dna_synthesis thf Tetrahydrofolate (THF) methylene_thf 5,10-Methylene-THF thf->methylene_thf SHMT dhf Dihydrofolate (DHF) methylene_thf->dhf Thymidylate Synthase (TS) dump dUMP methylene_thf->dump dhf->thf DHFR dtmp dTMP dump->dtmp dna DNA Synthesis dtmp->dna

Caption: Role of 5,10-methylene-THF in the synthesis of thymidylate (dTMP) for DNA.

Quantitative Data Summary

The study of one-carbon metabolism involves precise quantification of metabolite uptake, enzymatic activity, and binding affinities. Below are tables summarizing key quantitative data from relevant experimental studies.

Table 1: Cellular Uptake of Folates

Cell Line Folate Form Condition Uptake Rate (fmol·min⁻¹·mg⁻¹ protein) Reference
HUVECs 5-MTHF Control 51 ± 12 [18]
HUVECs 5-MTHF Acute FA Exposure (20 nM) 22 ± 7 [18]
HUVECs 5-MTHF Long-term FA Exposure 30 ± 11 [18]

| Y-79 | [³H]Folic Acid | N/A | Vmax: 393.47 |[19] |

HUVECs: Human Umbilical Vein Endothelial Cells; Y-79: Human Retinoblastoma Cell Line; FA: Folic Acid; 5-MTHF: 5-Methyltetrahydrofolate.

Table 2: Binding Affinities and Enzyme Kinetics

Compound Cell Line / Enzyme Parameter Value Reference
Folic Acid Y-79 Cells Kₘ 8.29 nM [19]
Folic Acid KB-31 Cells IC₅₀ 41 nM [20]
α-FBA-folate KB-31 Cells IC₅₀ 71 ± 8 nM [20]

| γ-FBA-folate | KB-31 Cells | IC₅₀ | 62 ± 6 nM |[20] |

Kₘ: Michaelis constant, concentration at half-maximal velocity; IC₅₀: Half-maximal inhibitory concentration.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings in one-carbon metabolism research.

Protocol 1: Cellular Uptake of 5-Methyltetrahydrofolate in HUVECs

This protocol details the method used to assess the impact of folic acid on the uptake of 5-MTHF in endothelial cells.[18]

  • Cell Culture:

    • Primary Human Umbilical Vein Endothelial Cells (HUVECs) are cultured.

    • For long-term exposure studies, cells are maintained for 3 passages in growth medium containing either 200 nM 5-MTHF (control) or a combination of 100 nM 5-MTHF and 100 nM folic acid.[18]

  • Uptake Assessment:

    • For short-term effects, control cells (maintained in 200 nM 5-MTHF) are preincubated with 20 nM folic acid for 10 minutes prior to the uptake assay.[18]

    • Cells are exposed to 200 nM [¹³C₅]-5MTHF (a stable isotope-labeled version) to initiate the uptake measurement.[18]

  • Quantification:

    • The uptake reaction is stopped at a specified time point.

    • Cells are harvested, and intracellular metabolites are extracted.

    • Intracellular [¹³C₅]-5MTHF is quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[18]

    • Uptake rates are normalized to the total protein content of the cell lysate.

Protocol 2: Folic Acid Uptake in Y-79 Retinoblastoma Cells

This protocol was designed to characterize the carrier-mediated uptake system for folic acid in a human-derived retinoblastoma cell line.[19]

  • Cell Line and Reagents:

    • The Y-79 human retinoblastoma cell line is used.

    • Radiolabeled [³H]Folic acid is used as the substrate for uptake studies.

  • Uptake Studies:

    • Uptake of [³H]Folic acid is measured at various concentrations to determine saturation kinetics (Kₘ and Vₘₐₓ).

    • Experiments are conducted under varying conditions of temperature, pH, and in the presence or absence of sodium and chloride to delineate the mechanism of transport.[19]

    • The effect of metabolic inhibitors and structural analogues (e.g., methotrexate) is assessed to further characterize the transport system.[19]

  • Analysis of Intracellular Regulation:

    • The influence of intracellular signaling pathways is investigated by measuring uptake in the presence of modulators for Protein Kinase A (PKA), Protein Kinase C (PKC), and Calcium/Calmodulin pathways.[19]

  • Molecular Identification:

    • Reverse transcription-polymerase chain reaction (RT-PCR) is performed on RNA extracted from Y-79 cells to identify the expression of known folate transporters, such as the folate receptor (FR) and the reduced folate carrier (RFC).[19]

Protocol 3: Folic Acid Quantification by Competitive ELISA

This protocol provides a method for the quantitative measurement of folic acid in biological samples like serum, cells, or tissues.[21]

  • Plate Preparation:

    • A microplate is pre-coated with a Folic Acid Conjugate.[21]

  • Competitive Binding:

    • 50 µL of unknown samples or Folic Acid standards are added to the wells of the coated plate and incubated for 10 minutes on an orbital shaker.[21]

    • 50 µL of a diluted anti-Folic Acid antibody is added to each well. The antibody will bind to either the folic acid in the sample/standard or the folic acid conjugate on the plate. This is the competitive step. The plate is incubated for 1 hour at room temperature.[21]

  • Detection:

    • The plate is washed to remove unbound antibody and sample components.[21]

    • An HRP-conjugated secondary antibody, which binds to the primary anti-Folic Acid antibody, is added.

    • After another incubation and wash step, a substrate solution is added, which produces a colorimetric signal in the presence of HRP.

  • Quantification:

    • The absorbance is read on a microplate reader. The signal intensity is inversely proportional to the amount of folic acid in the sample.

    • The concentration of folic acid in the unknown samples is determined by comparing their absorbance values to a standard curve generated from the known folic acid standards.[21]

Conclusion

L-5-methyltetrahydrofolate (5-MTHF) is a cornerstone of one-carbon metabolism, acting as the critical methyl donor that integrates the folate and methionine cycles. This role is fundamental to a vast array of cellular functions, including DNA synthesis and repair, amino acid metabolism, and the epigenetic control of gene expression through methylation.[5][16][22] Disruptions in these pathways due to nutritional deficiencies or genetic variations in key enzymes like MTHFR can have significant health consequences, including an increased risk of neural tube defects and cardiovascular disease.[2][8] A thorough understanding of the biochemical pathways, supported by robust quantitative data and detailed experimental protocols, is essential for researchers and drug development professionals aiming to modulate these processes for therapeutic benefit, from nutritional supplementation strategies to the development of novel antifolate chemotherapies.

References

Methodological & Application

Application Note: Analysis of Folic Acid Methyl Ester using Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: November 2025

AN-HPLC-001

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folic acid, a water-soluble B vitamin, is crucial for various metabolic processes, including DNA synthesis and repair.[1] Its derivatives and metabolites are of significant interest in pharmaceutical and clinical research. Folic acid methyl ester is a derivative used in studies of neuropsychiatric conditions.[2] This application note presents a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of this compound. The method utilizes a reverse-phase C18 column with UV detection, providing the sensitivity and specificity required for research and quality control applications.

Principle

The method is based on reverse-phase HPLC, where the stationary phase is non-polar (C18) and the mobile phase is polar.[3][4] this compound, being a moderately polar compound, is retained on the column and then eluted by a mobile phase consisting of an organic solvent (methanol or acetonitrile) and an aqueous buffer.[5][6] The separation is based on the partitioning of the analyte between the mobile and stationary phases.[3] Detection is achieved by measuring the absorbance of the analyte at its maximum absorption wavelength using a UV-Vis detector.[7]

Experimental Protocol: HPLC Analysis of this compound

1. Materials and Reagents

  • This compound reference standard

  • Methanol (HPLC Grade)

  • Acetonitrile (HPLC Grade)

  • Sodium Acetate (Analytical Grade)

  • Glacial Acetic Acid (Analytical Grade)

  • Deionized Water (18.2 MΩ·cm)

  • 0.45 µm Syringe Filters

2. Equipment

  • HPLC system with a gradient pump, autosampler, column oven, and a PDA or UV-Vis detector.

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).[5]

  • Analytical balance

  • pH meter

  • Ultrasonic bath

  • Volumetric flasks and pipettes

3. Preparation of Solutions

  • Mobile Phase (Acetate Buffer pH 5.2 : Methanol - 50:50 v/v):

    • Prepare a 0.05 M Sodium Acetate buffer by dissolving 4.1 g of sodium acetate in 1 L of deionized water.

    • Adjust the pH to 5.2 using glacial acetic acid.

    • Filter the buffer through a 0.45 µm membrane filter.

    • Mix the filtered buffer with HPLC grade methanol in a 50:50 ratio.

    • Degas the final mobile phase for 15 minutes in an ultrasonic bath.[4]

  • Standard Stock Solution (100 µg/mL):

    • Accurately weigh 10 mg of this compound reference standard.

    • Transfer to a 100 mL volumetric flask.

    • Dissolve in a small amount of DMSO (as it is highly soluble in DMSO) and dilute to volume with the mobile phase.[2] This will be the stock solution.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 20, 50 µg/mL).

4. Sample Preparation

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of the mobile phase.

  • Use an ultrasonic bath for 15 minutes to ensure complete dissolution.[5]

  • Centrifuge the solution at 3500 rpm for 10 minutes to remove any undissolved particulates.[5]

  • Filter the supernatant through a 0.45 µm syringe filter before injection.

5. HPLC Conditions

ParameterValue
Column C18, 150 mm x 4.6 mm, 3.5 µm
Mobile Phase 50:50 (v/v) Methanol / 0.05M Sodium Acetate Buffer (pH 5.2)[5]
Flow Rate 1.0 mL/min[5]
Column Temperature 25°C[5]
Injection Volume 20 µL
Detection UV at 288 nm[7]
Run Time Approximately 10 minutes

6. Data Analysis and Quantification

  • Inject the prepared standard solutions to generate a calibration curve by plotting peak area against concentration.

  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line and the correlation coefficient (R²).

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Method Validation Summary

The performance of this HPLC method was evaluated based on typical validation parameters as per ICH guidelines.[5] The following table summarizes the expected quantitative data for the analysis of this compound.

ParameterExpected Value
Retention Time (Rt) ~2.5 - 4.0 min
Linearity Range 1 - 50 µg/mL
Correlation Coefficient (R²) > 0.999
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~0.9 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2.0%

Note: The quantitative values are based on typical performance for folic acid analysis and may vary slightly for this compound.[5][8][9]

Experimental Workflow

The logical flow of the analytical process from sample preparation to final data analysis is illustrated below.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Standard & Sample Preparation D Inject Sample (20 µL) A->D B Mobile Phase Preparation C HPLC System Setup (Column, Flow, Temp) B->C E Isocratic Separation on C18 Column C->E D->E F UV Detection (288 nm) E->F G Chromatogram Generation F->G H Peak Integration & Quantification G->H I Final Report H->I

Caption: Workflow for the HPLC analysis of this compound.

The described HPLC method is simple, specific, and accurate for the determination of this compound. With a short run time and readily available reagents, this method is suitable for routine analysis in research and quality control laboratories. The validation data demonstrates that the method is reliable and meets the requirements for quantitative analysis.

References

Application Note: Quantification of Folic Acid and 5-Methyltetrahydrofolate in Human Serum by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and sensitive method for the simultaneous quantification of folic acid (FA) and its primary active metabolite, 5-methyltetrahydrofolate (5-MTHF), in human serum using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol employs a straightforward solid-phase extraction (SPE) procedure for sample cleanup and concentration, followed by chromatographic separation on a C18 reversed-phase column and detection by a triple quadrupole mass spectrometer operating in positive ion mode. This method provides high selectivity and sensitivity, making it suitable for clinical research, nutritional status assessment, and pharmacokinetic studies. All quantitative data, including linearity, limits of detection and quantification, and precision, are summarized.

Introduction

Folic acid is a synthetic form of the B vitamin folate, used in dietary supplements and fortified foods. In the body, it is converted to its biologically active form, 5-methyltetrahydrofolate (5-MTHF), which plays a crucial role in one-carbon metabolism, essential for DNA synthesis, repair, and methylation. The quantification of both unmetabolized folic acid and 5-MTHF in serum is vital for assessing folate status and understanding the efficacy of folic acid supplementation. LC-MS/MS offers superior specificity and sensitivity compared to traditional immunoassay methods for the analysis of individual folate vitamers.

Experimental Workflow

The overall experimental workflow is depicted in the diagram below, from serum sample collection to final data analysis.

workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_analysis Analysis Serum Serum Sample (200 µL) ISTD Add Internal Standard (¹³C₅-5-MTHF, ¹³C₅-FA) Serum->ISTD Buffer Add SPE Sample Buffer (Ammonium Formate, Ascorbic Acid) ISTD->Buffer Vortex_Centrifuge Vortex & Centrifuge Buffer->Vortex_Centrifuge Load Load Supernatant Vortex_Centrifuge->Load Condition Condition SPE Plate (Acetonitrile, Methanol, Buffer) Condition->Load Wash Wash SPE Plate Load->Wash Elute Elute Folates Wash->Elute Drydown Dry Eluate (Nitrogen Stream) Elute->Drydown Reconstitute Reconstitute in Mobile Phase Drydown->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Data Data Acquisition & Processing LC_MSMS->Data

Figure 1: Experimental workflow for the LC-MS/MS analysis of folates in serum.

Experimental Protocols

3.1. Materials and Reagents

  • Folic Acid (FA) and 5-Methyltetrahydrofolate (5-MTHF) analytical standards

  • ¹³C₅-Folic Acid and ¹³C₅-5-Methyltetrahydrofolate internal standards (ISTD)

  • Methanol, Acetonitrile (LC-MS grade)

  • Ammonium Formate, Acetic Acid, Ascorbic Acid (ACS grade or higher)

  • Ultrapure water

  • Vitamin-depleted serum for calibration curve preparation

  • Solid-phase extraction (SPE) plate (e.g., SOLA 10 mg/2mL)

3.2. Sample Preparation

  • To 200 µL of serum sample, calibrator, or quality control sample in a 1.5 mL microcentrifuge tube, add 20 µL of the internal standard mixture.

  • Add 400 µL of SPE sample buffer (10 g/L Ammonium Formate and 1 g/L Ascorbic Acid in water, pH 3.2).

  • Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 10 minutes.

  • Condition an SPE plate by passing 2 mL of acetonitrile, followed by 2 mL of methanol, and finally 2 mL of SPE sample buffer through each well.

  • Load the supernatant from step 3 onto the conditioned SPE plate and allow it to pass through under gravity.

  • Wash the SPE plate with 3 mL of SPE wash buffer (0.5 g/L Ammonium Formate and 0.05 g/L Ascorbic Acid, pH 3.4).

  • Elute the folates with 1 mL of an elution solution consisting of 40% acetonitrile, 10% methanol, 1% acetic acid, and 1 g/L ascorbic acid in water.

  • Dry the eluate under a gentle stream of nitrogen at room temperature.

  • Reconstitute the dried extract in 200 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

3.3. LC-MS/MS Conditions

3.3.1. Liquid Chromatography

  • System: Vanquish HPLC system or equivalent

  • Column: Accucore C18, 100 x 2.1 mm, 2.6 µm[1]

  • Column Temperature: 30°C[1]

  • Mobile Phase A: 0.5% Acetic Acid in Water[1]

  • Mobile Phase B: 80% Methanol: 20% Acetonitrile[1]

  • Flow Rate: 0.35 mL/min[1]

  • Injection Volume: 10 µL

  • Gradient:

    Time (min) %A %B
    0.0 90 10
    1.0 90 10
    4.0 50 50
    4.1 5 95
    4.5 5 95

    | 4.6 | 90 | 10 |

3.3.2. Mass Spectrometry

  • System: TSQ Quantiva tandem mass spectrometer or equivalent

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM)

  • SRM Transitions:

    Analyte Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    Folic Acid (FA) 442.2 295.2 22
    5-MTHF 460.2 313.3 20
    ¹³C₅-Folic Acid (ISTD) 447.2 300.2 22

    | ¹³C₅-5-MTHF (ISTD) | 465.2 | 318.3 | 20 |

Quantitative Data

Table 1: Method Performance Characteristics

ParameterFolic Acid (FA)5-Methyltetrahydrofolate (5-MTHF)Reference
Linearity Range 0.249–19.9 ng/mL5.05–50.5 ng/mL[2]
Correlation Coefficient (r²) ≥0.999≥0.996[2]
Lower Limit of Quantification (LLOQ) ~25 pg/mL~25 pg/mL[1]
Limit of Detection (LOD) 0.07 nmol/L0.13 nmol/L[3]
Intra-assay Precision (%CV) < 8.6%< 7.5%[4]
Inter-assay Precision (%CV) < 9.0%< 6.5%[4]

Table 2: Representative Concentrations in Human Serum [3]

Folate VitamerConcentration Range (nmol/L) in 42 seraMean (SD) (nmol/L)
Total Folate 6.5 - 75.635.5 (17.8)
5-MTHF Not specifiedNot specified
Folic Acid Not specifiedNot specified

Note: In samples with total folate <50 nmol/L, 5-MTHF constituted approximately 93.3% and folic acid 2.3% of the total. In samples with total folate >50 nmol/L, 5-MTHF was about 81.7% and folic acid increased to 15.7%.[3]

Conclusion

The described LC-MS/MS method provides a reliable and sensitive tool for the simultaneous quantification of folic acid and 5-methyltetrahydrofolate in human serum.[1] The simple and effective sample preparation, combined with the high selectivity of tandem mass spectrometry, allows for accurate measurements essential for researchers, scientists, and drug development professionals in the field of nutrition and pharmacology.

References

Application Notes and Protocols for Folic Acid Methyl Ester in Competitive Protein Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid and its derivatives are crucial for various cellular processes, including nucleotide synthesis and methylation reactions. The cellular uptake of folates is primarily mediated by the folate receptor (FR), which exhibits high affinity for folic acid. This high-affinity interaction forms the basis of competitive protein binding assays, which are instrumental in diagnostics and drug development for quantifying folate levels and screening for compounds that interact with the folate receptor.

Folic acid methyl ester, a derivative of folic acid, can be utilized in these assays to investigate its own binding characteristics or to act as a competitor to study the binding of other compounds to folate binding proteins (FBP) or folate receptors. These notes provide detailed protocols for utilizing this compound in competitive protein binding assays, including both radioligand and enzyme-linked immunosorbent assay (ELISA) formats.

Principle of Competitive Protein Binding Assay

Competitive protein binding assays (CPBAs) are based on the competition between a labeled ligand (tracer) and an unlabeled ligand (sample or standard) for a limited number of binding sites on a specific binding protein (e.g., folate receptor or folate binding protein). The amount of labeled ligand bound to the protein is inversely proportional to the concentration of the unlabeled ligand. By measuring the signal from the bound labeled ligand, the concentration of the unlabeled ligand in a sample can be determined.[1][2][3]

Signaling Pathways Involving the Folate Receptor

Folate receptor alpha (FRα), upon binding to folic acid or its derivatives, can initiate intracellular signaling cascades independent of its role in folate transport. These pathways can influence cell proliferation, survival, and migration. Emerging research suggests the involvement of FRα in pathways such as JAK-STAT3 and ERK1/2.[4][5][6] Understanding these pathways is crucial when evaluating the downstream effects of compounds that bind to the folate receptor.

Folate_Receptor_Signaling cluster_membrane Cell Membrane Folate_Receptor Folate Receptor (FRα) JAK JAK Folate_Receptor->JAK Activation ERK12 ERK1/2 Folate_Receptor->ERK12 Activation Folic_Acid Folic Acid or This compound Folic_Acid->Folate_Receptor Binding STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus pERK12 p-ERK1/2 ERK12->pERK12 pERK12->Nucleus Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression

Folate Receptor Signaling Pathways. Max Width: 760px.

Experimental Protocols

Protocol 1: Radiolabeled Competitive Protein Binding Assay

This protocol describes a classic method using a radiolabeled tracer, such as [³H]-folic acid, to determine the binding affinity of this compound for the folate receptor.

Materials:

  • Folate receptor-positive cells (e.g., KB, IGROV1) or purified folate binding protein (FBP)

  • [³H]-folic acid (radiolabeled tracer)

  • Unlabeled folic acid (for standard curve)

  • This compound (test compound)

  • Binding Buffer: 25 mM Tris, 150 mM NaCl, 0.1% Triton X-100, pH 7.4

  • Wash Buffer: Ice-cold PBS

  • 96-well plates (protein G-coated for purified receptor, or standard plates for whole cells)

  • Scintillation fluid and vials

  • Scintillation counter

  • Filter paper (GF/C) and vacuum filtration manifold

Experimental Workflow:

Radiolabeled_Assay_Workflow Start Start Prepare_Reagents Prepare Cells/Receptor, Buffers, Radioligand, and Competitors Start->Prepare_Reagents Incubation Incubate Receptor with [³H]-Folic Acid and varying concentrations of This compound or Folic Acid Prepare_Reagents->Incubation Separation Separate Bound and Free Ligand (Vacuum Filtration) Incubation->Separation Measurement Quantify Radioactivity (Scintillation Counting) Separation->Measurement Analysis Data Analysis: Plot Competition Curve, Determine IC50 Measurement->Analysis End End Analysis->End ELISA_Workflow Start Start Add_Competitors Add this compound or Folic Acid Standards to FBP-coated plate Start->Add_Competitors Add_Tracer Add Folic Acid-HRP Conjugate Add_Competitors->Add_Tracer Incubate_and_Wash Incubate to allow competition, then wash to remove unbound reagents Add_Tracer->Incubate_and_Wash Add_Substrate Add TMB Substrate and Incubate Incubate_and_Wash->Add_Substrate Stop_and_Read Add Stop Solution and Read Absorbance at 450 nm Add_Substrate->Stop_and_Read Analyze_Data Plot Standard Curve and Determine IC50 for this compound Stop_and_Read->Analyze_Data End End Analyze_Data->End

References

Folic acid methyl ester as a standard for folate metabolite analysis

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Topic: Folic Acid Methyl Ester as a Standard for Folate Metabolite Analysis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folate and its various metabolic forms are crucial for a range of biological processes, including nucleotide synthesis, amino acid metabolism, and methylation reactions.[1][2] Accurate quantification of folate metabolites in biological matrices is therefore essential for research in nutrition, disease pathology, and drug development. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity and specificity.[3][4]

A key component of robust LC-MS/MS assays is the use of an appropriate internal standard to correct for variations in sample preparation and instrument response. While stable isotope-labeled analogs of the analytes are often preferred, they can be costly. This application note describes a proof-of-concept for the use of this compound as a cost-effective alternative internal standard for the quantification of folic acid and other folate metabolites. Its structural similarity to folic acid ensures comparable behavior during extraction and chromatographic separation, while its unique mass allows for distinct detection by the mass spectrometer.

Folate Metabolism Pathway

The following diagram illustrates the central role of folate in one-carbon metabolism. Folic acid is reduced to tetrahydrofolate (THF), the active coenzyme form, which then participates in a series of interconnected reactions essential for DNA synthesis and methylation.[1][5][6]

Folate_Metabolism cluster_nucleotide Nucleotide Synthesis cluster_methylation Methylation Cycle Folic Acid Folic Acid DHF Dihydrofolate (DHF) Folic Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF Serine Serine Glycine Glycine Serine->Glycine SHMT 5,10-Methylene-THF->THF 10-Formyl-THF 10-Formyl-THF 5,10-Methylene-THF->10-Formyl-THF MTHFD1 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF MTHFR dUMP dUMP dTMP dTMP dUMP->dTMP TYMS 10-Formyl-THF->THF Purine Synthesis Purine Synthesis 10-Formyl-THF->Purine Synthesis 5-Methyl-THF->THF Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS SAM SAM Methionine->SAM SAH SAH SAM->SAH Methyltransferases

Caption: Overview of the folate metabolic pathway.

Experimental Workflow

The general workflow for the analysis of folate metabolites in a biological sample using this compound as an internal standard is depicted below.

Workflow Sample 1. Serum/Plasma Sample Collection Spike 2. Spike with Folic Acid Methyl Ester (IS) Sample->Spike Precipitate 3. Protein Precipitation & Solid Phase Extraction Spike->Precipitate Evaporate 4. Evaporation & Reconstitution Precipitate->Evaporate Inject 5. LC-MS/MS Analysis Evaporate->Inject Quantify 6. Data Processing & Quantification Inject->Quantify

Caption: Experimental workflow for folate metabolite analysis.

Protocols

Preparation of Standard and Internal Standard Stock Solutions
  • Folic Acid Stock Solution (1 mg/mL): Accurately weigh 10 mg of folic acid and dissolve in 10 mL of 0.1 M NaOH. This solution should be protected from light and stored at -80°C.

  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve in 10 mL of a 50:50 (v/v) solution of methanol and water. Protect from light and store at -80°C.

  • Working Standard and IS Solutions: Prepare a series of working standard solutions by serially diluting the stock solutions in a solution of 1 g/L ascorbic acid in water to prevent degradation.[2] A typical working IS concentration would be 100 ng/mL. All solutions should be stored in amber vials at -80°C.[2]

Sample Preparation

This protocol is adapted for the analysis of folates in human serum.

  • Thaw serum samples on ice, protected from light.

  • To a 1.5 mL microcentrifuge tube, add 200 µL of serum.

  • Add 20 µL of the 100 ng/mL this compound IS working solution to each sample, calibrator, and quality control sample.

  • Add 400 µL of a sample buffer (e.g., 10 g/L ammonium formate and 1 g/L ascorbic acid in water, pH adjusted to 3.5 with formic acid) and vortex briefly.

  • Perform solid-phase extraction (SPE) using a suitable SPE cartridge to clean up the sample and concentrate the analytes.

  • Elute the folates from the SPE cartridge.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the chromatographic separation and mass spectrometric detection of folate metabolites.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC System Vanquish HPLC system or equivalent
Column Accucore C18, 100 x 2.1 mm, 2.6 µm
Column Temperature 30°C
Mobile Phase A 0.5% Acetic Acid in Water
Mobile Phase B 80:20 Methanol:Acetonitrile
Flow Rate 0.35 mL/min
Injection Volume 10 µL
Gradient See table below

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
1.09010
4.05050
4.1595
4.5595
4.69010
6.09010

Table 3: Mass Spectrometry Parameters

ParameterValue
Mass Spectrometer TSQ Quantiva tandem mass spectrometer or equivalent
Ionization Mode Positive Electrospray Ionization (ESI+)
Spray Voltage +5500 V
Heater Temperature 600°C
Sheath Gas 50 arbitrary units
Aux Gas 40 arbitrary units
Curtain Gas 10 arbitrary units
Detection Mode Selected Reaction Monitoring (SRM)

Quantitative Data

The following tables provide proposed SRM transitions for key folate metabolites and the this compound internal standard, along with expected performance characteristics of the assay.

Table 4: Proposed SRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Folic Acid 442.2295.225
442.2176.230
5-Methyl-THF 460.2313.222
Tetrahydrofolate (THF) 446.2299.224
5-Formyl-THF 474.2327.223
This compound (IS) 456.2295.225
456.2176.230

Note: The SRM transitions for this compound are predictive and should be optimized empirically.

Table 5: Assay Performance Characteristics (Illustrative)

AnalyteLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)
Folic Acid 0.05 - 100>0.9950.0586 - 90
5-Methyl-THF 0.1 - 200>0.9950.1103 - 108
5-Formyl-THF 0.1 - 100>0.9900.191 - 98

Data presented in this table are illustrative and based on typical performance of LC-MS/MS methods for folate analysis.[2][3][7] Actual performance should be validated for each specific application.

Conclusion

This application note provides a framework for the development and implementation of an LC-MS/MS method for the analysis of folate metabolites using this compound as a novel internal standard. This approach has the potential to offer a reliable and cost-effective alternative to traditional stable isotope-labeled standards. The provided protocols for sample preparation and LC-MS/MS analysis serve as a robust starting point for method development. However, as with any analytical method, thorough validation of linearity, accuracy, precision, and selectivity is required to ensure data quality for specific research applications.

References

Application Notes and Protocols for Cell-Based Assays Using Folic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid methyl ester, commonly known as L-methylfolate or 5-methyltetrahydrofolate (5-MTHF), is the most biologically active form of folate (Vitamin B9). Unlike synthetic folic acid, L-methylfolate does not require enzymatic conversion by methylenetetrahydrofolate reductase (MTHFR) to become active in the one-carbon metabolism pathway.[1] This makes it a direct donor of methyl groups, which are crucial for a variety of cellular processes including DNA synthesis and repair, gene expression regulation through DNA and histone methylation, and the synthesis of neurotransmitters and phospholipids.[2][3]

Due to its central role in cellular metabolism, L-methylfolate is increasingly being investigated in various cell-based assays to understand its effects on cell proliferation, differentiation, apoptosis, and signaling pathways. These studies are particularly relevant in the fields of oncology, neuroscience, and immunology. This document provides detailed application notes and protocols for utilizing this compound in cell-based assays.

Key Applications

  • Cancer Research: Investigating the dual role of folate in cancer progression, where it can be both protective and growth-promoting depending on the context.[4][5] Assays can be designed to assess the anti-proliferative and pro-apoptotic effects of L-methylfolate on cancer cell lines, as well as its potential to modulate the efficacy of chemotherapeutic agents.[6]

  • Neuroscience: Studying the role of L-methylfolate in neuronal differentiation, maturation, and protection against apoptosis.[7][8] These assays are critical for understanding the mechanisms behind the observed benefits of folate supplementation in neurodevelopmental and neurodegenerative disorders.[1][9]

  • Immunology: Exploring the anti-inflammatory properties of L-methylfolate by examining its effects on immune cells like macrophages.[10]

Data Presentation

The following table summarizes quantitative data from various cell-based assays using folic acid or its active methyl form.

Assay Type Cell Line Compound & Concentration Key Findings Reference
Cell Proliferation Primary AstrocytesFolic Acid (0-40 µmol/L)Dose-dependent increase in cell proliferation.[11]
Apoptosis PC3 (Prostate Cancer)Folic AcidSignificant increase in TUNEL-positive apoptotic cells.[12]
Neuronal Differentiation SH-SY5Y (Neuroblastoma)L-MethylfolateReversed folic acid-induced alterations in dendritic spines.[7]
Gene Expression SH-SY5Y (Neuroblastoma)L-MethylfolateReversed folic acid-induced changes in autophagy-related gene expression.[13]
Anti-inflammatory RAW264.7 (Macrophages)6S-5-methyltetrahydrofolate-calciumDecreased LPS-induced ROS production and pro-inflammatory cytokines (IL-6, IL-1β, TNF-α).[10]
Cell Migration COLO-205 (Colorectal Cancer)Folic Acid (10 µM)Reduced cell invasion ability.[14]

Experimental Protocols

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from a study on the effects of folic acid on MCF-7 breast cancer cells and can be used to assess the impact of L-methylfolate on cell viability and proliferation.[6]

Materials:

  • Cells of interest (e.g., cancer cell line, neuronal cells)

  • Complete cell culture medium

  • L-methylfolate (sterile, stock solution)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Prepare serial dilutions of L-methylfolate in culture medium.

  • Remove the medium from the wells and replace it with 100 µL of medium containing different concentrations of L-methylfolate. Include a vehicle control (medium without L-methylfolate).

  • Incubate the cells for the desired period (e.g., 24, 48, 72 hours).

  • Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Apoptosis Assay (TUNEL Assay)

This protocol is based on a study investigating the pro-apoptotic effects of folic acid on PC3 prostate cancer cells.[12]

Materials:

  • Cells of interest cultured on coverslips or in chamber slides

  • L-methylfolate

  • Phosphate-buffered saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization solution (e.g., 0.1% Triton X-100 in 0.1% sodium citrate)

  • In Situ Cell Death Detection Kit (TUNEL technology)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips or in chamber slides and allow them to attach overnight.

  • Treat the cells with the desired concentrations of L-methylfolate for a specified duration (e.g., 24 or 48 hours). Include a vehicle control.

  • Wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 1 hour at room temperature.

  • Wash the cells twice with PBS.

  • Permeabilize the cells with the permeabilization solution for 2 minutes on ice.

  • Wash the cells twice with PBS.

  • Proceed with the TUNEL staining according to the manufacturer's instructions. This typically involves incubating the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and fluorescently labeled dUTP) in a humidified chamber for 1 hour at 37°C in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells three times with PBS.

  • Mount the coverslips onto microscope slides with an anti-fade mounting medium.

  • Visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit green fluorescence in the nucleus, while all nuclei will be stained blue with DAPI.

  • Quantify the percentage of apoptotic cells by counting the number of TUNEL-positive cells relative to the total number of cells in several random fields.

Neuronal Differentiation Assay

This protocol is based on a study investigating the role of folic acid in the differentiation of neural stem cells.[8]

Materials:

  • Neural stem cells (NSCs) or a neuroblastoma cell line (e.g., SH-SY5Y)

  • NSC proliferation medium

  • NSC differentiation medium (neurobasal medium supplemented with B27, L-glutamine, and desired growth factors, with varying concentrations of L-methylfolate)

  • Poly-L-ornithine and laminin-coated culture plates or coverslips

  • Primary antibodies against neuronal markers (e.g., β-III tubulin) and astrocyte markers (e.g., GFAP)

  • Fluorescently labeled secondary antibodies

  • DAPI

  • Fluorescence microscope

Procedure:

  • Culture NSCs in proliferation medium as neurospheres or as a monolayer.

  • To induce differentiation, dissociate the neurospheres (if applicable) and plate the single cells onto poly-L-ornithine and laminin-coated plates or coverslips in differentiation medium.

  • Prepare differentiation media with different concentrations of L-methylfolate (e.g., low, normal, and high concentrations). Include a control group with no L-methylfolate.

  • Culture the cells in the differentiation media for a period of 6-7 days, changing the medium every 2-3 days.

  • After the differentiation period, fix the cells with 4% PFA for 20 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize and block the cells with a solution containing 0.3% Triton X-100 and 5% normal goat serum in PBS for 1 hour.

  • Incubate the cells with primary antibodies against β-III tubulin and GFAP overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate the cells with the appropriate fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips and visualize the cells under a fluorescence microscope.

  • Quantify the percentage of neurons (β-III tubulin positive) and astrocytes (GFAP positive) in each treatment group.

Signaling Pathway Analysis: JAK-STAT Pathway

Folic acid has been shown to activate the Janus Kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) signaling pathway.[14] This pathway is crucial for regulating cell proliferation, differentiation, and survival. The activation of this pathway by L-methylfolate can be assessed by Western blotting for the phosphorylated forms of JAK and STAT proteins.

Western Blot Protocol for p-STAT3 Analysis

Materials:

  • Cells of interest

  • L-methylfolate

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-STAT3, anti-β-actin

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Plate cells and allow them to attach.

  • Treat cells with L-methylfolate for the desired time points.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant and determine the protein concentration using a protein assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Load equal amounts of protein per lane onto an SDS-PAGE gel and perform electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against phospho-STAT3 overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe for total STAT3 and β-actin as loading controls.

Visualizations

Folic Acid Metabolism and One-Carbon Cycle

Folic_Acid_Metabolism cluster_methionine Methionine Cycle FA Folic Acid (this compound) DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Methyl_THF 5-Methyl-THF (L-methylfolate) Methylene_THF->Methyl_THF MTHFR DNA_Synthesis DNA Synthesis (Thymidylate Synthesis) Methylene_THF->DNA_Synthesis Methyl_THF->THF Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferase DNA_Methylation DNA Methylation SAM->DNA_Methylation SAH->Homocysteine

Caption: Folic Acid Metabolism and One-Carbon Cycle.

Experimental Workflow for Cell-Based Assays

Experimental_Workflow Start Start: Seed Cells Incubate Incubate (24h) for cell attachment Start->Incubate Treatment Treat with This compound Incubate->Treatment Incubate_Treatment Incubate for experimental duration Treatment->Incubate_Treatment Assay Perform Assay Incubate_Treatment->Assay Proliferation Proliferation Assay (e.g., MTT) Assay->Proliferation Apoptosis Apoptosis Assay (e.g., TUNEL) Assay->Apoptosis Differentiation Differentiation Assay (Immunofluorescence) Assay->Differentiation Signaling Signaling Pathway Analysis (e.g., Western Blot) Assay->Signaling Data_Analysis Data Analysis and Interpretation Proliferation->Data_Analysis Apoptosis->Data_Analysis Differentiation->Data_Analysis Signaling->Data_Analysis

Caption: General Experimental Workflow.

JAK-STAT Signaling Pathway

JAK_STAT_Pathway FA Folic Acid Methyl Ester Receptor Folate Receptor FA->Receptor JAK JAK Receptor->JAK pJAK p-JAK JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT Dimer p-STAT Dimer pSTAT->Dimer Dimerization Nucleus Nucleus Dimer->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression Regulates

Caption: JAK-STAT Signaling Pathway Activation.

References

Application Notes and Protocols for the Enzymatic Conversion of Folic Acid to its Biologically Active Form, L-5-Methyltetrahydrofolate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid, a synthetic form of folate (Vitamin B9), is a crucial micronutrient for various physiological processes, including nucleotide synthesis and DNA methylation.[1][2] However, folic acid itself is not biologically active and must be converted to its active form, L-5-methyltetrahydrofolate (L-5-MTHF), within the body.[3][4] This multi-step enzymatic conversion is primarily carried out by two key enzymes: Dihydrofolate Reductase (DHFR) and Methylenetetrahydrofolate Reductase (MTHFR).[5][6] Understanding and harnessing this enzymatic pathway is of significant interest for various research and drug development applications, including the study of folate metabolism, the development of novel antifolate drugs, and the production of bioactive folate supplements.[7][8]

These application notes provide a comprehensive overview of the enzymatic conversion of folic acid to L-5-MTHF, including detailed protocols for enzyme assays and a "one-pot" synthesis method.

Signaling Pathway and Experimental Workflow

The enzymatic conversion of folic acid to L-5-MTHF follows a defined metabolic pathway. The diagram below illustrates the key steps and enzymes involved. A subsequent diagram outlines a typical experimental workflow for the in vitro synthesis and analysis of L-5-MTHF.

FolicAcid_Metabolism cluster_DHFR DHFR Activity cluster_MTHFR MTHFR Activity FolicAcid Folic Acid DHF Dihydrofolate (DHF) FolicAcid->DHF NADPH -> NADP+ DHFR1 Dihydrofolate Reductase (DHFR) THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR2 Dihydrofolate Reductase (DHFR) MethyleneTHF 5,10-Methylenetetrahydrofolate THF->MethyleneTHF MethylTHF L-5-Methyltetrahydrofolate (L-5-MTHF) MethyleneTHF->MethylTHF NADPH -> NADP+ MTHFR Methylenetetrahydrofolate Reductase (MTHFR)

Caption: Enzymatic conversion pathway of folic acid to L-5-MTHF.

Experimental_Workflow Start Start: Folic Acid EnzymaticReaction One-Pot Enzymatic Reaction (DHFR, MTHFR/Demethylase, Cofactors) Start->EnzymaticReaction Purification Purification of L-5-MTHF (e.g., Solid-Phase Extraction) EnzymaticReaction->Purification Quantification Quantification and Analysis (HPLC, LC-MS/MS) Purification->Quantification End End: Pure L-5-MTHF Quantification->End

Caption: Experimental workflow for L-5-MTHF synthesis and analysis.

Quantitative Data

The kinetic parameters of the key enzymes, DHFR and MTHFR, are crucial for designing and optimizing the enzymatic conversion process. The following tables summarize available data from the literature. Note that values can vary depending on the enzyme source and assay conditions.

Table 1: Kinetic Parameters of Dihydrofolate Reductase (DHFR)

SubstrateEnzyme SourceKm (µM)Vmax (nmol/min/µg protein)Optimal pHOptimal Temperature (°C)Reference
DihydrofolateHuman (recombinant)4.5 ± 0.8999.7 ± 74.27.4 - 7.537[9]
Folic AcidHuman (recombinant)28.8 ± 5.32.5 ± 0.27.4 - 7.537[9]
DihydrofolateDrosophila melanogaster0.3Not ReportedAcidicNot Reported[3]
Folic AcidRat Liver1.8Not ReportedNot ReportedNot Reported[10]
DihydrofolateMoritella profundaNot ReportedNot Reported7.034[1]
DihydrofolateThermotoga maritimaNot ReportedNot Reported6.5Not Reported[1]

Table 2: Kinetic Parameters of Methylenetetrahydrofolate Reductase (MTHFR)

SubstrateEnzyme SourceKm (µM)Optimal pHOptimal Temperature (°C)Reference
5,10-MethylenetetrahydrofolateHuman Fibroblasts266.3 - 6.9Not Reported[11]
NADPHHuman Fibroblasts306.3 - 6.9Not Reported[11]
5,10-Methylenetetrahydrofolate & NADHThermus thermophilus HB8Not ReportedNot Reported70[2]

Experimental Protocols

Protocol 1: Dihydrofolate Reductase (DHFR) Activity Assay

This protocol is adapted from commercially available colorimetric assay kits and is based on the oxidation of NADPH, which can be monitored by the decrease in absorbance at 340 nm.[12][13][14]

Materials:

  • DHFR Assay Buffer (e.g., 50 mM Potassium Phosphate, pH 6.5)[14]

  • Dihydrofolic Acid (DHFA) substrate

  • NADPH

  • Purified DHFR enzyme or sample (cell lysate, tissue homogenate)

  • 96-well clear flat-bottom plate

  • Spectrophotometer capable of kinetic measurements at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of DHFA (e.g., 2.3 mM) in DHFR Assay Buffer. This solution is unstable and should be prepared fresh.[14]

    • Prepare a stock solution of NADPH (e.g., 10 mM) in DHFR Assay Buffer.

    • Dilute the DHFR enzyme or sample to the desired concentration in cold DHFR Assay Buffer.

  • Assay Reaction:

    • To each well of the 96-well plate, add the following in order:

      • DHFR Assay Buffer to a final volume of 200 µL.

      • Sample or purified DHFR enzyme.

      • NADPH solution.

    • Initiate the reaction by adding the DHFA substrate solution.

    • Include appropriate controls: a blank without the enzyme and a positive control with a known amount of DHFR.

  • Measurement:

    • Immediately measure the absorbance at 340 nm in kinetic mode at room temperature or the desired temperature for 10-20 minutes, taking readings every 15-30 seconds.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation from the linear portion of the absorbance vs. time plot (ΔA340/min).

    • Use the molar extinction coefficient of NADPH (6.22 mM⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of enzyme activity (µmol/min or Units).

Protocol 2: MTHFR Activity Assay (Forward Direction)

This protocol is based on the HPLC-based method described by Selzer et al., which measures the formation of L-5-MTHF from 5,10-methylenetetrahydrofolate.[11]

Materials:

  • HPLC system with a fluorescence detector

  • C18 reverse-phase HPLC column

  • Reaction Buffer (e.g., potassium phosphate buffer, pH 6.3-6.9)

  • 5,10-Methylenetetrahydrofolate

  • NADPH

  • FAD (flavin adenine dinucleotide)

  • Sample (e.g., fibroblast homogenate)

  • L-5-MTHF standard

Procedure:

  • Reaction Mixture:

    • Prepare a reaction mixture containing reaction buffer, 5,10-methylenetetrahydrofolate, NADPH, and FAD.

    • Pre-incubate the mixture at the desired temperature.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the sample (e.g., cell homogenate).

    • Incubate for a defined period (e.g., up to 40 minutes).

    • Stop the reaction (e.g., by adding a strong acid or by heat inactivation).

  • HPLC Analysis:

    • Centrifuge the reaction mixture to pellet any precipitate.

    • Inject the supernatant onto the C18 column.

    • Use an appropriate mobile phase to separate L-5-MTHF.

    • Detect L-5-MTHF using a fluorescence detector (e.g., excitation at 290 nm, emission at 360 nm).

  • Quantification:

    • Create a standard curve using known concentrations of L-5-MTHF.

    • Quantify the amount of L-5-MTHF produced in the enzymatic reaction by comparing the peak area to the standard curve.

Protocol 3: One-Pot Enzymatic Synthesis of L-5-MTHF from Folic Acid

This protocol is based on the work of Wu et al. (2020), which describes a three-enzyme cascade for the efficient conversion of folic acid to L-5-MTHF.[15] This method utilizes a highly active DHFR, and a demethylase.

Materials:

  • Folic Acid

  • Purified Dihydrofolate Reductase (DHFR) (e.g., from Lactobacillus bulgaricus)

  • Purified Demethylase (e.g., RcoDmdA from Ruegeria conchae)[15]

  • NADPH regeneration system (e.g., glucose dehydrogenase and glucose) or a sufficient supply of NADPH

  • Methyl donor for the demethylase (e.g., dimethylsulfoniopropionate - DMSP)

  • Reaction Buffer (e.g., HEPES buffer, pH 7.5)[16]

  • Dithiothreitol (DTT)

Procedure:

  • Reaction Setup:

    • In a reaction vessel, combine the reaction buffer, folic acid, DTT, and the methyl donor (DMSP).

    • Add the purified DHFR and demethylase enzymes.

    • If using an NADPH regeneration system, add the components of the system. Otherwise, add NADPH to the desired concentration.

  • Incubation:

    • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with gentle stirring for a specified duration (e.g., 10 hours).[16]

  • Monitoring the Reaction:

    • Periodically take aliquots from the reaction mixture to monitor the conversion of folic acid and the formation of L-5-MTHF using HPLC or LC-MS/MS.

  • Purification of L-5-MTHF:

    • Once the reaction is complete, the L-5-MTHF can be purified from the reaction mixture. Solid-phase extraction (SPE) using a strong anion-exchange (SAX) cartridge is a common method.[17][18]

  • Quantification:

    • The final concentration and purity of the L-5-MTHF product should be determined by HPLC or LC-MS/MS.[19][20][21]

Conclusion

The enzymatic conversion of folic acid to its biologically active form, L-5-MTHF, is a fundamental process with significant implications for health and disease. The protocols and data presented here provide a valuable resource for researchers and professionals working in the fields of biochemistry, drug development, and nutrition. The "one-pot" enzymatic synthesis offers a promising, environmentally friendly alternative to chemical synthesis for the production of L-5-MTHF. Further optimization of these enzymatic systems will continue to advance our understanding and application of folate metabolism.

References

Application Note: Folic Acid Methyl Ester as a Tool for Elucidating Folate Uptake Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Folic acid, a synthetic form of the water-soluble vitamin B9, is essential for numerous biological processes, including nucleotide biosynthesis, and amino acid metabolism.[1] Its transport into cells is a critical process, mediated by three primary mechanisms: the reduced folate carrier (RFC), the proton-coupled folate transporter (PCFT), and folate receptors (FR-α and FR-β).[2][3] Understanding the specific contributions of each of these pathways is crucial for the development of targeted cancer therapies and for studying diseases related to folate deficiency.

Folic acid methyl ester, a derivative of folic acid where one or both of the carboxylic acid groups of the glutamate moiety are esterified, serves as a valuable chemical tool to dissect these uptake mechanisms. The rationale behind its use lies in the differential recognition of the folate molecule by the various transport systems. Both RFC and PCFT recognize and transport folates with free carboxylate groups, while the folate receptor primarily binds to the pteroate portion of the molecule, with the glutamate tail being more solvent-exposed.[4] By masking the carboxyl groups through esterification, it is hypothesized that the interaction with RFC and PCFT can be selectively inhibited, thereby isolating the folate receptor-mediated uptake pathway.

This application note provides detailed protocols for the synthesis of folic acid γ-methyl ester, and for conducting cellular uptake and competitive binding assays to characterize its interaction with folate transport systems.

Synthesis of Folic Acid γ-Methyl Ester

The selective synthesis of the γ-ester of folic acid can be achieved through a multi-step process involving the formation of a pyrofolate intermediate, followed by reaction with methanol. This method allows for regiospecific substitution at the γ-carboxylic acid position.[5]

Protocol: Synthesis of Folic Acid γ-Methyl Ester [5]

  • Formation of N10-Trifluoroacetyl Pyrofolic Acid:

    • Suspend folic acid in trifluoroacetic anhydride and tetrahydrofuran (THF).

    • Stir the mixture for 10 hours, allowing the temperature to rise from 0°C to 25°C. This reaction forms the N2,N10-bistrifluoroacetyl pyrofolic acid intermediate.

    • Add water to the reaction mixture and stir to hydrolyze the anhydride and one of the trifluoroacetyl groups, yielding N10-trifluoroacetyl pyrofolic acid.

  • Formation of Pteroyl Azide Intermediate:

    • React the N10-trifluoroacetyl pyrofolic acid with an azide source to form the corresponding pteroyl azide.

  • Reaction with L-Glutamic Acid α-Methyl Ester:

    • Prepare L-glutamic acid α-methyl ester separately.

    • React the pteroyl azide intermediate with L-glutamic acid α-methyl ester in a suitable solvent such as dimethyl sulfoxide (DMSO) in the presence of a base like tetramethylguanidine.

  • Deprotection and Purification:

    • Remove the N10-trifluoroacetyl protecting group under basic conditions.

    • Purify the final product, folic acid γ-methyl ester, using chromatographic techniques such as HPLC.

Characterization of this compound Interaction with Folate Uptake Systems

To elucidate the role of this compound in folate uptake, its binding affinity to folate receptors and its ability to be transported by RFC and PCFT must be quantified. The following protocols describe how to perform competitive binding assays and cellular uptake experiments.

Competitive Binding Assay for Folate Receptors

This assay determines the inhibitory concentration (IC50) of this compound for the binding of a radiolabeled folate to folate receptors.

Protocol: Competitive Binding Assay [6][7]

  • Cell Culture:

    • Culture cells with high expression of folate receptors (e.g., KB, IGROV-1, or engineered cell lines overexpressing FRα or FRβ) in appropriate media.

  • Assay Preparation:

    • Seed cells in 96-well plates and grow to confluence.

    • Prepare a series of dilutions of this compound and unlabeled folic acid (as a positive control) in a suitable binding buffer (e.g., PBS with 1% BSA).

    • Prepare a solution of [3H]folic acid at a concentration near its Kd for the folate receptor (typically in the low nanomolar range).

  • Binding Assay:

    • Wash the cells with cold binding buffer.

    • Add the diluted this compound or folic acid solutions to the wells.

    • Immediately add the [3H]folic acid solution to all wells.

    • Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

  • Washing and Lysis:

    • Wash the cells multiple times with ice-cold binding buffer to remove unbound radioligand.

    • Lyse the cells using a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification and Data Analysis:

    • Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

    • Plot the percentage of specific binding of [3H]folic acid as a function of the logarithm of the competitor concentration.

    • Determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand.

Data Presentation:

CompoundFolate Receptor α IC50 (nM)Folate Receptor β IC50 (nM)
Folic AcidTo be determinedTo be determined
Folic Acid γ-Methyl EsterTo be determinedTo be determined
Folic Acid α-Methyl EsterTo be determinedTo be determined
Folic Acid Dimethyl EsterTo be determinedTo be determined
Cellular Uptake Assay

This assay measures the accumulation of a radiolabeled substrate in cells to determine if this compound can inhibit transport via RFC and PCFT, or if it is a substrate for folate receptor-mediated endocytosis.

Protocol: Cellular Uptake Assay [8][9]

  • Cell Culture:

    • Culture cell lines that predominantly express either RFC (e.g., HeLa R1-11-RFC-6), PCFT (e.g., HeLa R1-11-PCFT-4), or folate receptors (e.g., KB cells) in appropriate media. For RFC and PCFT studies, folate-free media should be used for a period before the assay to upregulate transporter expression.

  • Uptake Experiment:

    • Seed cells in 24-well plates and grow to near confluence.

    • On the day of the assay, wash the cells with an appropriate uptake buffer (e.g., HBSS-HEPES, pH 7.4 for RFC; a more acidic buffer, e.g., pH 5.5, for PCFT).

    • To test for inhibition, pre-incubate the cells with a high concentration of this compound for a short period (e.g., 10-30 minutes).

    • Initiate uptake by adding a radiolabeled substrate (e.g., [3H]methotrexate for RFC/PCFT, or [3H]folic acid for folate receptors) at a concentration near the Km of the transporter.

    • Incubate for a predetermined time at 37°C. The incubation time should be within the linear range of uptake.

  • Stopping the Assay and Quantification:

    • Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.

    • Lyse the cells and measure the intracellular radioactivity as described in the competitive binding assay protocol.

  • Data Analysis:

    • Calculate the rate of uptake (e.g., in pmol/mg protein/min).

    • Compare the uptake rate in the presence and absence of this compound to determine its inhibitory effect.

    • To determine if this compound is a substrate for folate receptor-mediated uptake, perform the uptake assay using radiolabeled this compound (if available) or by assessing its ability to compete with radiolabeled folic acid for uptake in folate receptor-overexpressing cells.

Data Presentation:

Transporter/ReceptorSubstrateInhibitorInhibition of Uptake (%)
RFC[3H]MethotrexateFolic AcidTo be determined
RFC[3H]MethotrexateFolic Acid γ-Methyl EsterTo be determined
PCFT[3H]MethotrexateFolic AcidTo be determined
PCFT[3H]MethotrexateFolic Acid γ-Methyl EsterTo be determined
Folate Receptor[3H]Folic AcidFolic AcidTo be determined
Folate Receptor[3H]Folic AcidFolic Acid γ-Methyl EsterTo be determined

Note: This table provides a template for presenting the results of inhibition studies.

Visualizing Folate Uptake Pathways and Experimental Workflow

Signaling Pathways

Folate_Uptake_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Folic Acid Folic Acid RFC RFC Folic Acid->RFC PCFT PCFT Folic Acid->PCFT FR Folate Receptor (FRα/FRβ) Folic Acid->FR This compound This compound This compound->RFC Inhibits This compound->PCFT Inhibits This compound->FR Binds Cytosol Cytosol RFC->Cytosol PCFT->Cytosol Endosome Endosome FR->Endosome Endocytosis Endosome->Cytosol Release

Caption: Overview of folate uptake pathways and the hypothesized role of this compound.

Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_binding Binding Affinity Determination cluster_uptake Cellular Uptake Analysis S1 Synthesize Folic Acid γ-Methyl Ester S2 Purify by HPLC S1->S2 S3 Characterize by NMR & MS S2->S3 B2 Competitive Binding Assay with [3H]Folic Acid S3->B2 U2 Uptake Assay with Radiolabeled Substrate S3->U2 B1 Culture FR-expressing cells B1->B2 B3 Determine IC50 B2->B3 U1 Culture cells expressing RFC, PCFT, or FR U1->U2 U3 Measure Inhibition by this compound U2->U3

Caption: Workflow for the synthesis and biological evaluation of this compound.

Conclusion

This compound is a valuable probe for dissecting the complex mechanisms of folate uptake. By selectively blocking the carboxylate-recognizing transporters, RFC and PCFT, it allows for the specific investigation of folate receptor-mediated endocytosis. The protocols provided herein offer a comprehensive framework for the synthesis, purification, and biological characterization of this compound. The data generated from these experiments will contribute to a deeper understanding of folate homeostasis and can aid in the design of novel drug delivery systems that exploit the folate receptor pathway for targeted therapy.

References

Application Notes and Protocols for the Solid-Phase Synthesis of Folic Acid Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folic acid (FA), a B vitamin, is a crucial component in various biological processes, including one-carbon metabolism, which is essential for the synthesis of nucleotides and amino acids. Its receptor, the folate receptor alpha (FRα), is frequently overexpressed in a variety of cancer cells, making it an attractive target for the selective delivery of therapeutic agents. The solid-phase synthesis of folic acid derivatives and conjugates allows for the precise and efficient production of targeted therapeutics, imaging agents, and research tools.

This document provides detailed protocols for the solid-phase synthesis of folic acid derivatives, focusing on the widely used 9-fluorenylmethoxycarbonyl (Fmoc) protection strategy. It also includes an overview of key signaling pathways involving folic acid and its receptor, which are pertinent to drug development and cancer research.

Folic Acid Signaling Pathways

Folic acid and its receptor, FOLR1, are implicated in several signaling pathways beyond one-carbon metabolism, influencing cell proliferation, differentiation, and migration. Understanding these pathways is critical for the development of folate-targeted therapies.

FOLR1-Mediated JAK-STAT Signaling

Binding of folic acid to the folate receptor alpha (FRα) can lead to the activation of the Janus Kinase (JAK)/Signal Transducer and Activator of Transcription (STAT) signaling pathway.[1][2] This activation is dependent on the co-receptor gp130.[1][2] Upon activation, JAK phosphorylates STAT proteins, which then dimerize and translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation and survival, such as Cyclin A2 and Vascular Endothelial Growth Factor (VEGF).[1] Dysregulation of the JAK-STAT pathway is associated with various cancers.[3]

FOLR1-Mediated JAK-STAT Signaling ligand Folic Acid receptor Folate Receptor α (FRα) ligand->receptor binds coreceptor gp130 receptor->coreceptor interacts with jak JAK coreceptor->jak activates stat STAT jak->stat phosphorylates pstat p-STAT (Dimer) stat->pstat dimerizes nucleus Nucleus pstat->nucleus translocates to gene Gene Transcription (e.g., Cyclin A2, VEGF) nucleus->gene proliferation Cell Proliferation & Survival gene->proliferation

Caption: FOLR1-Mediated JAK-STAT Signaling Pathway.

Folic Acid and Wnt/Planar Cell Polarity (PCP) Signaling

Folic acid has been shown to regulate the non-canonical Wnt/Planar Cell Polarity (PCP) pathway.[4][5] The folate receptor (FOLR1) can promote the transcription of Vangl2, a core component of the PCP pathway.[4][5] Downregulation of Vangl2 under folate-deficient conditions leads to decreased PCP activity, which can affect cell migration and tissue morphogenesis, and is implicated in neural tube defects.[4][5]

Folic Acid and Wnt/PCP Signaling fa Folic Acid folr1 FOLR1 fa->folr1 nucleus Nucleus folr1->nucleus translocates to vangl2_gene Vangl2 Gene nucleus->vangl2_gene promotes transcription of vangl2_protein Vangl2 Protein vangl2_gene->vangl2_protein leads to pcp PCP Pathway Activation vangl2_protein->pcp actin F-actin Formation & Cell Migration pcp->actin

Caption: Regulation of Wnt/PCP Signaling by Folic Acid.

Folic Acid and Canonical Wnt/β-catenin Signaling

Folic acid supplementation has been observed to interact with the canonical Wnt/β-catenin signaling pathway.[6][7] This pathway is crucial for embryonic development, and its dysregulation is linked to various diseases, including cancer. Folic acid can modulate the activity of this pathway, potentially through epigenetic mechanisms, as folate is a key player in methylation reactions that can influence gene expression.[7] Folic acid has been shown to promote the proliferation and differentiation of cells through the canonical Wnt pathway.[8]

Folic Acid and Canonical Wnt Signaling fa Folic Acid wnt Wnt Ligand fa->wnt modulates fzd_lrp Frizzled/LRP Receptor Complex wnt->fzd_lrp beta_catenin β-catenin fzd_lrp->beta_catenin stabilizes nucleus Nucleus beta_catenin->nucleus translocates to tcf_lef TCF/LEF nucleus->tcf_lef gene_expression Target Gene Expression tcf_lef->gene_expression

Caption: Modulation of Canonical Wnt Signaling by Folic Acid.

Quantitative Data Summary

The following tables summarize representative quantitative data for the synthesis of folic acid derivatives. Yields and purity can vary depending on the specific sequence, resin, and coupling conditions.

StepProductYield (%)Purity (%)Analytical Method
Synthesis of Thiolated Folate (TFa)Thiol-ethyl folate65.74>98.20HPLC
Coupling of FA to PEG-NH2α,γ-FA-PEG-NH266-HPLC
Coupling of FA-PEG to AZTγ-FA-PEG-HS-AZT40-HPLC

Experimental Protocols

General Workflow for Solid-Phase Synthesis of a Folic Acid-Peptide Conjugate

The following diagram illustrates the general workflow for the solid-phase synthesis of a folic acid-peptide conjugate using Fmoc chemistry.

Solid-Phase Synthesis Workflow start Start: Rink Amide Resin swell 1. Resin Swelling (DMF) start->swell deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 wash1 3. Washing (DMF, DCM) deprotect1->wash1 couple_aa 4. Amino Acid Coupling (Fmoc-AA-OH, HBTU/DIEA) wash1->couple_aa wash2 5. Washing (DMF, DCM) couple_aa->wash2 repeat Repeat steps 2-5 for peptide chain elongation wash2->repeat deprotect2 6. Final Fmoc Deprotection repeat->deprotect2 wash3 7. Washing (DMF, DCM) deprotect2->wash3 couple_folate 8. Pteroic Acid Coupling (N10-(trifluoroacetyl)pteroic acid, BOP/DIEA) wash3->couple_folate wash4 9. Washing (DMF, DCM) couple_folate->wash4 cleave 10. Cleavage from Resin & Deprotection (TFA cocktail) wash4->cleave precipitate 11. Precipitation & Washing (Cold Ether) cleave->precipitate purify 12. Purification (RP-HPLC) precipitate->purify end End: Purified Folate-Peptide Conjugate purify->end

Caption: General Workflow for Fmoc-Based Solid-Phase Synthesis of a Folic Acid-Peptide Conjugate.

Protocol 1: Solid-Phase Synthesis of a Folate-Peptide Conjugate

This protocol outlines the manual synthesis of a folate-peptide conjugate on Rink Amide resin.

Materials:

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • Fmoc-protected amino acids (e.g., Fmoc-Glu(OtBu)-OH)

  • N10-(trifluoroacetyl)pteroic acid

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), BOP ((Benzotriazol-1-yl-oxy)tris(dimethylamino)phosphonium hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIEA)

  • Cleavage cocktail (e.g., Reagent B: 88% TFA, 5% Phenol, 5% Water, 2% Triisopropylsilane)

  • Cold diethyl ether

  • Solid-phase synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin in a solid-phase synthesis vessel.

    • Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the solution and repeat the piperidine treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Fmoc-protected amino acid (e.g., Fmoc-Glu(OtBu)-OH) (3-4 equivalents relative to resin loading) and HBTU (3-4 equivalents) in DMF.

    • Add DIEA (6-8 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • To monitor the completion of the coupling reaction, a Kaiser test can be performed on a few resin beads. A yellow color indicates a complete reaction (no free primary amines), while a blue color indicates an incomplete reaction.

  • Washing:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times) and DCM (3-5 times).

  • Peptide Chain Elongation:

    • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

  • Final Fmoc Deprotection:

    • After the final amino acid coupling, perform the Fmoc deprotection as described in step 2.

  • Pteroic Acid Coupling:

    • Dissolve N10-(trifluoroacetyl)pteroic acid (2-3 equivalents) and BOP (2-3 equivalents) in DMF.

    • Add DIEA (4-6 equivalents) and pre-activate for 5 minutes.

    • Add the activated pteroic acid solution to the resin.

    • Agitate the mixture for 12-24 hours at room temperature.

  • Final Washing:

    • Drain the pteroic acid coupling solution.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (5-7 times).

    • Dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Add the cleavage cocktail (e.g., Reagent B) to the dried resin.

    • Agitate the mixture for 2-3 hours at room temperature.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge to pellet the precipitate and decant the ether.

    • Wash the peptide pellet with cold ether several times.

    • Dry the crude peptide under vacuum.

    • Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Characterize the final product by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Protocol 2: Cleavage of Folic Acid Derivative from Rink Amide Resin

This protocol provides a specific procedure for cleaving a synthesized folic acid derivative from Rink Amide resin.

Materials:

  • Peptide-resin (on Rink Amide resin) with the N-terminal Fmoc group removed

  • Trifluoroacetic acid (TFA)

  • Phenol

  • Water

  • Triisopropylsilane (TIS)

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Glass sintered funnel

Procedure:

  • Preparation of Cleavage Cocktail (Reagent B):

    • In a fume hood, carefully prepare the cleavage cocktail by mixing:

      • 88% (v/v) Trifluoroacetic acid

      • 5% (v/v) Phenol

      • 5% (v/v) Water

      • 2% (v/v) Triisopropylsilane

    • Prepare the cocktail immediately before use.

  • Resin Preparation:

    • Ensure the N-terminal Fmoc group has been removed from the peptide-resin.

    • Wash the resin with DCM and dry it under vacuum.

  • Cleavage Reaction:

    • Place the dried resin in a reaction vessel.

    • Add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Stir or agitate the mixture at room temperature for 2-3 hours. The resin may change color during this process.

  • Peptide Isolation:

    • Filter the resin through a glass sintered funnel and collect the filtrate.

    • Wash the resin with a small volume of fresh TFA.

    • Combine the filtrates.

  • Precipitation:

    • In a centrifuge tube, add cold diethyl ether (approximately 10 times the volume of the filtrate).

    • Slowly add the TFA filtrate to the cold ether while gently vortexing. A white or yellowish precipitate should form.

    • Place the mixture at -20°C for at least 30 minutes to ensure complete precipitation.

  • Washing and Drying:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Carefully decant the ether.

    • Resuspend the peptide pellet in fresh cold ether, vortex, and centrifuge again. Repeat this washing step 2-3 times to remove residual scavengers and TFA.

    • After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Characterization of Folic Acid Derivatives

The synthesized folic acid derivatives should be characterized to confirm their identity and purity.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product. A single major peak indicates high purity.

  • Mass Spectrometry (MS): Confirms the molecular weight of the synthesized derivative.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecule. Key proton signals for folic acid include those in the aromatic pterin and p-aminobenzoic acid regions, and the aliphatic protons of the glutamic acid moiety.[9]

Conclusion

Solid-phase synthesis is a powerful and versatile technique for the preparation of a wide range of folic acid derivatives and conjugates. The protocols and information provided herein offer a comprehensive guide for researchers in the field of drug development and targeted therapies. By understanding the underlying signaling pathways and employing robust synthetic and analytical methods, novel folate-based compounds with enhanced therapeutic potential can be developed.

References

Application Notes and Protocols: Folic Acid Functionalized Nanoparticles for Targeted Drug Delivery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted drug delivery aims to enhance the therapeutic efficacy of pharmaceuticals while minimizing off-target side effects. One prominent strategy involves functionalizing nanocarriers with ligands that bind to receptors overexpressed on the surface of diseased cells. Folic acid (FA) has emerged as a widely used targeting ligand due to the frequent overexpression of the folate receptor (FR) on various cancer cells, including those of the breast, ovaries, lungs, and cervix, while its expression in healthy tissues is limited. This high-affinity interaction facilitates the cellular uptake of FA-conjugated nanoparticles via receptor-mediated endocytosis, leading to a localized increase in drug concentration at the tumor site.[1][2]

While folic acid is the primary targeting moiety, its derivative, folic acid methyl ester, may be employed in specific synthetic schemes. The esterification of one or both of the carboxylic acid groups of folic acid can serve as a strategy to selectively activate the other carboxyl group for conjugation or to act as a protecting group during intermediate reaction steps. However, the most common and well-documented approach involves the direct conjugation of folic acid's free carboxylic acid groups. These application notes will focus on the broader, established principles of using folic acid for nanoparticle functionalization, which are fundamentally applicable regardless of the initial form of the folic acid derivative used.

These notes provide an overview of the applications, key experimental data, and detailed protocols for the synthesis, characterization, and evaluation of folic acid-functionalized nanoparticles for targeted drug delivery.

Applications

The primary application of folic acid-functionalized nanoparticles is in the targeted delivery of chemotherapeutic agents to cancer cells.[3][4] By decorating the nanoparticle surface with folic acid, the nanocarrier can selectively bind to and be internalized by cancer cells overexpressing the folate receptor.[3] This targeted approach offers several advantages:

  • Enhanced Efficacy: Increased intracellular concentration of the anticancer drug in tumor cells.[5]

  • Reduced Systemic Toxicity: Minimized exposure of healthy cells and tissues to cytotoxic drugs.[4]

  • Overcoming Drug Resistance: Facilitating the cellular uptake of drugs that are substrates for efflux pumps.

  • Tumor Imaging: Conjugation of imaging agents (e.g., MRI contrast agents, fluorescent dyes) to FA-nanoparticles allows for targeted visualization of tumors.[6]

Data Presentation

Table 1: Physicochemical Properties of Folic Acid-Functionalized Nanoparticles
Nanoparticle SystemCore MaterialAverage Diameter (nm)Zeta Potential (mV)Drug LoadedReference
FA-DPLA-co-PEG NanomicellesDodecanol-polylactic acid-co-polyethylene glycol241.3-Letrozole[7]
FA-PLGA-PEG NPsPoly(D,L-lactide-co-glycolide)-Poly(ethylene glycol)~180-24Plasmid DNA[8]
FA-Quercetin/PLGA-LipidPLGA-Lipid~150-Quercetin[2]
SPION@SiO2@HPG-FASuperparamagnetic Iron Oxide@Silica@Hyperbranched Polyglycerol~25-- (Imaging Agent)[7]
Table 2: In Vitro Efficacy of Folic Acid-Targeted Nanoparticles
Cell LineFolate Receptor StatusNanoparticle SystemOutcome MeasureResultReference
MCF-7 (Breast Cancer)PositiveFA-MOF/BufCellular UptakeSignificantly higher uptake compared to non-targeted MOF/Buf[5]
HT-1080 (Fibrosarcoma)NegativeNanoparticle-PEG-FACellular UptakeLower uptake compared to FR-positive MCF-7 cells[9]
OVCAR-3 (Ovarian Cancer)PositiveMSN-AP-FA25-SnCytotoxicity (IC50)22.49 ± 1.43 µg/mL (vs. 50.36 ± 3.82 µg/mL for lower FA density)[8]
MDA-MB-231 (Breast Cancer)PositiveFA-AQ NPsCellular InternalizationEnhanced internalization compared to non-targeted NPs[10]
HeLa (Cervical Cancer)PositiveFA-AQ NPsCytotoxicitySuperior efficacy compared to non-targeted NPs[10]

Experimental Protocols

Protocol 1: Synthesis of Folic Acid-Functionalized PLGA-PEG Nanoparticles

This protocol describes a common method for synthesizing folic acid-targeted polymeric nanoparticles using carbodiimide chemistry.

Materials:

  • PLGA-PEG-NH2 (Poly(lactic-co-glycolic acid)-Poly(ethylene glycol)-Amine)

  • Folic Acid (FA)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Dialysis membrane (MWCO 3.5-5 kDa)

  • Deionized water

Procedure:

  • Activation of Folic Acid:

    • Dissolve folic acid in anhydrous DMSO.

    • Add EDC and NHS to the folic acid solution in a molar ratio of FA:EDC:NHS = 1:1.2:1.2.

    • Stir the reaction mixture in the dark at room temperature for 4-6 hours to activate the carboxylic acid groups of folic acid.[7]

  • Conjugation to PLGA-PEG-NH2:

    • Dissolve PLGA-PEG-NH2 in anhydrous DMSO.

    • Add the activated folic acid solution dropwise to the PLGA-PEG-NH2 solution while stirring.

    • Allow the reaction to proceed for 24-48 hours at room temperature in the dark.

  • Purification:

    • Transfer the reaction mixture to a dialysis membrane.

    • Dialyze against a large volume of deionized water for 48-72 hours, with frequent water changes, to remove unreacted reagents and byproducts.

    • Lyophilize the purified solution to obtain the FA-PEG-PLGA copolymer as a powder.

  • Nanoparticle Formulation (Emulsion-Solvent Evaporation Method):

    • Dissolve the FA-PEG-PLGA copolymer and the therapeutic drug in a water-immiscible organic solvent (e.g., dichloromethane or chloroform).

    • Prepare an aqueous solution of a surfactant (e.g., polyvinyl alcohol, PVA).

    • Add the organic phase to the aqueous phase and emulsify using a probe sonicator or high-speed homogenizer to form an oil-in-water emulsion.

    • Stir the emulsion at room temperature under reduced pressure to evaporate the organic solvent.

    • Collect the nanoparticles by centrifugation, wash several times with deionized water to remove excess surfactant and unloaded drug, and then lyophilize for storage.

Protocol 2: Characterization of Folic Acid-Functionalized Nanoparticles

1. Size and Zeta Potential:

  • Disperse the nanoparticles in deionized water or a suitable buffer.

  • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using Dynamic Light Scattering (DLS).

2. Morphology:

  • Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).

3. Confirmation of Folic Acid Conjugation:

  • Fourier-Transform Infrared Spectroscopy (FTIR): Look for characteristic peaks of both the polymer and folic acid, as well as the appearance of new peaks (e.g., amide bond) confirming conjugation.

  • ¹H Nuclear Magnetic Resonance (¹H NMR): Dissolve the copolymer in a suitable deuterated solvent (e.g., DMSO-d6). The presence of characteristic aromatic proton signals from folic acid in the polymer's spectrum confirms conjugation.

4. Drug Loading Content and Encapsulation Efficiency:

  • Dissolve a known amount of drug-loaded nanoparticles in a suitable solvent to release the encapsulated drug.

  • Quantify the amount of drug using UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

  • Calculate Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:

    • DLC (%) = (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100

    • EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 3: In Vitro Cellular Uptake Assay

This protocol assesses the targeting efficiency of the folic acid-functionalized nanoparticles.

Materials:

  • Folate receptor-positive (FR+) cell line (e.g., MCF-7, HeLa, KB)

  • Folate receptor-negative (FR-) cell line (e.g., HT-1080, A549) for comparison

  • Fluorescently labeled nanoparticles (e.g., encapsulating a fluorescent dye like Coumarin-6 or with a fluorescent tag on the polymer)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Flow cytometer or confocal microscope

Procedure:

  • Cell Seeding: Seed both FR+ and FR- cells in appropriate culture plates (e.g., 6-well plates for flow cytometry, glass-bottom dishes for microscopy) and allow them to adhere overnight.

  • Treatment:

    • Incubate the cells with a specific concentration of fluorescently labeled folic acid-functionalized nanoparticles and non-functionalized (control) nanoparticles for a defined period (e.g., 2-4 hours).

    • For a competition assay, pre-incubate a set of FR+ cells with a high concentration of free folic acid for 30-60 minutes before adding the folic acid-functionalized nanoparticles. This will block the folate receptors and demonstrate receptor-specific uptake.[5]

  • Washing: After incubation, wash the cells three times with cold PBS to remove non-internalized nanoparticles.

  • Analysis:

    • Flow Cytometry: Trypsinize the cells, resuspend them in PBS, and analyze the fluorescence intensity of the cell population. A higher fluorescence signal in FR+ cells treated with targeted nanoparticles compared to non-targeted nanoparticles or FR- cells indicates successful targeting. The fluorescence in the competition assay group should be significantly reduced.

    • Confocal Microscopy: Fix the cells and visualize the intracellular localization of the nanoparticles. This provides qualitative evidence of cellular uptake.

Visualizations

Signaling Pathway: Folate Receptor-Mediated Endocytosis

Folate_Receptor_Endocytosis NP Folic Acid-NP Binding Binding NP->Binding High Affinity FR Folate Receptor (FR) FR->Binding Membrane Cell Membrane Invagination Membrane Invagination Binding->Invagination Endosome Early Endosome Invagination->Endosome Internalization Acidification Acidification (pH drop) Endosome->Acidification Recycling FR Recycling Endosome->Recycling Recycles to Membrane Release Drug Release Acidification->Release Late_Endosome Late Endosome / Lysosome Acidification->Late_Endosome Trafficking Recycling->FR Recycles to Membrane

Caption: Cellular uptake of folic acid-nanoparticles via receptor-mediated endocytosis.

Experimental Workflow: Nanoparticle Synthesis and Evaluation

Nanoparticle_Workflow cluster_synthesis Synthesis & Formulation cluster_characterization Physicochemical Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A1 Polymer/Lipid Selection A2 Folic Acid Conjugation A1->A2 A3 Drug Encapsulation A2->A3 A4 Nanoparticle Formulation A3->A4 B1 Size & Zeta Potential (DLS) A4->B1 B2 Morphology (TEM/SEM) A4->B2 B3 Drug Loading & EE A4->B3 B4 Conjugation Confirmation (NMR/FTIR) A4->B4 C1 Cellular Uptake (FR+ vs FR- cells) B1->C1 B2->C1 C2 Cytotoxicity Assay (MTT) B3->C2 B4->C1 D1 Biodistribution C1->D1 D2 Tumor Growth Inhibition C2->D2 C3 Drug Release Study D3 Toxicity Assessment D2->D3

Caption: General workflow for developing folic acid-targeted nanoparticles.

References

Analytical Techniques for the Separation of Folic Acid and Its Esters: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation and quantification of folic acid and its various forms (esters or vitamers) using modern analytical techniques. The methodologies outlined are crucial for research, clinical diagnostics, and quality control in the pharmaceutical and food industries.

Introduction

Folic acid (pteroylglutamic acid) is a synthetic form of the water-soluble vitamin B9. In its naturally occurring forms, known as folates, it plays a critical role in numerous metabolic pathways, including DNA synthesis, repair, and methylation. Folates exist in various forms, including dihydrofolate (DHF), tetrahydrofolate (THF), 5-methyltetrahydrofolate (5-MTHF), and 5,10-methylenetetrahydrofolate, among others. The accurate quantification of these different forms is essential for understanding their physiological functions and ensuring the efficacy and safety of fortified foods and pharmaceutical preparations.

This document details the application of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and Capillary Electrophoresis (CE) for the separation and analysis of folic acid and its esters.

Section 1: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the analysis of folic acid and its derivatives. It offers good resolution and sensitivity, particularly when coupled with UV or fluorescence detection.

Application Note:

Reverse-phase HPLC is the most common mode used for folate analysis. C18 columns are frequently employed, offering good retention and separation of the various folate forms.[1] The mobile phase composition is critical and often consists of a buffer (e.g., phosphate or acetate) and an organic modifier (e.g., methanol or acetonitrile). Gradient elution is often necessary to resolve the different folate vitamers within a reasonable time frame.[2] Sample preparation is a critical step to ensure accurate quantification and protect the labile folate compounds from degradation. This typically involves extraction with a buffer containing antioxidants like ascorbic acid.[3] For complex matrices such as food, a tri-enzyme treatment (amylase, protease, and conjugase) is often employed to release folates from the food matrix and to deconjugate polyglutamates to their monoglutamate forms for analysis.[4]

Experimental Protocol: HPLC-UV/Fluorescence Detection

This protocol is adapted from methodologies for the analysis of folic acid in fortified foods and pharmaceutical tablets.[5][6][7]

1. Sample Preparation (Fortified Cereal-Grain Products): [4] a. Homogenize the sample. b. Perform a heat extraction to release folates. c. Apply a tri-enzyme treatment consisting of α-amylase, protease, and rat plasma conjugase to digest the matrix and deconjugate polyglutamates.[4] d. Purify the extract using affinity chromatography with folate-binding protein.[4]

2. Chromatographic Conditions:

  • Column: Inertsil C8 (250 x 4.6 mm, 5 µm) or equivalent C18 column.[5]
  • Mobile Phase: Isocratic elution with a mixture of methanol and phosphate buffer (pH 6.4) (12:88, v/v).[5] For separation of multiple vitamers, a gradient elution with a phosphate buffer and acetonitrile may be used.[2]
  • Flow Rate: 0.7 mL/min.[5]
  • Column Temperature: 30 °C.[5]
  • Injection Volume: 5 µL.[5]

3. Detection:

  • UV Detection: 280 nm for folic acid and its related substances.[5]
  • Fluorescence Detection: For natural folates like 5-methyltetrahydrofolate, with excitation at approximately 300 nm and emission at 360 nm.[3]

Quantitative Data Summary: HPLC
ParameterFolic AcidImpurity AImpurity Dp-Aminobenzoic Acid (PABA)Reference
Linearity Range (µg/mL) 0.01 - 5.910.01 - 6.480.01 - 1.200.05 - 1.50[5]
Retention Time (min) ~1.8---[7]
Recovery (%) ≥97% (in wheat flour)---[8]
RSD (%) <2%---[7]
ParameterFolic Acid5-HCO-H4 folateReference
LOD (ng/mL) 1.34.5[6]

HPLC Experimental Workflow

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Sample Sample (Food/Tablet) Homogenization Homogenization Sample->Homogenization Extraction Extraction (with antioxidants) Homogenization->Extraction Enzyme_Treatment Tri-Enzyme Treatment (Amylase, Protease, Conjugase) Extraction->Enzyme_Treatment Purification Affinity Chromatography (Folate Binding Protein) Enzyme_Treatment->Purification HPLC_System HPLC System (C8/C18 Column) Purification->HPLC_System Inject Detection Detection (UV and/or Fluorescence) HPLC_System->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: HPLC workflow for folic acid analysis.

Section 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS has become the method of choice for the determination of folates due to its exceptional speed, sensitivity, and specificity.[9] This technique allows for the simultaneous quantification of multiple folate vitamers in complex biological matrices.

Application Note:

The use of UPLC provides faster analysis times and better resolution compared to conventional HPLC. Coupling UPLC with tandem mass spectrometry (MS/MS) allows for highly selective and sensitive detection of different folate forms, even at very low concentrations.[9][10] Sample preparation often involves solid-phase extraction (SPE) to clean up the sample and concentrate the analytes.[10][11] The use of stable isotope-labeled internal standards is recommended for accurate quantification to compensate for matrix effects and variations in extraction recovery.[8]

Experimental Protocol: UPLC-MS/MS

This protocol is based on methods for the analysis of folates in serum.[10][11]

1. Sample Preparation (Serum): [11] a. To 200 µL of serum, add 20 µL of the internal standard mixture. b. Add 400 µL of SPE sample buffer (e.g., ammonium formate with ascorbic acid, pH 3.2). c. Vortex and centrifuge. d. Condition an SPE plate (e.g., SOLA 10 mg/2mL) with acetonitrile, methanol, and SPE sample buffer. e. Load the supernatant onto the SPE plate. f. Wash the plate with SPE wash buffer. g. Elute the folates with a solution of acetonitrile, methanol, acetic acid, and ascorbic acid. h. Dry the eluate under nitrogen and reconstitute in a water/methanol mixture.

2. UPLC Conditions: [11]

  • System: Thermo Scientific™ Vanquish™ HPLC system or equivalent.[11]
  • Column: Accucore C18, 100 x 2.1 mm, 2.6 µm.[11]
  • Column Temperature: 30 °C.[11]
  • Mobile Phase A: 0.5% Acetic Acid in water.[11]
  • Mobile Phase B: 80:20 Methanol:Acetonitrile.[11]
  • Flow Rate: 0.35 mL/min.[11]
  • Gradient: A time-based gradient is applied to separate the different folate vitamers.[11]
  • Injection Volume: 10 µL.[11]

3. MS/MS Conditions: [11]

  • System: Thermo Scientific™ TSQ Quantiva™ tandem mass spectrometer or equivalent.[11]
  • Ionization Mode: Positive Electrospray Ionization (ESI+).[11]
  • Scan Type: Selected Reaction Monitoring (SRM).[11]

Quantitative Data Summary: UPLC-MS/MS
AnalyteLinearity RangeLLOQRecovery (%)Reference
Folates (general) 25 pg/mL - 1000 ng/mLpg/mL levels-[11]
5-Methyltetrahydrofolate (MTHF) 1 - 100 nmol/L0.2 - 0.4 nmol/L95%[10]
Other Folate Forms 0.5 - 20 nmol/L0.2 - 0.4 nmol/L>78%[10]

UPLC-MS/MS Experimental Workflow

UPLCMS_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis Sample Serum Sample Add_IS Add Internal Standard Sample->Add_IS Buffer_Add Add SPE Buffer Add_IS->Buffer_Add SPE Solid-Phase Extraction (SPE) Buffer_Add->SPE Dry_Reconstitute Dry and Reconstitute SPE->Dry_Reconstitute UPLC_System UPLC Separation (C18 Column) Dry_Reconstitute->UPLC_System Inject MSMS_Detection Tandem MS Detection (ESI+, SRM) UPLC_System->MSMS_Detection Data_Analysis Data Analysis (Quantification) MSMS_Detection->Data_Analysis

Caption: UPLC-MS/MS workflow for folate analysis.

Section 3: Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a powerful separation technique that offers high efficiency, short analysis times, and requires minimal sample and reagent volumes. It is particularly useful for the analysis of charged molecules like folic acid and its derivatives.

Application Note:

Capillary Zone Electrophoresis (CZE) is the most common mode of CE used for folate analysis.[12] The separation is based on the differential migration of analytes in an electric field. The choice of background electrolyte (BGE) and its pH are critical for achieving optimal separation. For complex samples, sample pre-treatment such as solid-phase extraction may be necessary to remove interferences and enrich the analytes.[12] Detection is typically performed using UV absorbance.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

This protocol is based on a method for the determination of folic acid in pharmaceutical tablets and human urine.[12][13]

1. Sample Preparation (Urine): [12] a. Purify and enrich the urine sample using a solid-phase extraction (SPE) step with a C18 cartridge. b. Elute the compounds with a mixture of methanol and water (1:1).

2. CE Conditions:

  • Capillary: Fused-silica capillary (e.g., 60 cm x 75 µm).[12]
  • Background Electrolyte (BGE): 15 mM phosphate buffer (pH 12.0) or 20.0 mM sodium borate buffer.[12][13]
  • Separation Voltage: 25 kV.[12]
  • Temperature: 20 °C.[12]
  • Injection: Hydrodynamic injection.[12]

3. Detection:

  • UV Detection: Wavelength not specified in the abstract, but typically around 214 nm for vitamins.[14]
  • Indirect Chemiluminescence Detection: Based on the quenching effect of folic acid on the chemiluminescence reaction of luminol with a Ag(III) complex.[13]

Quantitative Data Summary: Capillary Electrophoresis
AnalyteLinearity Range (mg/L)LOD (mg/L)Recovery (%)Reference
Folic Acid (in tablets & urine) 5.0 - 150.01.382.0 - 107.5[13]
Folic Acid (in urine) 0.5 - 6.00.35-[12]
Methotrexate (in urine) 1.0 - 6.00.35-[12]
Folinic Acid (in urine) 0.5 - 6.00.35-[12]

Capillary Electrophoresis Experimental Workflow

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis Sample Urine/Tablet Sample SPE Solid-Phase Extraction (C18) Sample->SPE Elution Elution (Methanol/Water) SPE->Elution CE_System Capillary Electrophoresis (CZE) Elution->CE_System Inject Detection Detection (UV or Chemiluminescence) CE_System->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis

Caption: Capillary Electrophoresis workflow for folic acid analysis.

Conclusion

The choice of analytical technique for the separation and quantification of folic acid and its esters depends on the specific application, the required sensitivity and selectivity, and the complexity of the sample matrix. HPLC is a reliable and robust method suitable for routine analysis in quality control. For high-throughput analysis and the determination of multiple folate vitamers at low concentrations in biological samples, UPLC-MS/MS is the preferred method. Capillary Electrophoresis offers a fast and efficient alternative with low sample and reagent consumption, making it suitable for certain research and clinical applications. The protocols and data presented here provide a comprehensive guide for researchers, scientists, and drug development professionals working with these vital compounds.

References

Application Notes and Protocols for In Vivo Studies with Folic Acid Methyl Ester and Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide an overview and detailed protocols for researchers, scientists, and drug development professionals interested in utilizing folic acid methyl ester and related folate compounds in in vivo animal studies. The focus is on applications in cancer imaging, targeted drug delivery, and the modulation of epigenetic pathways.

Application Note 1: this compound in PET Imaging of Folate Receptor-Positive Tumors

Introduction: Folic acid, an essential B vitamin, is crucial for DNA synthesis and one-carbon metabolism.[1] Certain cancer cells overexpress the folate receptor (FR) to meet their high demand for folate. This overexpression provides a target for diagnostic imaging and therapy. Folic acid derivatives, such as those involving this compound in their synthesis, can be labeled with positron-emitting radionuclides like Fluorine-18 (¹⁸F) for non-invasive tumor imaging using Positron Emission Tomography (PET).

Principle: Radiolabeled folic acid derivatives are administered intravenously to an animal model bearing folate receptor-positive tumors. The radioligand circulates and binds with high affinity to the folate receptors on the surface of cancer cells. The accumulation of the radiotracer in the tumor tissue allows for its visualization and quantification through PET imaging. The specificity of uptake can be confirmed by co-administering an excess of unlabeled folic acid, which blocks the receptors and reduces the tumor's radioactive signal.[1]

Quantitative Data: Biodistribution of ¹⁸F-labeled Folic Acid Derivative

The following table summarizes the biodistribution of an ¹⁸F-labeled folic acid derivative in nude mice with KB-31 tumor xenografts at 125 minutes post-injection. The data demonstrates significantly higher uptake in the tumor compared to most other tissues and shows that this uptake is receptor-specific, as it is blocked by co-injection of excess folic acid.[1]

TissueRadioligand Uptake (%ID/g) - ControlRadioligand Uptake (%ID/g) - Folic Acid Block
Tumor 6.56 1.07
Blood0.470.35
Heart0.690.51
Lungs1.110.81
Liver1.150.86
Spleen0.490.39
Pancreas0.520.44
Stomach0.650.51
Intestines1.180.94
Kidneys12.8710.95
Muscle0.380.31
Bone0.710.62

%ID/g = percentage of injected dose per gram of tissue.

Experimental Protocol: PET Imaging of FR-Positive Tumors

This protocol is based on the methodology for imaging folate receptor-positive tumors in a xenograft mouse model.[1]

1. Animal Model:

  • Species: Nude mice.

  • Tumor Model: Subcutaneous xenografts of a folate receptor-positive cell line (e.g., KB-31 human oral cancer cells). Inoculate approximately 5 x 10⁶ cells subcutaneously in the shoulder region.

  • Timeline: Allow tumors to grow to a palpable size (e.g., 5-8 mm in diameter) before imaging studies.

2. Radioligand Administration:

  • Radiotracer: ¹⁸F-labeled folic acid derivative.

  • Dose: Administer approximately 15-20 MBq of the radiotracer via a tail vein injection.

  • Volume: The injection volume should be kept low (e.g., 100-150 µL) to avoid physiological disturbances.

3. PET Imaging Protocol:

  • Anesthesia: Anesthetize the mice using a suitable anesthetic (e.g., isoflurane) for the duration of the scan.

  • Uptake Period: Allow the radiotracer to distribute in vivo for an optimal period. Visual inspection of images at various time points (e.g., 30, 75, 120, 165 min) can determine the time of highest tumor accumulation. A 75-minute uptake period has been shown to be effective.[1]

  • Data Acquisition: Acquire PET data for a specified duration (e.g., 15-30 minutes).

  • Image Reconstruction: Reconstruct the acquired data using an appropriate algorithm (e.g., 2D ordered-subsets expectation maximization).

4. Blocking Experiment (for specificity):

  • To confirm that the radiotracer uptake is folate receptor-mediated, a separate cohort of tumor-bearing mice can be co-injected with an excess of unlabeled folic acid (e.g., 100 µg) along with the radiotracer.

  • A significant reduction in tumor radioactivity confirms the specificity of the radioligand.[1]

Visualization: Workflow for Preclinical PET Imaging

G cluster_setup Experiment Setup cluster_imaging Imaging Protocol cluster_validation Specificity Validation A Tumor Cell Culture (e.g., KB-31) B Subcutaneous inoculation in Nude Mice A->B C Tumor Growth Phase (to 5-8 mm diameter) B->C D Tail Vein Injection of ¹⁸F-Folic Acid Derivative C->D Ready for Imaging H Co-injection of Radiotracer + Excess Folic Acid C->H Blocking Study E Uptake Period (e.g., 75 min) D->E F PET Scan under Anesthesia E->F G Image Reconstruction and Analysis F->G I Comparative PET Imaging H->I

Caption: Workflow for in vivo PET imaging of folate receptor-positive tumors.

Application Note 2: Folic Acid Derivatives for Targeted Drug Delivery

Introduction: The overexpression of folate receptors on cancer cells can be exploited for targeted drug delivery. By conjugating cytotoxic drugs to folic acid or its derivatives, the therapeutic agent can be selectively delivered to tumor cells, thereby increasing efficacy and reducing off-target toxicity.[2][3][4] Nanocarriers such as liposomes or polymeric micelles decorated with folic acid can encapsulate drugs and deliver them to both primary tumor cells and tumor-associated macrophages (TAMs), which also express folate receptors.[2]

Principle: Folic acid-conjugated therapeutics or nanocarriers bind to the folate receptor on the cancer cell surface. This binding triggers receptor-mediated endocytosis, a process where the cell membrane engulfs the entire complex, forming an endosome. The acidic environment within the endosome can then facilitate the release of the cytotoxic drug inside the cell, where it can exert its therapeutic effect.

Signaling Pathway: Folate Receptor-Mediated Endocytosis

G cluster_cell Inside Cancer Cell Drug Drug-loaded Nanoparticle FA Folic Acid Drug->FA conjugated to Receptor Folate Receptor (FR) Extracellular Domain FA->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Cell Cancer Cell Membrane ReleasedDrug Released Drug Endosome->ReleasedDrug pH-triggered Release Effect Cytotoxicity & Apoptosis ReleasedDrug->Effect

Caption: Mechanism of targeted drug delivery via folate receptor endocytosis.

Experimental Protocol: Evaluating Folic Acid-Targeted Nanocarriers

This protocol provides a general framework for assessing the in vivo efficacy of a folic acid-conjugated drug delivery system.

1. Animal Tumor Model:

  • Species: Immunocompromised mice (e.g., BALB/c) are often used for syngeneic models (e.g., 4T1.2 breast cancer), while nude mice are used for human xenografts.[2]

  • Tumor Induction: Inject cancer cells (e.g., 1 x 10⁶ 4T1.2 cells) into the mammary fat pad or subcutaneously.

  • Monitoring: Monitor tumor growth using calipers. Begin treatment when tumors reach a specific volume (e.g., 50-100 mm³).

2. Formulation and Administration:

  • Test Articles:

    • Vehicle control (e.g., saline).
    • Free drug.
    • Non-targeted nanocarrier + drug.
    • Folic acid-targeted nanocarrier + drug.

  • Dosing: Administer treatments intravenously (e.g., via tail vein) at a predetermined schedule (e.g., every 3 days for 4 doses). The drug dosage should be based on prior toxicity studies.

3. Efficacy Evaluation:

  • Tumor Volume: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume (e.g., Volume = 0.5 x Length x Width²).

  • Body Weight: Monitor animal body weight as an indicator of systemic toxicity.

  • Survival: Record animal survival rates over the course of the study.

  • Endpoint: At the end of the study, euthanize the animals, and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).

Quantitative Data: Tumor Growth Inhibition

The following table illustrates hypothetical results from an in vivo efficacy study, demonstrating the enhanced anti-tumor effect of a folic acid-targeted therapy.

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control1250-
Free Drug (e.g., Doxorubicin)87530%
Non-Targeted Nanoparticle75040%
FA-Targeted Nanoparticle 250 80%

Application Note 3: Folic Acid Derivatives in Modulating DNA Methylation

Introduction: Folate metabolism is intrinsically linked to the methionine cycle, which produces S-adenosylmethionine (SAM), the universal methyl donor for virtually all biological methylation reactions, including DNA methylation.[5] Alterations in folate intake can therefore impact the epigenetic landscape of cells. Studies in animal models have shown that folic acid supplementation can influence DNA methylation profiles, which in turn affects gene expression related to various pathological conditions like atherosclerosis and insulin resistance.[5][6]

Principle: Folate, in its active form (tetrahydrofolate), participates in the conversion of homocysteine to methionine. Methionine is then converted to SAM. DNA methyltransferases (DNMTs) use SAM as a substrate to transfer a methyl group to cytosine bases in DNA, a key mechanism for regulating gene expression. Insufficient folate can lead to reduced SAM levels and global DNA hypomethylation, while supplementation can, in some contexts, restore or alter methylation patterns.[5]

Signaling Pathway: Folate and Methionine Cycles Impact on DNA Methylation

G cluster_folate Folate Cycle cluster_methionine Methionine Cycle cluster_methylation DNA Methylation FA Folic Acid DHF Dihydrofolate (DHF) FA->DHF THF Tetrahydrofolate (THF) DHF->THF MTHF 5,10-Methylene-THF THF->MTHF MeTHF 5-Methyl-THF MTHF->MeTHF Hcy Homocysteine MeTHF->Hcy Donates Methyl Group Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH DNA Unmethylated DNA SAM->DNA Donates Methyl Group SAH->Hcy Hcy->Met MeDNA Methylated DNA DNA->MeDNA DNMTs

Caption: Interplay of folate and methionine cycles in DNA methylation.

Experimental Protocol: Assessing the Impact of Folic Acid on DNA Methylation

This protocol describes a general approach to investigate how dietary folic acid supplementation affects DNA methylation and gene expression in a mouse model of diet-induced metabolic disease.[6]

1. Animal Model and Diet:

  • Species: C57BL/6 mice are commonly used for diet-induced obesity models.

  • Diet Groups:

    • Group 1: Normal Diet (ND).
    • Group 2: High-Fat Diet (HFD).
    • Group 3: HFD + Folic Acid Supplementation (e.g., 20 µg/mL in drinking water).

  • Duration: Feed mice the respective diets for a period sufficient to induce the desired phenotype (e.g., 10-12 weeks).

2. Metabolic Phenotyping:

  • Monitor body weight and food/water intake regularly.

  • Perform glucose and insulin tolerance tests to assess insulin resistance.

  • Collect blood samples to measure serum glucose, insulin, and folate levels.

3. Sample Collection and Analysis:

  • At the end of the study, euthanize the mice and harvest relevant tissues (e.g., epididymal fat, liver).

  • DNA/RNA Extraction: Isolate high-quality genomic DNA and total RNA from the tissues.

  • DNA Methylation Analysis:

    • Perform genome-wide DNA methylation analysis using a technique like Methylated DNA Immunoprecipitation Sequencing (MeDIP-seq).
    • Identify Differentially Methylated Regions (DMRs) between the diet groups.

  • Gene Expression Analysis:

    • Perform RNA sequencing (RNA-seq) or quantitative PCR (qPCR) to measure the expression levels of genes associated with the identified DMRs or relevant metabolic pathways.

Quantitative Data: Effects of Folic Acid on Metabolic and Epigenetic Parameters

This table presents representative data on how folic acid supplementation can ameliorate adverse metabolic changes and alter gene expression in HFD-fed mice.

ParameterNormal DietHigh-Fat Diet (HFD)HFD + Folic Acid
Body Weight Gain (g)8.520.115.2
Serum Glucose (mg/dL)110185140
Serum Insulin (ng/mL)0.82.51.5
Adipose Adcy3 Gene Expression (Relative Fold Change)1.00.40.8
Adipose Rapgef4 Gene Expression (Relative Fold Change)1.00.60.9

References

Application Notes and Protocols: MTHFR Enzyme and Folate Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Folic Acid Methyl Ester as a Substrate for MTHFR Enzyme

Audience: Researchers, scientists, and drug development professionals.

Note to the Reader: Extensive literature searches did not yield any scientific evidence to suggest that this compound serves as a substrate for the Methylenetetrahydrofolate Reductase (MTHFR) enzyme. The established and scientifically validated substrate for MTHFR is 5,10-methylenetetrahydrofolate. The following application notes and protocols are based on the established scientific understanding of MTHFR and its role in folate metabolism, utilizing its known physiological substrate.

Introduction

Methylenetetrahydrofolate reductase (MTHFR) is a critical enzyme in folate and homocysteine metabolism.[1][2] It catalyzes the irreversible reduction of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate.[2][3] This reaction is the rate-limiting step in the methyl cycle.[3] 5-methyltetrahydrofolate is the primary circulatory form of folate and plays a crucial role as a methyl donor for the remethylation of homocysteine to methionine.[3][4] Methionine is a precursor for the universal methyl donor, S-adenosylmethionine (SAM), which is essential for numerous methylation reactions, including DNA, RNA, and protein methylation.

Genetic variations in the MTHFR gene, such as the common C677T and A1298C polymorphisms, can lead to reduced enzyme activity.[2] Decreased MTHFR activity can result in elevated homocysteine levels (hyperhomocysteinemia), which is a risk factor for various pathologies, including cardiovascular disease and neural tube defects.[2] Understanding the function and kinetics of the MTHFR enzyme is therefore of significant interest in various fields of biomedical research and drug development.

MTHFR Signaling Pathway in Folate Metabolism

The MTHFR enzyme is a central player in the folate cycle, which is intricately linked to the methionine cycle. The following diagram illustrates this pathway.

MTHFR_Pathway cluster_folate Folate Cycle cluster_methionine Methionine Cycle Folic_Acid Folic Acid (Synthetic) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR 5_10_MTHF 5,10-Methylenetetrahydrofolate THF->5_10_MTHF SHMT 5_MTHF 5-Methyltetrahydrofolate 5_10_MTHF->5_MTHF MTHFR (NADPH -> NADP+) Homocysteine Homocysteine 5_MTHF->Homocysteine Methionine Methionine Homocysteine->Methionine MS (Vitamin B12) SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation (DNA, RNA, Proteins) SAH->Homocysteine

Caption: Folate and Methionine Metabolism Pathway.

Quantitative Data: MTHFR Enzyme Kinetics

The following table summarizes the kinetic parameters of the MTHFR enzyme with its physiological substrate, 5,10-methylenetetrahydrofolate, and cofactor NADPH. These values are derived from studies on human MTHFR.

ParameterValueSubstrate/CofactorReference
Km26 µmol/L5,10-methylenetetrahydrofolate[5]
Km30 µmol/LNADPH[5]

Experimental Protocols

Principle of the MTHFR Enzyme Activity Assay

The activity of MTHFR is determined by measuring the NADPH-dependent conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. The product, 5-methyltetrahydrofolate, can be quantified using high-performance liquid chromatography (HPLC) with fluorescence detection. This forward-direction assay is more physiologically relevant than reverse-direction assays.[5]

Experimental Workflow

MTHFR_Assay_Workflow cluster_prep Sample Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis node1 Cell Lysate or Purified Enzyme node2 Protein Quantification (e.g., Bradford Assay) node1->node2 node4 Initiate Reaction: Add Enzyme Preparation node2->node4 node3 Prepare Reaction Mixture: - Buffer (pH 6.3-6.9) - FAD - NADPH - 5,10-methylenetetrahydrofolate node3->node4 node5 Incubate at 37°C node4->node5 node6 Stop Reaction (e.g., Acidification) node5->node6 node7 Centrifuge to Remove Precipitate node6->node7 node8 HPLC with Fluorescence Detection node7->node8 node9 Quantify 5-Methyltetrahydrofolate node8->node9

Caption: MTHFR Enzyme Activity Assay Workflow.

Detailed Protocol for MTHFR Activity Assay in Cell Lysates

Materials:

  • Cell culture of fibroblasts or other relevant cell types

  • Phosphate-buffered saline (PBS), ice-cold

  • Lysis buffer (e.g., 50 mM potassium phosphate, pH 7.2, 0.3 mM EDTA, protease inhibitors)

  • Bradford reagent for protein quantification

  • Bovine serum albumin (BSA) standards

  • Reaction buffer (e.g., 100 mM potassium phosphate, pH 6.6)

  • Flavin adenine dinucleotide (FAD) solution

  • NADPH solution

  • 5,10-methylenetetrahydrofolate solution (prepare fresh)

  • Stopping solution (e.g., perchloric acid)

  • HPLC system with a fluorescence detector

Procedure:

  • Preparation of Cell Lysate:

    • Harvest cultured cells and wash twice with ice-cold PBS.

    • Resuspend the cell pellet in lysis buffer.

    • Lyse the cells by sonication or freeze-thaw cycles on ice.

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 20 minutes at 4°C to pellet cell debris.

    • Collect the supernatant (cytosolic extract) and keep it on ice.

  • Protein Quantification:

    • Determine the protein concentration of the cytosolic extract using the Bradford assay with BSA as a standard.

    • Adjust the protein concentration with lysis buffer to a suitable working concentration.

  • Enzymatic Reaction:

    • Prepare a master mix of the reaction buffer containing FAD and NADPH. Pre-warm the master mix to 37°C.

    • In a microcentrifuge tube, add the required volume of the master mix.

    • Add the substrate, 5,10-methylenetetrahydrofolate, to the reaction tube.

    • Initiate the reaction by adding a specific amount of the cell lysate (e.g., 50-80 µg of protein). The final reaction volume should be standardized.

    • Incubate the reaction mixture at 37°C for a defined period (e.g., 30-40 minutes), ensuring the reaction is in the linear range.[5]

    • Terminate the reaction by adding the stopping solution (e.g., an equal volume of perchloric acid).

  • Sample Processing for HPLC:

    • Vortex the terminated reaction mixture and incubate on ice for 10 minutes to allow for protein precipitation.

    • Centrifuge at high speed for 10 minutes to pellet the precipitated protein.

    • Filter the supernatant through a 0.22 µm filter before transferring it to an HPLC vial.

  • HPLC Analysis:

    • Inject the processed sample into the HPLC system.

    • Separate the folate derivatives on a suitable C18 column using an appropriate mobile phase gradient.

    • Detect 5-methyltetrahydrofolate using a fluorescence detector (e.g., excitation at 290 nm and emission at 360 nm).

    • Quantify the amount of 5-methyltetrahydrofolate produced by comparing the peak area to a standard curve generated with known concentrations of 5-methyltetrahydrofolate.

  • Calculation of Enzyme Activity:

    • Calculate the amount of 5-methyltetrahydrofolate produced per unit of time.

    • Express the MTHFR activity as micro-units (µU) per milligram of protein, where one unit (U) is defined as the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified assay conditions.

Conclusion

While there is no evidence to support the use of this compound as a substrate for MTHFR, the study of this enzyme with its natural substrate, 5,10-methylenetetrahydrofolate, remains a cornerstone of research into folate metabolism and associated pathologies. The provided protocols and data offer a framework for the accurate and physiologically relevant investigation of MTHFR activity, which is essential for advancing our understanding of its role in health and disease and for the development of potential therapeutic interventions.

References

Troubleshooting & Optimization

Technical Support Center: Folic Acid Methyl Ester Photodegradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of folic acid methyl ester under UV light.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound degradation under UV light?

A1: The primary mechanism of degradation for folic acid and its derivatives under UV irradiation is the cleavage of the C9-N10 bond, which connects the pterin moiety to the p-aminobenzoyl-L-glutamic acid (or its methyl ester) portion of the molecule.[1][2] This photo-cleavage results in the formation of two main initial photoproducts.

Q2: What are the expected degradation products of this compound when exposed to UV light?

A2: Based on studies of folic acid, the expected degradation products are p-aminobenzoyl-L-glutamic acid methyl ester and 6-formylpterin.[2][3][4] Upon continued UV exposure, 6-formylpterin is further oxidized to pterin-6-carboxylic acid.[3][4]

Q3: What are the key factors that influence the rate of photodegradation?

A3: Several factors can significantly impact the degradation rate:

  • pH: The rate of photodegradation is pH-dependent. For folic acid, the degradation rate decreases as the pH increases from 2.0 to 10.0.[5][6]

  • Wavelength of UV light: Both UVA and UVB radiation can degrade folic acid.[7] The action spectrum for folic acid photodegradation is not identical to its absorption spectrum.

  • Oxygen: The presence of oxygen is crucial for the photodegradation process, which is largely an oxidative cleavage.[5] In the absence of oxygen, folic acid is much more stable to light.

  • Presence of photoproducts: The degradation products themselves, such as 6-formylpterin and pterin-6-carboxylic acid, can act as photosensitizers, accelerating the degradation of the remaining this compound.[3][4]

Q4: How does the degradation kinetics of folic acid proceed over time?

A4: The photodegradation of folic acid follows a complex, multi-phasic kinetic model[2][3][4]:

  • Phase 1: An initial phase where the formation of photoproducts follows a zero-order rate law.

  • Phase 2: An accelerated degradation phase. In this stage, the accumulating photoproducts act as photosensitizers, increasing the rate of degradation.

  • Phase 3: A final phase dominated by the degradation of 6-formylpterin to pterin-6-carboxylic acid, which follows a first-order rate law.

Troubleshooting Guides

This section provides solutions to common problems encountered during the experimental study of this compound photodegradation.

Problem Possible Causes Recommended Solutions
No or very slow degradation observed. 1. Inappropriate UV wavelength: The wavelength of the UV source may not overlap with the absorption spectrum of this compound. 2. Low UV light intensity: The photon flux may be insufficient to induce significant degradation in the experimental timeframe. 3. Absence of oxygen: Photodegradation is often an oxidative process. 4. Incorrect solvent: The solvent may be quenching the excited state of the molecule.1. Verify UV source: Ensure your UV lamp emits in the UVA (320-400 nm) or UVB (280-320 nm) range, where folic acid absorbs. 2. Increase light intensity or exposure time: Calibrate your light source and consider increasing its intensity or the duration of the experiment. 3. Ensure aerobic conditions: Unless studying anaerobic degradation, ensure the solution is exposed to air or is aerated. 4. Solvent selection: Use a solvent that does not absorb significantly at the irradiation wavelength and is known to be suitable for photochemical studies (e.g., phosphate buffer, water, acetonitrile).
Degradation rate is unexpectedly fast or uncontrollable. 1. High UV light intensity: The light source is too powerful for the sample concentration. 2. Photosensitization: The presence of impurities or the rapid formation of sensitizing photoproducts is accelerating the reaction. 3. High temperature: The UV lamp may be heating the sample, leading to thermal degradation in addition to photodegradation.1. Reduce light intensity: Use neutral density filters or increase the distance between the lamp and the sample. 2. Purify the starting material: Ensure the purity of your this compound. Monitor the reaction at very early time points to understand the initial kinetics. 3. Control the temperature: Use a water-jacketed reaction vessel or a cooling system to maintain a constant temperature.
Inconsistent or non-reproducible results. 1. Fluctuations in UV lamp output: The intensity of the lamp may vary over time. 2. Inconsistent sample positioning: The distance and angle of the sample relative to the lamp are not identical between experiments. 3. Variable sample concentration or volume. 4. Changes in pH. 1. Warm up the lamp: Allow the UV lamp to warm up and stabilize before starting the experiment. Use a radiometer to check for consistent output. 2. Use a fixed experimental setup: Employ a sample holder that ensures the same positioning for every experiment. 3. Precise sample preparation: Use calibrated pipettes and volumetric flasks for consistent sample preparation. 4. Buffer the solution: Use a suitable buffer to maintain a constant pH throughout the experiment.
Difficulty in analyzing degradation products. 1. Co-elution in HPLC: The degradation products and the parent compound may not be well-separated on the HPLC column. 2. Low concentration of products: The concentration of degradation products may be below the detection limit of the instrument. 3. Overlapping spectra in UV-Vis: The absorption spectra of the parent compound and its products may overlap significantly.1. Optimize HPLC method: Adjust the mobile phase composition, gradient, flow rate, or try a different column to improve separation. 2. Concentrate the sample: If possible, concentrate the sample before analysis. Alternatively, use a more sensitive detector (e.g., fluorescence or mass spectrometry). 3. Use diode array detection: A diode array detector can capture the full spectrum of each peak, helping to identify and differentiate overlapping components. Consider using derivative spectroscopy.

Data Presentation

Table 1: Photodegradation Rate of Folic Acid at Different pH Values

This table summarizes the apparent first-order rate constants for the photodegradation of folic acid in aqueous solution. The data indicates a significant dependence of the degradation rate on the pH of the medium.

pHDegradation Rate Constant (k) x 10⁻³ min⁻¹
2.55.04
10.00.1550
Data extracted from Akhtar, M. J., et al. (1999). Journal of Pharmaceutical and Biomedical Analysis.[6]

Experimental Protocols

General Protocol for UV Photodegradation of this compound

This protocol provides a general framework for studying the photodegradation of this compound. It should be adapted based on the specific equipment and analytical instrumentation available.

1. Materials and Reagents:

  • This compound

  • Phosphate buffered saline (PBS) or another suitable buffer

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • UV-transparent quartz cuvettes or reaction vessel

  • UV irradiation source (e.g., mercury lamp, xenon lamp with appropriate filters)

  • Magnetic stirrer and stir bar

  • UV-Vis spectrophotometer

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Diode Array Detector (DAD)

2. Sample Preparation:

  • Prepare a stock solution of this compound in the chosen buffer. Due to the low aqueous solubility of folic acid derivatives, a co-solvent like a small amount of DMSO may be necessary, followed by dilution in the buffer.

  • From the stock solution, prepare working solutions of the desired concentration (e.g., 10-50 µM).

  • Ensure the final solution is clear and free of particulates.

3. UV Irradiation Procedure:

  • Transfer a known volume of the working solution into a quartz reaction vessel.

  • Place the vessel in the irradiation chamber at a fixed distance from the UV lamp.

  • If temperature control is required, use a water-jacketed vessel.

  • Begin stirring the solution at a constant rate.

  • Turn on the UV lamp to start the irradiation. Start a timer simultaneously.

  • At predetermined time intervals (e.g., 0, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot of the sample for analysis.

  • Protect the withdrawn samples from light and store them at a low temperature if not analyzed immediately.

4. Analytical Monitoring:

  • Using UV-Vis Spectrophotometry:

    • Record the UV-Vis absorption spectrum (e.g., from 200 to 500 nm) of each aliquot.

    • Monitor the decrease in absorbance at the λmax of this compound (around 280 nm and 350 nm for folic acid) and the appearance of new peaks corresponding to the degradation products.

  • Using HPLC:

    • Set up an appropriate HPLC method. A reverse-phase C18 column is often suitable.

    • The mobile phase could be a gradient of an acidic phosphate buffer and acetonitrile.

    • Set the detector to monitor at the λmax of this compound and its expected products. A DAD is highly recommended.

    • Inject the aliquots collected at different time points.

    • Quantify the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products over time.

5. Data Analysis:

  • Plot the concentration or peak area of this compound as a function of irradiation time.

  • From this plot, determine the reaction kinetics and calculate the degradation rate constant.

Visualizations

Folic_Acid_Degradation_Pathway FAME This compound Cleavage C9-N10 Bond Cleavage FAME->Cleavage absorbs UV UV Light (hν) UV->Cleavage PABGME p-aminobenzoyl-L-glutamic acid methyl ester Cleavage->PABGME FP 6-formylpterin Cleavage->FP Oxidation Further Oxidation FP->Oxidation continued UV exposure PCA pterin-6-carboxylic acid Oxidation->PCA

Caption: Degradation pathway of this compound under UV light.

Experimental_Workflow start Start prep Prepare Folic Acid Methyl Ester Solution start->prep transfer Transfer to Quartz Vessel prep->transfer irradiate Irradiate with UV Source (Controlled Temperature & Stirring) transfer->irradiate sample Withdraw Aliquots at Time Intervals irradiate->sample sample->irradiate continue irradiation analyze Analyze Samples (HPLC / UV-Vis) sample->analyze data Plot Concentration vs. Time & Determine Kinetics analyze->data end End data->end

Caption: General workflow for a photodegradation experiment.

Troubleshooting_Tree start Inconsistent Results? check_lamp Is UV Lamp Output Stable? start->check_lamp warm_up Solution: Warm up lamp before use. Use radiometer to verify. check_lamp->warm_up No check_setup Is Experimental Setup Fixed? check_lamp->check_setup Yes ok Problem Solved warm_up->ok use_holder Solution: Use a fixed sample holder to ensure consistent positioning. check_setup->use_holder No check_prep Is Sample Preparation Precise? check_setup->check_prep Yes use_holder->ok use_calibrated Solution: Use calibrated volumetric glassware and pipettes. Use buffer. check_prep->use_calibrated No check_prep->ok Yes use_calibrated->ok

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Folic Acid Methyl Ester Stability in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the hydrolysis of folic acid methyl ester in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Rapid loss of this compound concentration in solution. Hydrolysis of the methyl ester bond. This is accelerated by non-optimal pH, high temperatures, and the presence of certain buffer ions.- pH Control: Adjust the pH of the solution. Folic acid and its derivatives are generally more stable at a neutral or slightly alkaline pH. For instance, studies on various folates show the highest stability around pH 7.0 or slightly above. Avoid highly acidic or strongly alkaline conditions which catalyze ester hydrolysis[1]. - Temperature Management: Store stock solutions at low temperatures (-20°C or -80°C) and prepare working solutions fresh. Avoid repeated freeze-thaw cycles[2]. During experiments, maintain the lowest possible temperature suitable for the assay. - Buffer Selection: Use non-nucleophilic buffers. Phosphate buffers are commonly used, but be aware that some buffer components can catalyze hydrolysis.
Precipitation of this compound in the aqueous solution. Low solubility at certain pH values. Folic acid itself has very low solubility in acidic conditions (pH 2-4), with solubility increasing significantly with pH[1].- pH Adjustment: Ensure the pH of your aqueous solution is in the neutral to slightly alkaline range (pH 7-10) to improve solubility[1]. - Use of Co-solvents: For stock solutions, consider using a small amount of an organic solvent like DMSO before diluting with an aqueous buffer[3]. Note that high concentrations of organic solvents can affect cellular systems[4].
Inconsistent results in bioassays. Degradation of this compound during the experiment. This can be caused by exposure to light or oxygen, in addition to hydrolysis.- Protection from Light: Folic acid is sensitive to UV and visible light[5][6]. Prepare and store solutions in amber vials or protect them from light by wrapping containers in aluminum foil. - Oxygen Exclusion: Oxygen can contribute to the degradation of folates[7]. For long-term storage or sensitive experiments, consider de-gassing the solvent or working under an inert atmosphere (e.g., nitrogen or argon). - Addition of Antioxidants: The inclusion of antioxidants such as ascorbic acid or Vitamin E can help protect against oxidative degradation[7].
Appearance of unknown peaks in HPLC analysis. Formation of degradation products. Hydrolysis will yield folic acid and methanol. Further degradation of folic acid can produce compounds like pterine-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid[5][8].- Characterize Degradants: Use techniques like LC-MS/MS to identify the degradation products[9]. - Implement Stabilization Strategies: Refer to the solutions for "Rapid loss of concentration" to minimize the formation of these products.

Frequently Asked Questions (FAQs)

1. What is the primary cause of this compound instability in aqueous solutions?

The primary cause of instability is the hydrolysis of the methyl ester bond, which converts this compound back to folic acid and methanol. This reaction is catalyzed by both acidic and basic conditions[1].

2. At what pH is this compound most stable?

While specific kinetic data for the methyl ester is not extensively published, based on the stability of folic acid and other folates, a neutral to slightly alkaline pH range (approximately pH 7-9) is generally recommended to minimize hydrolysis and ensure solubility[10]. Folic acid itself is reported to be stable in aqueous solutions with a pH between 5 and 8.

3. How should I store my stock solutions of this compound?

For long-term storage, it is recommended to store stock solutions at -20°C or -80°C. When stored at -80°C, it can be used within 6 months, and at -20°C, within 1 month. Solutions should be stored in sealed containers, protected from light and moisture[2]. It is also advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

4. Can I use co-solvents to dissolve this compound?

Yes, for preparing concentrated stock solutions, organic solvents like DMSO can be used, in which this compound is highly soluble[3]. Subsequently, the stock solution can be diluted in an appropriate aqueous buffer for your experiment. Be mindful of the final concentration of the organic solvent, as it may affect your biological system[4].

5. What are some recommended stabilizers to prevent hydrolysis?

The following can be considered to enhance stability:

  • Antioxidants: Compounds like ascorbic acid, butylated hydroxyanisole (BHA), or nordihydroguaiaretic acid can be added to scavenge oxygen and free radicals that promote degradation.

  • Co-solvents: Replacing a portion of water with glycerin, sorbitol, or propylene glycol can improve the stability of folic acid in liquid preparations, largely by maintaining a stable pH[6].

  • Chelating Agents: EDTA can be used to complex metal ions that may catalyze degradation reactions.

6. How does temperature affect the rate of hydrolysis?

As with most chemical reactions, the rate of hydrolysis of esters increases with temperature. The relationship between temperature and the degradation rate constant can often be described by the Arrhenius equation. Therefore, it is crucial to maintain low temperatures during storage and experiments whenever possible. Studies on folic acid and 5-methyltetrahydrofolic acid have shown that their thermal degradation follows first-order reaction kinetics, with the rate constants increasing with temperature.

Data on Folic Acid Stability

The following tables summarize the stability of folic acid under various conditions. While this data is for folic acid and not the methyl ester specifically, it provides valuable insights into the conditions that favor the stability of the core folate structure.

Table 1: Stability of Folic Acid in Different Solvents

Solvent SystemInitial pHpH after 15 days% Folic Acid Remaining after 15 dayspH after 30 days% Folic Acid Remaining after 30 days
Purified Water5.337.3419.268.488.86
Sorbitol Solution5.355.3394.65.3293.09
Glycerine5.365.3894.345.3992.03
Propylene Glycol5.375.3695.755.3594.08

Data adapted from a study on the stabilization of folic acid in liquid dosage forms. The use of co-solvents like sorbitol, glycerine, and propylene glycol significantly improved stability compared to purified water alone[6].

Table 2: Effect of pH and Temperature on the Stability of Various Folates

Folate DerivativepHTemperature (°C)Stability
Folic Acid2-1037Relatively stable
Folic Acid2-10100 (10 min)Relatively stable
5-Methyltetrahydrofolate4-837Stable
Tetrahydrofolate<437Unstable

This table highlights the general stability of the folate core structure under different conditions.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Aqueous Solution of this compound

This protocol provides a general method for preparing a more stable aqueous solution of this compound for experimental use.

  • Preparation of Stock Solution:

    • Weigh the desired amount of this compound in a microcentrifuge tube.

    • Add a minimal amount of DMSO to completely dissolve the solid. Use sonication if necessary to aid dissolution[3]. This will be your concentrated stock solution.

  • Preparation of Working Buffer:

    • Prepare a 0.1 M phosphate buffer and adjust the pH to 7.0.

    • To enhance stability, consider adding a stabilizer. For example, add ascorbic acid to a final concentration of 0.1% (w/v).

    • De-gas the buffer by sparging with nitrogen or by vacuum filtration to remove dissolved oxygen.

  • Preparation of Final Working Solution:

    • Dilute the DMSO stock solution of this compound into the prepared working buffer to achieve the desired final concentration.

    • Ensure the final concentration of DMSO is low (typically <0.5%) to avoid affecting biological experiments.

    • Store the final solution in an amber vial at 4°C and use it as fresh as possible.

Protocol 2: Monitoring Stability by HPLC

This protocol outlines a general reverse-phase HPLC method to monitor the concentration of this compound and detect the formation of its primary hydrolytic degradation product, folic acid.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 6.5) and an organic solvent like methanol or acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 280 nm.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • At specified time points, withdraw an aliquot of your this compound solution.

    • If necessary, dilute the sample with the mobile phase to fall within the linear range of the calibration curve.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Analysis:

    • Inject the prepared sample into the HPLC system.

    • Identify and quantify the peaks corresponding to this compound and folic acid by comparing their retention times and peak areas to those of known standards.

    • Plot the concentration of this compound over time to determine its stability under the tested conditions.

Diagrams

Folate Metabolism (One-Carbon Metabolism) Pathway

FolateMetabolism FolicAcid Folic Acid DHF Dihydrofolate (DHF) FolicAcid->DHF DHFR Homocysteine Homocysteine THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT Purines Purine Synthesis THF->Purines MethyleneTHF->DHF TS MethyleneTHF->THF MethylTHF 5-Methyl-THF MethyleneTHF->MethylTHF MTHFR MethylTHF->THF MS Methionine Methionine Homocysteine->Methionine MS SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation SAH->Homocysteine dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA DNA Synthesis dTMP->DNA StabilityWorkflow PrepStock Prepare Folic Acid Methyl Ester Stock (e.g., in DMSO) PrepWorking Prepare Aqueous Working Solutions (different pH, buffers, stabilizers) PrepStock->PrepWorking Incubate Incubate Solutions under Controlled Conditions (Temp, Light, Time) PrepWorking->Incubate Sample Withdraw Aliquots at Time Points (t=0, t=1, t=2...) Incubate->Sample Analyze Analyze by HPLC Sample->Analyze Quantify Quantify Remaining This compound and Degradation Products Analyze->Quantify Data Plot Concentration vs. Time and Determine Stability Quantify->Data

References

Optimizing Folic Acid Methyl Ester Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in optimizing the yield for folic acid methyl ester synthesis. The following information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common and direct method for synthesizing this compound is the Fischer esterification of folic acid with methanol in the presence of an acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). This reaction is an equilibrium process where the alcohol reacts with the carboxylic acid to form an ester and water. To drive the reaction towards the product, an excess of methanol is typically used.[1][2]

Q2: I am observing a low yield of this compound. What are the potential causes?

A2: Low yields in the synthesis of this compound can stem from several factors:

  • Incomplete Reaction: The Fischer esterification is an equilibrium reaction. Insufficient reaction time or catalyst concentration can lead to an incomplete conversion of folic acid.

  • Water Content: The presence of water in the reaction mixture can shift the equilibrium back towards the reactants (folic acid and methanol), thus reducing the ester yield. It is crucial to use anhydrous methanol and a dry reaction setup.

  • Side Reactions: Folic acid is a complex molecule with multiple reactive sites. Under harsh acidic conditions or elevated temperatures, side reactions such as degradation of the pteridine ring or hydrolysis of the amide bond can occur.

  • Purification Losses: this compound can be challenging to separate from unreacted folic acid and byproducts. Significant loss of product can occur during the purification steps.

Q3: How can I monitor the progress of the reaction?

A3: The progress of the esterification reaction can be effectively monitored using High-Performance Liquid Chromatography (HPLC). By taking small aliquots from the reaction mixture at different time intervals, you can quantify the consumption of folic acid and the formation of this compound. A reversed-phase C18 column with a suitable mobile phase, such as a mixture of phosphate buffer and acetonitrile, can be used for separation. Detection is typically performed using a UV detector at around 280 nm.[3][4][5][6]

Q4: What are the common impurities I might encounter, and how can I remove them?

A4: Common impurities include unreacted folic acid, di-esters of folic acid (if both carboxylic acid groups react), and degradation products. Purification can be achieved through column chromatography on silica gel or by preparative HPLC.[7][8] Recrystallization from a suitable solvent system can also be employed to obtain a pure product.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low to No Product Formation Inactive catalyst or insufficient catalyst amount.Use a fresh, anhydrous acid catalyst. Optimize the catalyst concentration (typically 1-5 mol% relative to folic acid).
Low reaction temperature.Increase the reaction temperature to reflux, typically around 65-70°C for methanol.[9]
Reaction Stalls or Reaches Low Conversion Equilibrium has been reached.Use a large excess of methanol to shift the equilibrium towards the product. Consider removing water as it forms, for example, by using a Dean-Stark apparatus if a higher boiling co-solvent is used.
Insufficient reaction time.Monitor the reaction by HPLC to determine the optimal reaction time. Fischer esterifications can require several hours to reach completion.[1]
Formation of Multiple Products/Byproducts Reaction conditions are too harsh, leading to degradation.Use a milder acid catalyst, such as p-toluenesulfonic acid. Optimize the reaction temperature and time to minimize side reactions.
Formation of di-ester.Control the stoichiometry of the reactants. Using a limited amount of methanol might favor the formation of the mono-ester, although this can reduce the overall reaction rate.
Difficulty in Isolating the Product Product is soluble in the aqueous phase during workup.After neutralizing the reaction mixture, perform multiple extractions with an appropriate organic solvent like ethyl acetate.
Co-elution of product and impurities during chromatography.Optimize the mobile phase composition for column chromatography or the gradient for preparative HPLC to achieve better separation.

Quantitative Data on Yield Optimization

Parameter Variation Effect on Yield Remarks
Methanol to Folic Acid Molar Ratio Increasing from 3:1 to 10:1Increased yieldA higher excess of methanol shifts the equilibrium towards the product side.[10][11]
Catalyst Concentration (H₂SO₄) Increasing from 1% to 5% (w/w)Increased yield up to an optimal point, then potential for decreased yieldHigher catalyst concentration accelerates the reaction but can also promote side reactions and degradation at elevated temperatures.[12][13]
Reaction Temperature Increasing from 40°C to 65°C (reflux)Increased reaction rate and yieldHigher temperatures accelerate the reaction, but exceeding the boiling point of methanol can lead to pressure buildup and loss of reagent. Folic acid stability at elevated temperatures should also be considered.[6][14]
Reaction Time Increasing from 1 hour to 6 hoursIncreased yield up to a plateauThe reaction will proceed towards equilibrium over time. Monitoring the reaction progress is crucial to determine the point of maximum conversion.

Experimental Protocols

General Protocol for this compound Synthesis (Fischer Esterification)

This protocol is a general guideline and may require optimization for specific experimental setups.

Materials:

  • Folic Acid

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid (or p-Toluenesulfonic Acid)

  • Sodium Bicarbonate (saturated solution)

  • Ethyl Acetate

  • Brine (saturated sodium chloride solution)

  • Anhydrous Sodium Sulfate or Magnesium Sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus (magnetic stirrer and stir bar)

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar, suspend folic acid in a large excess of anhydrous methanol (e.g., 20-50 equivalents).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the stirred suspension.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 65-70°C) with continuous stirring.

  • Reaction Monitoring: Monitor the reaction progress by periodically taking small samples and analyzing them by HPLC to determine the consumption of folic acid.

  • Workup:

    • Once the reaction is complete (as determined by HPLC or after a set time, e.g., 4-6 hours), cool the reaction mixture to room temperature.

    • Slowly neutralize the excess acid by adding a saturated solution of sodium bicarbonate until the effervescence ceases.

    • Reduce the volume of methanol using a rotary evaporator.

    • Extract the aqueous residue multiple times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) or by preparative HPLC.

  • Characterization: Characterize the purified product by techniques such as NMR (¹H and ¹³C) and mass spectrometry to confirm its identity and purity.[9][15]

Visualizations

Experimental Workflow for this compound Synthesis

Folic_Acid_Methyl_Ester_Synthesis cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis folic_acid Folic Acid reflux Reflux (65-70°C) folic_acid->reflux methanol Anhydrous Methanol methanol->reflux catalyst Acid Catalyst (H₂SO₄) catalyst->reflux neutralization Neutralization (NaHCO₃) reflux->neutralization Cool to RT extraction Extraction (Ethyl Acetate) neutralization->extraction drying Drying (Na₂SO₄) extraction->drying concentration Concentration drying->concentration chromatography Column Chromatography / Prep HPLC concentration->chromatography Crude Product characterization Characterization (NMR, MS) chromatography->characterization Pure Product

Caption: Workflow for the synthesis and purification of this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound incomplete_reaction Incomplete Reaction start->incomplete_reaction water_presence Presence of Water start->water_presence side_reactions Side Reactions start->side_reactions purification_loss Purification Loss start->purification_loss optimize_conditions Optimize Time, Temp, Catalyst incomplete_reaction->optimize_conditions use_anhydrous Use Anhydrous Reagents water_presence->use_anhydrous milder_conditions Use Milder Conditions side_reactions->milder_conditions optimize_purification Optimize Purification Method purification_loss->optimize_purification

Caption: Troubleshooting flowchart for addressing low yield in this compound synthesis.

References

Troubleshooting low signal in LC-MS analysis of folic acid methyl ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues of low signal intensity during the Liquid Chromatography-Mass Spectrometry (LC-MS) analysis of folic acid methyl ester.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the primary reasons for a low signal or complete loss of the this compound peak in my LC-MS analysis?

A complete loss of signal often points to a singular critical issue, while a low signal might stem from a combination of factors.[1] The primary areas to investigate are the sample preparation process, the stability of the analyte, the liquid chromatography (LC) conditions, and the mass spectrometer (MS) settings.[1][2] Folates, including folic acid and its derivatives, are known to be delicate compounds susceptible to degradation from factors like temperature, light, oxygen, and pH variations during handling and storage.[3]

Troubleshooting Steps:

  • Verify System Suitability: Before troubleshooting your sample, ensure the LC-MS system is performing correctly. Inject a fresh, reliable standard of a different, stable compound to confirm that the LC and MS are functioning as expected.[1]

  • Assess Analyte Stability: Folic acid and its derivatives are unstable.[3][4] Prepare a fresh standard of this compound and inject it directly to isolate the problem from the sample extraction process.[1] If the signal is still low, the issue may lie with the standard itself or the analytical method.

  • Evaluate Sample Preparation: If the fresh standard gives a good signal, the problem likely originates from the sample preparation steps.

Q2: How can I improve the stability of this compound during sample preparation and analysis?

Folic acid and its derivatives are highly susceptible to degradation.[3] Maintaining their stability throughout the analytical process is crucial for achieving a strong signal.

Key Recommendations:

  • Use of Antioxidants: Incorporate antioxidants into your sample preparation solutions. Ascorbic acid (e.g., 1 g/L or 5 g/L) and 2-mercaptoethanol (e.g., 10 mg/mL) are commonly used to prevent oxidative degradation.[5][6]

  • Light Protection: Protect your samples from light at all stages. Use amber vials or wrap vials in aluminum foil.[7] Conduct sample handling under gold-fluorescent light if possible.[5]

  • Temperature Control: Keep samples cold. Store stock solutions and prepared samples at -70°C or -25°C for long-term stability and at 4°C in the autosampler during the analysis sequence.[5][7][8]

  • pH Control: The pH of the sample and mobile phase can significantly impact the stability of certain folate species.[8] For instance, 5,10-methenyl THF is more stable at low pH (<4.5), while it degrades at near-neutral pH.[8] While folic acid itself is more stable, it's a good practice to maintain consistent and appropriate pH throughout.

  • Fresh Standards: Prepare fresh working standards for each analytical run from frozen stock solutions to ensure their integrity.[5]

Q3: My signal is still low after addressing stability. What aspects of my LC method should I optimize?

Poor chromatographic conditions can lead to peak broadening, tailing, or shifts in retention time, all of which can decrease signal intensity.[2]

Optimization Strategies:

  • Mobile Phase Composition: The choice of mobile phase and additives is critical.

    • pH: The pH of the mobile phase affects the ionization state of folic acid. Since it is an acidic molecule, a mobile phase with a pH below its pKa values (4.7, 6.8, 8.7) will keep it in its protonated, less polar form, which can be beneficial for reversed-phase chromatography.[9] Using additives like 0.5% acetic acid or ammonium acetate can help control the pH.[7][10]

    • Solvent Purity: Use high-purity, LC-MS grade solvents and additives to minimize background noise and the formation of unwanted adducts.[11]

  • Column Selection: A C18 column is commonly used for folate analysis.[7][12] However, for highly polar compounds, a HILIC (Hydrophilic Interaction Liquid Chromatography) column might provide better retention and separation from matrix components like phospholipids.[13]

  • Gradient Optimization: Ensure your gradient is optimized for the separation of this compound from other components in your sample. Inadequate separation can lead to ion suppression.[2]

  • Flow Rate: The flow rate should be compatible with the mass spectrometer's ion source. A typical flow rate for LC-MS analysis of folates is around 0.3-0.4 mL/min.[7][10]

Table 1: Example Mobile Phase Compositions for Folic Acid Analysis

Mobile Phase AMobile Phase BColumn TypeReference
0.5% Acetic Acid in Water80:20 Methanol:AcetonitrileAccucore C18[7]
10 mM Ammonium Acetate in DI Water90% Acetonitrile / 10% DI Water / 10 mM Ammonium AcetateCogent Diamond Hydride[10]
1 mM Ammonium Acetate with 0.6% Formic AcidAcetonitrileHedera ODS-2[6]

Q4: How can I optimize my mass spectrometer settings for better sensitivity of this compound?

The efficiency of electrospray ionization (ESI) can vary significantly depending on the analyte and instrument parameters.[14] Optimizing these settings is crucial for maximizing the signal.

MS Optimization Checklist:

  • Ionization Mode: Folic acid can be detected in both positive and negative ESI modes.[7][10] Positive mode is often used, detecting the protonated molecule [M+H]+.[9] The optimal mode may depend on the mobile phase composition.

  • Source Parameters:

    • Spray Voltage: Optimize the electrospray voltage. A typical starting point is +5500V for positive mode.[9]

    • Gas Flows: The nebulizer and heater gas flows are critical for desolvation. Optimize these to achieve a stable spray and maximum signal.[9]

    • Temperature: The source temperature affects the desolvation of droplets. A temperature of around 600°C has been reported.[9]

  • MRM Transitions: For tandem mass spectrometry (MS/MS), use Multiple Reaction Monitoring (MRM) for the best sensitivity and selectivity. You will need to optimize the precursor ion, product ions, and collision energy. For folic acid (m/z 442.2), common transitions are 442.2 > 295.2 (quantifier) and 442.2 > 176.2 (qualifier).[9]

  • Ion Source Cleaning: A dirty ion source can lead to a significant drop in signal intensity.[2] Regular cleaning is essential.

Table 2: Example Mass Spectrometry Parameters for Folic Acid Analysis

ParameterValueReference
Ionization ModePositive ESI[7][9]
Electrospray Voltage+5500 V[9]
Heater Gas Temperature600 °C[9]
Nebulizer Gas50 psi[9]
Heater Gas40 psi[9]
Curtain Gas10 psi[9]
MRM Transition (Quantifier)442.2 > 295.2[9]
MRM Transition (Qualifier)442.2 > 176.2[9]

Q5: Could the derivatization to methyl ester be the cause of the low signal?

Yes, the derivatization step itself can be a source of variability and low yield if not performed correctly.

Considerations for Derivatization:

  • Reaction Efficiency: The esterification reaction needs to be quantitative. The presence of water can hinder the reaction, so using high-quality, low-moisture reagents is important.[15]

  • Reagent Quality: Use high-quality derivatization reagents to avoid the introduction of artifacts that could interfere with your analysis.[15]

  • Byproducts: The reaction may produce byproducts. Ensure your chromatography separates the this compound from any unreacted folic acid or other reaction byproducts.

Experimental Protocols & Visualizations

Protocol: Sample Preparation for Folic Acid Analysis from Plasma

This protocol is a generalized example based on common practices.[6]

  • Sample Collection: To 500 µL of human plasma, add an antioxidant solution (e.g., containing 2-mercaptoethanol).[6]

  • Internal Standard: Add 25 µL of the internal standard working solution (e.g., a stable isotope-labeled folic acid).[6]

  • Protein Precipitation: Add 1.5 mL of a cold methanol solution containing an antioxidant and a small amount of ammonium hydroxide to precipitate proteins.[6]

  • Vortex and Centrifuge: Vortex the mixture for 3 minutes and then centrifuge at 2005g for 10 minutes.[6]

  • Evaporation: Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 35°C.[6]

  • Reconstitution: Reconstitute the residue in 150 µL of the initial mobile phase (e.g., acetonitrile/ammonium acetate buffer) containing an antioxidant.[6]

  • Final Centrifugation: Vortex for 3 minutes and centrifuge at 17024g for 10 minutes.[6]

  • Injection: Inject a small volume (e.g., 8 µL) of the supernatant into the LC-MS/MS system.[6]

Diagrams

Troubleshooting_Workflow Troubleshooting Low Signal for this compound start Low or No Signal Detected check_system Inject a reliable, fresh standard of a different compound start->check_system system_ok System OK? check_system->system_ok check_standard Inject a fresh folic acid methyl ester standard system_ok->check_standard Yes troubleshoot_system Troubleshoot LC-MS System (Pumps, Source, Detector) system_ok->troubleshoot_system No standard_ok Standard Signal OK? check_standard->standard_ok sample_prep_issue Issue is likely in Sample Preparation or Stability standard_ok->sample_prep_issue Yes method_issue Issue is likely in LC-MS Method or Standard Integrity standard_ok->method_issue No optimize_sample_prep Optimize Sample Prep: - Check extraction recovery - Verify derivatization - Enhance stability (antioxidants, light/temp protection) sample_prep_issue->optimize_sample_prep optimize_method Optimize LC-MS Method: - Adjust mobile phase pH - Check column performance - Optimize MS parameters (voltages, gases) method_issue->optimize_method

Caption: A decision tree for troubleshooting low signal intensity.

Sample_Prep_Workflow General Sample Preparation Workflow for Folic Acid plasma Plasma Sample (+ Antioxidant) add_is Add Internal Standard plasma->add_is protein_precip Protein Precipitation (e.g., cold Methanol) add_is->protein_precip vortex_centrifuge1 Vortex & Centrifuge protein_precip->vortex_centrifuge1 supernatant Collect Supernatant vortex_centrifuge1->supernatant evaporate Evaporate to Dryness supernatant->evaporate reconstitute Reconstitute in Mobile Phase A evaporate->reconstitute vortex_centrifuge2 Vortex & Centrifuge reconstitute->vortex_centrifuge2 inject Inject into LC-MS vortex_centrifuge2->inject

Caption: A typical workflow for preparing plasma samples.

References

Improving the stability of folic acid methyl ester stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Folic acid methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound stock solutions. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure the integrity and reliability of your experiments.

Disclaimer: Data and degradation pathways for folic acid are used here as a proxy for this compound due to the limited availability of specific stability data for the ester form. The structural similarity suggests that the stability profile will be comparable.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: this compound is highly soluble in dimethyl sulfoxide (DMSO) at a concentration of up to 100 mg/mL.[1] It is recommended to use freshly opened, anhydrous DMSO, as the presence of water can impact solubility and stability. For some preparations, the use of an ultrasonic bath may be necessary to fully dissolve the compound.[1]

Q2: What are the optimal storage conditions for this compound stock solutions?

A2: For short-term storage, aliquots of the stock solution can be kept at -20°C for up to one month.[1] For long-term storage, it is recommended to store aliquots at -80°C, where they can be stable for up to six months.[1] All solutions should be stored in tightly sealed, light-protecting (amber) vials to prevent degradation from moisture and light.[1]

Q3: How many times can I freeze-thaw my this compound stock solution?

A3: It is strongly recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. While specific data on this compound is limited, repeated freeze-thaw cycles can degrade other sensitive molecules in solution.

Q4: My this compound solution has changed color. Is it still usable?

A4: A change in color, such as a darkening or fading of the typical yellow hue, can be an indicator of degradation. It is recommended to perform an analytical check (e.g., HPLC) to assess the purity of the solution before use. If significant degradation is detected, a fresh stock solution should be prepared.

Q5: What are the main factors that cause degradation of this compound?

A5: Based on data for folic acid, the primary factors causing degradation are:

  • Oxidation: This is a major degradation pathway.[2]

  • pH: Stability is pH-dependent, with higher stability generally observed in the neutral to slightly alkaline range (pH 5-8). Acidic conditions can accelerate degradation.

  • Light: Folic acid and its derivatives are sensitive to UV and visible light, which can induce photodegradation.[3][4]

  • Temperature: Elevated temperatures can significantly increase the rate of degradation.

  • Moisture: The presence of water can facilitate hydrolytic degradation.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Precipitate forms in the stock solution upon storage. - The concentration may be too high for the storage temperature.- The solvent (DMSO) may have absorbed water, reducing solubility.- Gently warm the solution to 37°C and use an ultrasonic bath to redissolve the precipitate.- Prepare a new stock solution using fresh, anhydrous DMSO.- Consider preparing a slightly more dilute stock solution.
Inconsistent experimental results using the same stock solution. - The stock solution may have degraded over time.- Inconsistent thawing procedures.- Uneven concentration in a non-homogenized solution.- Prepare a fresh stock solution.- Ensure the solution is completely thawed and vortexed gently before each use.- Always aliquot stock solutions to avoid repeated freeze-thaw cycles.
Low potency or activity observed in biological assays. - Degradation of the this compound.- Inaccurate initial concentration due to incomplete dissolution.- Verify the concentration and purity of the stock solution using HPLC.- Prepare a new stock solution, ensuring complete dissolution with the aid of ultrasonication if necessary.

Quantitative Data on Stability

The following tables summarize the stability of folic acid under various conditions, which can be extrapolated to this compound.

Table 1: Effect of Temperature and pH on the Degradation Rate Constant (k) of Folic Acid

Temperature (°C)pHDegradation Rate Constant (k) x 10⁻⁵ min⁻¹Reference
10034.0[5]
1005Not specified, but more stable than at pH 3[5]
1007Not specified, but more stable than at pH 3[5]
12071.04 (x 10⁻² min⁻¹)[6]
14071.26 (x 10⁻² min⁻¹)[6]
16074.73 (x 10⁻² min⁻¹)[6]

Note: The degradation of folic acid follows pseudo-first-order kinetics.[7][8]

Table 2: Activation Energy (Ea) for Thermal Degradation of Folic Acid at pH 7

CompoundActivation Energy (Ea) (kJ/mol)Reference
Folic Acid51.66[6][8]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.

  • Weigh the desired amount of this compound powder using a calibrated analytical balance in a chemical fume hood.

  • Transfer the powder to a sterile, amber vial.

  • Add the required volume of anhydrous DMSO to achieve the desired concentration (e.g., 100 mg/mL).

  • Vortex the solution for 1-2 minutes to aid dissolution.

  • If the compound is not fully dissolved, place the vial in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.

  • Once fully dissolved, aliquot the stock solution into single-use amber microcentrifuge tubes.

  • Label the aliquots clearly with the compound name, concentration, date, and storage temperature.

  • Store the aliquots at -20°C for short-term use (≤ 1 month) or -80°C for long-term storage (≤ 6 months).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment

This protocol provides a general framework for assessing the stability of this compound solutions. The specific parameters may need to be optimized for your system.

Instrumentation and Conditions:

  • HPLC System: With a UV detector

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: An isocratic or gradient mixture of a buffer (e.g., phosphate buffer pH 6.4) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase is a mixture of methanol and phosphate buffer (12:88, v/v).[9]

  • Flow Rate: 0.7 - 1.0 mL/min

  • Detection Wavelength: 280 nm[9]

  • Injection Volume: 5 - 20 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the mobile phase.

    • Inject each standard and record the peak area.

    • Plot a calibration curve of peak area versus concentration.

  • Sample Preparation:

    • Thaw an aliquot of your stock solution.

    • Dilute a small volume of the stock solution with the mobile phase to a concentration that falls within the range of your calibration curve.

  • Analysis:

    • Inject the diluted sample onto the HPLC system.

    • Record the chromatogram and identify the peak corresponding to this compound based on its retention time.

    • Integrate the peak area.

  • Quantification:

    • Use the calibration curve to determine the concentration of this compound in your sample.

    • The appearance of new peaks or a decrease in the area of the main peak over time indicates degradation. The percentage of remaining this compound can be calculated relative to a freshly prepared standard.

Visualizations

degradation_pathway FAME This compound Cleavage Oxidative Cleavage (C9-N10 bond) FAME->Cleavage UV light, Heat, O₂, pH extremes Pterin Pterin-6-carboxaldehyde (or related pterin derivatives) Cleavage->Pterin PABGME p-Aminobenzoyl-L-glutamic acid methyl ester Cleavage->PABGME

Caption: Proposed degradation pathway of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis prep Prepare Folic Acid Methyl Ester Stock Solution aliquot Aliquot into single-use vials prep->aliquot storage Store at -20°C (short-term) or -80°C (long-term) aliquot->storage thaw Thaw aliquot at different time points storage->thaw hplc Analyze by HPLC-UV thaw->hplc data Quantify remaining compound and degradation products hplc->data

Caption: Experimental workflow for stability testing.

References

Technical Support Center: Folic acid Methyl Ester Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Folic Acid Methyl Ester Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the synthesis of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues that may arise during the synthesis of this compound, providing potential causes and solutions.

Q1: My reaction is incomplete, and I see a significant amount of starting material (folic acid) remaining. What could be the cause?

A1: Incomplete esterification of folic acid is a common issue. Several factors could contribute to this:

  • Insufficient Catalyst: The Fischer esterification of folic acid with methanol is an acid-catalyzed equilibrium reaction. An inadequate amount of acid catalyst, such as sulfuric acid or hydrochloric acid, will result in a slow or incomplete reaction.

  • Presence of Water: Water is a byproduct of the esterification reaction. According to Le Chatelier's principle, the presence of water in the reaction mixture can shift the equilibrium back towards the reactants (folic acid and methanol), thus preventing the reaction from going to completion. Ensure all reagents and glassware are dry.

  • Reaction Time and Temperature: The esterification of folic acid can be slow. Insufficient reaction time or a temperature that is too low will lead to an incomplete reaction. Refluxing the reaction mixture is typically required to drive the reaction forward.

  • Poor Solubility of Folic Acid: Folic acid has poor solubility in methanol alone. This can limit the effective concentration of the substrate available for the reaction. The addition of the acid catalyst usually helps to increase its solubility.

Troubleshooting Steps:

  • Increase the amount of acid catalyst incrementally.

  • Use a drying agent or a Dean-Stark apparatus to remove water as it is formed.

  • Extend the reaction time and ensure the reaction is maintained at the appropriate reflux temperature.

  • Ensure vigorous stirring to maximize the dissolution of folic acid.

Q2: My TLC plate shows multiple spots, even after a long reaction time. What are these impurities?

A2: The presence of multiple spots on a Thin-Layer Chromatography (TLC) plate indicates the formation of byproducts or the presence of unreacted starting materials. Common impurities in the synthesis of this compound include:

  • Unreacted Folic Acid: As the starting material, it is a common impurity if the reaction is not complete.

  • Folic Acid Di-methyl Ester: Folic acid has two carboxylic acid groups in its glutamic acid moiety. It is possible for both groups to be esterified, leading to the formation of the di-methyl ester as a side product.

  • Degradation Products: Folic acid and its esters can be susceptible to degradation under harsh acidic conditions or upon prolonged heating. This can lead to the formation of impurities such as p-aminobenzoic acid and N-(4-aminobenzoyl)-L-glutamic acid.[1]

  • Positional Isomers and Oxidation Products: The synthesis of folic acid itself can introduce "genetic impurities" such as positional isomers and oxidation products, which may be carried over into the esterification reaction.[2]

Q3: How can I effectively monitor the progress of my reaction?

A3: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction.

  • Sample Preparation: Take a small aliquot of the reaction mixture and spot it on a TLC plate. It is also advisable to spot the starting material (folic acid) and a co-spot (a mixture of the reaction mixture and starting material) for comparison.

  • Eluent System: A common solvent system for the TLC analysis of folic acid and its derivatives is a mixture of polar organic solvents and an acid or base to improve separation. A potential system could be a mixture of n-propanol, n-butanol, water, and ammonia.[3] The optimal ratio may need to be determined empirically.

  • Visualization: Folic acid and its derivatives are often fluorescent under UV light, allowing for easy visualization of the spots on the TLC plate.

The disappearance of the folic acid spot and the appearance of a new, less polar spot (higher Rf value) corresponding to the this compound indicates the progression of the reaction.

Q4: I have a low yield of the desired this compound. What are the potential reasons?

A4: Low yields can be attributed to several factors:

  • Incomplete Reaction: As discussed in Q1, an incomplete reaction is a primary cause of low yields.

  • Product Degradation: Harsh reaction conditions (e.g., high concentration of acid, prolonged high temperature) can lead to the degradation of the product.

  • Side Reactions: The formation of significant amounts of side products, such as the di-methyl ester, will reduce the yield of the desired mono-methyl ester.

  • Losses during Work-up and Purification: The product can be lost during the extraction, washing, and purification steps. Ensure proper phase separation during extractions and minimize transfers between vessels.

Troubleshooting Steps:

  • Optimize reaction conditions (catalyst concentration, temperature, and time) to maximize conversion while minimizing degradation.

  • Consider using a milder acid catalyst or protecting groups if side reactions are significant.

  • Carefully perform the work-up and purification steps to minimize mechanical losses.

Quantitative Data on Impurities

While specific quantitative data for impurities in every synthesis can vary depending on the reaction conditions, the following table provides a general overview of potential impurities and their origin.

Impurity NameStructureCommon SourceTypical Analytical Method for Detection
Folic Acid N-[4-({[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acidUnreacted starting materialHPLC, TLC
Folic Acid Di-methyl Ester N-[4-({[(2-amino-4-oxo-1,4-dihydropteridin-6-yl)methyl]amino}benzoyl)-L-glutamic acid di-methyl esterSide product of esterificationHPLC, Mass Spectrometry
p-Aminobenzoic Acid 4-aminobenzoic acidDegradation productHPLC
N-(4-aminobenzoyl)-L-glutamic acid 2-[(4-aminobenzoyl)amino]pentanedioic acidDegradation productHPLC

Experimental Protocols

Synthesis of this compound (Fischer Esterification)

This protocol describes a general method for the synthesis of this compound.

Materials:

  • Folic Acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)

  • Sodium Bicarbonate (NaHCO₃) solution (saturated)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Suspend folic acid in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser. A typical ratio would be 1 gram of folic acid to 20-50 mL of methanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.5-1 mL) to the suspension. The mixture should become a clear, yellow solution upon addition of the acid.

  • Heat the reaction mixture to reflux and maintain the reflux for several hours (e.g., 4-8 hours). Monitor the reaction progress by TLC.

  • After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

  • Remove the excess methanol using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and filter.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

This method can be used to assess the purity of the synthesized this compound and to detect common impurities.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic elution using a mixture of a phosphate buffer (pH adjusted to around 6.4) and methanol is common. A typical starting mobile phase could be 88:12 (v/v) buffer:methanol.[2]

  • Flow Rate: 0.7 - 1.0 mL/min.[2]

  • Detection: UV detector at 280 nm.[2]

  • Injection Volume: 5-20 µL.

  • Column Temperature: 30 °C.[2]

Note: This is a general method and may require optimization for specific impurity profiles.

Visualizations

Synthesis_Pathway Folic_Acid Folic Acid Folic_Acid_Methyl_Ester This compound Folic_Acid->Folic_Acid_Methyl_Ester Esterification Methanol Methanol (excess) Methanol->Folic_Acid_Methyl_Ester H2SO4 H₂SO₄ (catalyst) H2SO4->Folic_Acid_Methyl_Ester Water Water Folic_Acid_Methyl_Ester->Water Byproduct

Caption: Synthesis of this compound via Fischer Esterification.

Impurity_Formation Folic_Acid Folic Acid Reaction_Conditions Esterification Conditions (Acid, Heat) Folic_Acid->Reaction_Conditions Folic_Acid_Methyl_Ester This compound Reaction_Conditions->Folic_Acid_Methyl_Ester Desired Product Unreacted_FA Unreacted Folic Acid Reaction_Conditions->Unreacted_FA Incomplete Reaction Di_Methyl_Ester Folic Acid Di-methyl Ester Reaction_Conditions->Di_Methyl_Ester Side Reaction Degradation_Products Degradation Products (e.g., p-aminobenzoic acid) Reaction_Conditions->Degradation_Products Degradation

Caption: Potential Impurity Formation Pathways in this compound Synthesis.Caption:** Potential Impurity Formation Pathways in this compound Synthesis.

References

Overcoming poor solubility of folic acid methyl ester in buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming the poor solubility of folic acid methyl ester in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility of this compound?

This compound, a metabolite of folic acid, is sparingly soluble in aqueous solutions. Its solubility is expected to be influenced by factors such as pH and the presence of co-solvents. While specific quantitative data for the methyl ester in various buffers is limited, the parent compound, folic acid, is known to be poorly soluble in water and acidic buffers but dissolves in alkaline solutions.[1] For instance, folic acid's solubility is significantly higher at pH 7 than at pH 1.[1]

Q2: What is the recommended starting procedure for dissolving this compound for use in aqueous buffers?

The most common and recommended method is to first prepare a concentrated stock solution in an organic solvent and then dilute it into the desired aqueous buffer.

  • Primary Solvent: Dimethyl sulfoxide (DMSO) is a good initial choice. This compound is reported to be soluble in DMSO at concentrations as high as 100 mg/mL, though this may require ultrasonication.[2][3] It is crucial to use fresh, anhydrous DMSO as absorbed moisture can reduce the compound's solubility.[2]

  • Dilution into Aqueous Buffer: The DMSO stock solution should be added slowly to the vigorously stirring aqueous buffer to prevent precipitation. For the parent folic acid, a 1:1 dilution of a DMSO stock into PBS (pH 7.2) can achieve a final concentration of approximately 0.5 mg/mL.[4][5] This is a reasonable starting point for this compound.

Q3: How does pH affect the solubility of this compound?

Q4: Can co-solvents be used to improve the solubility of this compound in buffers?

Yes, co-solvents can be an effective strategy to enhance the solubility of poorly soluble compounds. For in vivo formulations of similar compounds, co-solvents such as polyethylene glycol (PEG), specifically PEG300, and surfactants like Tween 80 have been used in combination with DMSO.[6] The addition of these agents can help to maintain the compound in solution upon dilution into an aqueous medium.[8][9]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution into aqueous buffer The concentration of this compound in the final solution exceeds its solubility limit in the chosen buffer.- Decrease the final concentration of the compound. - Increase the percentage of the organic co-solvent (e.g., DMSO) in the final solution, if experimentally permissible. - Increase the pH of the buffer (e.g., to pH 7.4 or 8.0).
The buffer's pH is too low.Use a buffer with a higher pH. Folic acid's solubility is minimal in acidic conditions.[2]
The DMSO stock solution was added too quickly.Add the DMSO stock solution dropwise to the vigorously stirring buffer to allow for gradual dissolution and prevent localized high concentrations that can lead to precipitation.
This compound does not fully dissolve in DMSO The concentration is too high.Try a lower concentration. While solubility in DMSO can be high, it is finite.
The DMSO is not anhydrous.Use a fresh, unopened bottle of anhydrous DMSO. Hygroscopic DMSO (DMSO that has absorbed water) can have a significant negative impact on the solubility of some compounds.[2]
Insufficient energy to break the crystal lattice.Use ultrasonication or gentle warming (e.g., 37°C) to aid dissolution in DMSO.[3]
The final aqueous solution is cloudy or forms a precipitate over time The solution is supersaturated and thermodynamically unstable.- Prepare the solution fresh before each experiment. Aqueous solutions of similar compounds are often not recommended for storage for more than a day.[4] - Filter the solution through a 0.22 µm filter to remove any undissolved particles before use.

Data Presentation

Table 1: Solubility of Folic Acid in Various Solvents (Note: This data is for the parent compound, folic acid, and should be used as a reference point for this compound.)

SolventConcentrationNotes
DMSO~20 mg/mL[4]
Dimethylformamide~10 mg/mL[4]
1:1 DMSO:PBS (pH 7.2)~0.5 mg/mLAchieved by diluting a DMSO stock solution.[4]
Water (25°C)1.6 mg/L[3]
1 M NaOH50 mg/mL
Aqueous solutions (pH < 5)Insoluble

Table 2: pH-Dependent Solubility of Folic Acid in Aqueous Buffer at 30°C (Note: This data is for the parent compound, folic acid, and illustrates the significant impact of pH.)

pHSolubility
31-2 µg/mL
410 µg/mL
580 µg/mL
62 mg/mL
714 mg/mL
Data from a study on folic acid stability in a phosphate-citrate buffer.[7]

Experimental Protocols

Protocol 1: Preparation of a this compound Working Solution in a Neutral Buffer

  • Prepare a Stock Solution:

    • Weigh out the desired amount of this compound powder.

    • Add a minimal amount of fresh, anhydrous DMSO to completely dissolve the powder. A starting concentration of 10-50 mg/mL is recommended.

    • If necessary, use a sonicator bath or gently warm the solution to 37°C to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Prepare the Working Buffer:

    • Prepare the desired aqueous buffer (e.g., Phosphate Buffered Saline, Tris buffer) and adjust the pH to 7.2 or higher.

  • Dilute the Stock Solution:

    • Place the working buffer in a beaker or flask on a magnetic stir plate and ensure vigorous stirring.

    • Slowly, add the this compound stock solution dropwise to the center of the vortex.

    • Do not exceed a final DMSO concentration that is tolerated by your experimental system (typically ≤ 1%).

    • If the final desired concentration of this compound is high, a higher percentage of DMSO may be necessary, but this must be validated for its effect on the experiment.

  • Final Preparation:

    • Once the addition is complete, allow the solution to stir for another 5-10 minutes.

    • If any cloudiness or precipitate is observed, the solubility limit has likely been exceeded.

    • It is recommended to prepare this working solution fresh for each experiment.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation fame_powder Folic Acid Methyl Ester Powder dissolve Dissolve (Sonication/Warming) fame_powder->dissolve dmso Anhydrous DMSO dmso->dissolve stock_solution Concentrated Stock Solution in DMSO dissolve->stock_solution dilute Slow, Dropwise Addition stock_solution->dilute buffer Aqueous Buffer (pH ≥ 7.0) stirring Vigorous Stirring buffer->stirring stirring->dilute working_solution Final Working Solution dilute->working_solution troubleshooting_logic cluster_solutions Potential Solutions start Precipitate forms in final aqueous solution? sol1 Decrease final concentration start->sol1 Yes sol2 Increase buffer pH (e.g., to 7.4 or 8.0) start->sol2 Yes sol3 Increase co-solvent (DMSO) percentage start->sol3 Yes sol4 Add stock solution slower to buffer start->sol4 Yes no_precipitate Solution is clear. Proceed with experiment. start->no_precipitate No

References

Technical Support Center: Quantifying Folic Acid Methyl Ester in Biological Samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of folic acid methyl ester and related folate vitamers in biological matrices. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to matrix effects in LC-MS/MS-based quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why are they a concern in bioanalysis?

A1: A matrix effect is the alteration of an analyte's response due to the influence of other components in the sample matrix.[1][2] These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), which can significantly compromise the accuracy, precision, and sensitivity of an analytical method.[3][4] In the context of quantifying this compound in biological samples like plasma, serum, or urine, endogenous components such as phospholipids, salts, and proteins are common sources of matrix effects.[5]

Q2: How can I detect and quantify matrix effects in my experiment?

A2: The most common method for quantifying matrix effects is the post-extraction spike method.[6] This involves comparing the peak area of an analyte spiked into a blank matrix extract (post-extraction) with the peak area of the analyte in a neat solution at the same concentration. The matrix effect (ME) can be calculated using the following formula:

ME (%) = (Peak Response in Matrix / Peak Response in Solvent) x 100

A value of 100% indicates no matrix effect, <100% indicates ion suppression, and >100% indicates ion enhancement.[3] It is recommended to evaluate the matrix effect using at least six different lots of the biological matrix.[1]

Q3: What are the primary strategies to minimize or compensate for matrix effects?

A3: Strategies to address matrix effects can be categorized into three main areas:

  • Sample Preparation: The most effective approach is to remove interfering components from the matrix before analysis.[7][8] Techniques like protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) are commonly used.[7]

  • Chromatographic Separation: Optimizing the LC method can help separate the analyte of interest from co-eluting matrix components that cause interference.[9][10]

  • Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) that co-elutes with the analyte is a widely recognized technique to compensate for matrix effects, as the SIL-IS is affected in the same way as the analyte.[9][11]

Q4: Are folates stable in biological samples during preparation and storage?

A4: Folates are known to be unstable and sensitive to light and oxidation.[12][13] To prevent degradation during sample preparation and storage, it is crucial to add stabilizers like ascorbic acid or 2-mercaptoethanol.[14][15] Samples and standards should be stored in amber vials, protected from light, and kept at low temperatures (e.g., -25°C or -80°C) to ensure their stability.[12][16]

Troubleshooting Guides

Issue 1: Low Analyte Recovery or Signal Suppression

Q: My signal for this compound is significantly lower than expected, suggesting ion suppression. What steps can I take to troubleshoot this?

A: Ion suppression is a common issue, often caused by co-eluting phospholipids from the biological matrix.[5] Follow this systematic approach to identify and resolve the problem.

Troubleshooting Workflow for Ion Suppression

cluster_prep Sample Preparation Options A Start: Low Analyte Recovery B Step 1: Confirm Matrix Effect (Post-Extraction Spike Method) A->B C Step 2: Optimize Sample Preparation B->C Suppression Confirmed P1 Protein Precipitation (PPT) (e.g., Acetonitrile, TCA) C->P1 P2 Liquid-Liquid Extraction (LLE) C->P2 P3 Solid-Phase Extraction (SPE) C->P3 D Step 3: Enhance Chromatographic Separation E Step 4: Use Stable Isotope-Labeled Internal Standard (SIL-IS) D->E F Result: Improved Signal & Accuracy E->F P1->D P2->D P3->D

Caption: Workflow for troubleshooting low analyte recovery due to ion suppression.

  • Confirm and Quantify the Matrix Effect: Use the post-extraction spike method with at least six different matrix lots to confirm that ion suppression is the root cause.[1]

  • Improve Sample Preparation:

    • Protein Precipitation (PPT): While simple, PPT may not sufficiently remove phospholipids.[7] Acetonitrile is often more effective than methanol at removing proteins.[7]

    • Liquid-Liquid Extraction (LLE): LLE with solvents like methyl tert-butyl ether can effectively remove non-polar interferences.[7]

    • Solid-Phase Extraction (SPE): SPE provides a more thorough cleanup and can be targeted to remove specific interferences like phospholipids.[15]

  • Optimize Chromatography: Adjust the gradient elution to better separate the analyte from the region where matrix components elute.[9]

  • Implement a SIL-IS: Use a stable isotope-labeled internal standard for this compound. This is the most reliable way to compensate for signal suppression that cannot be eliminated through sample cleanup.[11][17]

Issue 2: High Variability in Results

Q: I am observing poor precision and high variability between my replicate injections. Could this be related to matrix effects?

A: Yes, inconsistent matrix effects between samples can lead to poor reproducibility. Phospholipids, in particular, can build up on the LC column and elute erratically, causing fluctuating ion suppression.

Logical Flow for Diagnosing High Variability

Start High Variability Observed CheckSystem Check System Suitability (Injection Precision, Carryover) Start->CheckSystem CheckSystem->Start System Issue (Address hardware/method) EvaluateMatrix Evaluate Matrix Effect Variability (Analyze multiple matrix lots) CheckSystem->EvaluateMatrix System OK ImproveCleanup Implement More Robust Sample Cleanup (e.g., SPE) EvaluateMatrix->ImproveCleanup High Variability Confirmed Resolved Variability Reduced EvaluateMatrix->Resolved Variability is Low (Look for other causes) UseSIL Incorporate SIL-IS for Compensation ImproveCleanup->UseSIL UseSIL->Resolved

Caption: Decision process for troubleshooting high result variability.

  • Assess System Performance: First, ensure the LC-MS/MS system is performing correctly by checking for carryover and injecting a neat standard multiple times to confirm injection precision.

  • Evaluate Matrix Variability: Analyze QC samples prepared in at least six different lots of blank matrix. If the accuracy and precision vary significantly between lots, inconsistent matrix effects are likely the cause.[1]

  • Enhance Sample Cleanup: The goal is to make the sample preparation method robust enough to handle variations between different sources of biological matrix. SPE is often superior to PPT or LLE in this regard.[7]

  • Utilize a SIL-Internal Standard: An appropriate SIL-IS will co-elute and experience the same level of ion suppression or enhancement as the analyte, effectively correcting for variability between samples.[11]

Quantitative Data Summary

Table 1: Matrix Effect and Extraction Recovery Data for Folates in Human Plasma
AnalyteSpiked Concentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Folic Acid 0.59589.294.0
2.9887.097.2
15.988.4108.7
5-M-THF 12.188.8-

Data sourced from a study using methanol solution for extraction.[14]

Table 2: Method Performance for Folate Analysis in Serum
ParameterPerformance Metric
Linearity (R²) > 0.98
Reproducibility (CV%) < 10%
Calibration Range 25 pg/mL to 1000 ng/mL
LLOQ Determination Signal-to-Noise Ratio of 10:1

Performance data from a validated LC-MS/MS method for folates in serum.[12]

Key Experimental Protocols

Protocol 1: Sample Preparation via Protein Precipitation

This protocol is a common first-line approach for sample cleanup.

  • Sample Collection: Collect biological samples (e.g., 200 µL of serum).[12]

  • Stabilization: Add a stabilization solution, such as 0.5% ascorbic acid, to prevent folate degradation.[15]

  • Precipitation: Add a cold protein precipitant, such as acetonitrile or 5% trichloroacetic acid, typically in a 3:1 ratio (precipitant:sample).[7][12]

  • Vortex and Centrifuge: Vortex the mixture thoroughly to ensure complete protein precipitation. Centrifuge at high speed (e.g., >10,000 g) for 10 minutes.

  • Supernatant Collection: Carefully collect the supernatant for LC-MS/MS analysis.

  • Dilution (Optional): Diluting the supernatant with the mobile phase can further reduce matrix effects, provided the method has sufficient sensitivity.[7][9]

Protocol 2: Quantification of Matrix Effects (Post-Extraction Spike)

This protocol allows for the quantitative assessment of ion suppression or enhancement.

  • Prepare Three Sets of Samples:

    • Set A: Prepare analyte standards in the mobile phase or a neat solvent at a specific concentration (e.g., a low and high QC level).

    • Set B: Extract at least six different lots of blank biological matrix. After extraction, spike the analyte into the clean extract at the same concentration as Set A.

    • Set C: Spike the analyte into the blank biological matrix before extraction at the same concentration.

  • Analyze Samples: Inject all three sets into the LC-MS/MS system and record the peak areas.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (%) = [ (Mean Peak Area of Set B) / (Mean Peak Area of Set A) ] * 100 [3]

    • Extraction Recovery (%) = [ (Mean Peak Area of Set C) / (Mean Peak Area of Set B) ] * 100 [3][14]

Protocol 3: General LC-MS/MS Method for Folate Analysis

The following provides a representative set of LC-MS/MS conditions. Specific parameters should be optimized for your instrument and application.

  • LC System: UHPLC or HPLC system.[12]

  • Column: A C18 reversed-phase column is commonly used (e.g., Accucore C18, 100 x 2.1 mm, 2.6 µm).[12]

  • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or 0.5% acetic acid).[12][18]

  • Mobile Phase B: Acetonitrile or a mixture of methanol and acetonitrile.[12][18]

  • Gradient Elution: A gradient from low to high organic phase is used to separate the analytes.[18]

  • Flow Rate: Typically in the range of 0.3-0.4 mL/min.[18]

  • Injection Volume: 5-10 µL.[12]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[11]

  • Ionization Mode: Positive Electrospray Ionization (ESI) is often used.[12]

  • Detection: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.[14]

References

Reducing non-specific binding of folic acid methyl ester conjugates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with folic acid (FA) methyl ester conjugates. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to non-specific binding (NSB) during experiments.

Frequently Asked Questions (FAQs)

Q1: What is non-specific binding (NSB) and why is it a problem with folic acid conjugates?

A: Non-specific binding refers to the attachment of a conjugate to surfaces or molecules other than its intended target, the folate receptor (FR).[1] This is problematic because it generates high background noise, which can mask the true specific signal, leading to reduced assay sensitivity, poor reproducibility, and inaccurate interpretation of results.[2][3][4][5] Common causes include hydrophobic interactions, ionic interactions, and binding of assay components to unoccupied spaces on the experimental surface (e.g., microplate wells).[6][7]

Q2: Does the methyl ester group on folic acid contribute to NSB?

A: The methyl ester group increases the overall hydrophobicity of the folic acid molecule. This increased lipophilicity can enhance non-specific binding to hydrophobic surfaces, such as polystyrene microplates or cell membranes, through hydrophobic interactions.[8][9] While FA itself is lipophilic, esterification can amplify this property, potentially increasing background signal if not properly addressed.[10]

Q3: What are the primary strategies to reduce NSB?

A: The core strategies to minimize NSB involve:

  • Effective Blocking: Saturating unoccupied binding sites on the assay surface with an inert protein or non-ionic detergent to prevent the conjugate from binding non-specifically.[3][5][11]

  • Optimizing Wash Steps: Thoroughly washing away unbound and weakly bound conjugates is crucial. Increasing the number of washes, soak times, or adding detergents to the wash buffer can significantly reduce background.[5][11]

  • Modifying Buffer Composition: Adjusting the ionic strength (salt concentration) and including non-ionic detergents in assay buffers can disrupt non-specific hydrophobic and ionic interactions.[6][11]

  • Conjugate Modification: Incorporating hydrophilic linkers, such as polyethylene glycol (PEG), between folic acid and the molecule of interest can improve water solubility and sterically hinder non-specific interactions.[10][12][13]

Q4: How do I choose the right blocking agent?

A: The choice of blocking agent is empirical and may require optimization for each specific assay.[14][15]

  • Protein-based blockers (e.g., Bovine Serum Albumin - BSA, non-fat dry milk, casein) are effective and bind permanently to block open spaces.[3][11] However, milk-based blockers should be avoided in assays with biotin-avidin systems due to endogenous biotin.[3]

  • Non-ionic detergents (e.g., Tween-20, Triton X-100) are inexpensive and useful for blocking hydrophobic interactions.[6][11] They are considered temporary blockers and must be present in all subsequent buffers and wash solutions to remain effective.[14][16]

  • Protein-free commercial blockers are also available and can eliminate cross-reactivity issues sometimes seen with protein-based solutions.[15]

Troubleshooting Guide: High Non-Specific Binding

This guide provides a systematic approach to diagnosing and resolving high background issues in your experiments.

Problem: My assay shows high background signal, obscuring the specific binding results.

Follow the steps below to identify and address the potential cause.

Troubleshooting_NSB start Start: High Non-Specific Binding (NSB) Observed check_blocking Step 1: Review Blocking Protocol start->check_blocking is_blocking_optimal Is the blocking agent, concentration, and incubation time optimized? check_blocking->is_blocking_optimal optimize_blocking Action: Optimize Blocking - Increase blocker concentration (e.g., 1-5% BSA). - Test different blockers (e.g., Casein, Fish Gel). - Increase incubation time (e.g., 1-2 hours) or temperature. is_blocking_optimal->optimize_blocking No check_washing Step 2: Evaluate Wash Protocol is_blocking_optimal->check_washing Yes optimize_blocking->check_washing is_washing_sufficient Are wash steps sufficient to remove unbound conjugate? check_washing->is_washing_sufficient optimize_washing Action: Improve Washing - Increase number of wash cycles (e.g., 3 to 5). - Increase soak time between washes (e.g., 1-2 min). - Ensure complete aspiration of wells. is_washing_sufficient->optimize_washing No check_buffers Step 3: Examine Assay Buffers is_washing_sufficient->check_buffers Yes optimize_washing->check_buffers is_detergent_present Is a non-ionic detergent (e.g., 0.05% Tween-20) included? check_buffers->is_detergent_present add_detergent Action: Add/Increase Detergent - Titrate Tween-20 or Triton X-100 (e.g., 0.05% - 0.2%) in wash and assay buffers. is_detergent_present->add_detergent No/Insufficient check_conjugate Step 4: Evaluate Conjugate Properties is_detergent_present->check_conjugate Yes add_detergent->check_conjugate is_conjugate_hydrophobic Is the conjugate prone to aggregation or highly hydrophobic? check_conjugate->is_conjugate_hydrophobic modify_conjugate Action: Modify Conjugate/Protocol - Decrease conjugate concentration. - Centrifuge conjugate to remove aggregates before use. - Consider resynthesis with a hydrophilic linker (e.g., PEG). is_conjugate_hydrophobic->modify_conjugate Yes end_resolved End: NSB Reduced is_conjugate_hydrophobic->end_resolved No modify_conjugate->end_resolved

Caption: A troubleshooting decision tree for diagnosing and resolving high non-specific binding.

Data & Experimental Protocols

Table 1: Common Blocking Agents and Recommended Working Concentrations
Blocking AgentTypeTypical ConcentrationKey Considerations
Bovine Serum Albumin (BSA)Protein1 - 5% (w/v)General-purpose blocker. Use high-purity, fatty-acid-free grade.
Non-Fat Dry MilkProtein1 - 5% (w/v)Cost-effective. Not suitable for biotin-avidin systems. May contain phosphoproteins that interfere with phospho-specific antibody detection.[3]
CaseinProtein0.5 - 2% (w/v)Can provide lower backgrounds than milk or BSA. Recommended for biotin-avidin applications.[3]
Fish GelatinProtein0.1 - 1% (v/v)Less likely to cross-react with mammalian antibodies compared to BSA or milk.[3]
Tween-20Detergent0.01 - 0.1% (v/v)Blocks hydrophobic interactions. Must be present in all buffers after the initial blocking step.[11][14]
Commercial BlockersVariousPer ManufacturerOptimized formulations, often protein-free, to reduce cross-reactivity.[15]
Protocol: Competitive Binding Assay to Quantify Non-Specific Binding

This protocol allows for the determination of specific versus non-specific binding of your FA-methyl ester conjugate using cells that overexpress the folate receptor (e.g., KB or HeLa cells).[12][17][18]

Objective: To differentiate receptor-mediated (specific) binding from non-specific binding by competing with a high concentration of free folic acid.

Materials:

  • Folate receptor-positive cells (e.g., HeLa, KB)

  • Folate-free cell culture medium

  • Your FA-methyl ester conjugate (labeled, e.g., with a fluorophore)

  • Free Folic Acid (unlabeled)

  • Phosphate-Buffered Saline (PBS)

  • Acid Wash Solution (e.g., 0.1 M Glycine, pH 2.5-3.0)

  • Assay buffer (e.g., PBS with 1% BSA)

Workflow Diagram:

Experimental_Workflow cluster_prep Cell Preparation cluster_binding Binding Incubation cluster_analysis Analysis seed_cells 1. Seed FR-positive cells in folate-free medium acid_wash 2. Wash cells with acid solution to strip bound endogenous folate seed_cells->acid_wash pbs_wash 3. Neutralize with PBS washes acid_wash->pbs_wash add_competitor 4. Add excess free Folic Acid (NSB tubes) or buffer only (Total Binding tubes) pbs_wash->add_competitor add_conjugate 5. Add labeled FA-methyl ester conjugate to all tubes add_competitor->add_conjugate incubate 6. Incubate (e.g., 1-4 hours at 4°C or 37°C) to reach equilibrium add_conjugate->incubate wash_unbound 7. Wash cells with cold PBS to remove unbound conjugate incubate->wash_unbound lyse_detect 8. Lyse cells and quantify signal (e.g., fluorescence, radioactivity) wash_unbound->lyse_detect calculate 9. Calculate Specific Binding: Total Binding - Non-Specific Binding lyse_detect->calculate

Caption: Workflow for a competitive binding assay to measure specific binding of folate conjugates.

Procedure:

  • Cell Culture: Seed folate receptor-positive cells in appropriate well plates and culture in folate-free medium for 24-48 hours.

  • Preparation: Gently wash the cells two times with an ice-cold acid wash solution to remove any receptor-bound endogenous folate, followed by three washes with ice-cold PBS to neutralize the pH.[17]

  • Setup Assay Conditions: Prepare two sets of tubes/wells:

    • Total Binding: Add assay buffer.

    • Non-Specific Binding (NSB): Add a high concentration of free folic acid (e.g., 1-5 mM) in assay buffer. Incubate for 15-30 minutes.[17][19]

  • Add Conjugate: Add your labeled FA-methyl ester conjugate to all wells at the desired concentration.

  • Incubation: Incubate the plate for a predetermined time (e.g., 1-4 hours) at a specific temperature (e.g., 4°C to prevent internalization, or 37°C to allow it) to allow binding to reach equilibrium.

  • Washing: Aspirate the incubation medium and wash the cells 3-5 times with ice-cold PBS to remove all unbound conjugate.

  • Detection: Lyse the cells and measure the signal from the bound conjugate using an appropriate method (e.g., fluorescence plate reader, flow cytometry, gamma counter).

  • Calculation:

    • The signal in the wells with excess free folic acid represents the Non-Specific Binding .

    • The signal in the wells without the competitor represents the Total Binding .

    • Specific Binding = Total Binding - Non-Specific Binding .

Mechanism of Action: How Blocking Agents & PEGylation Work

Caption: Mechanisms for reducing non-specific binding of folic acid conjugates.

References

Technical Support Center: Optimizing Reaction Conditions for the Esterification of Folic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the esterification of folic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for the esterification of folic acid?

A1: The most frequently employed method for the esterification of folic acid involves the use of carbodiimide coupling agents, such as N,N'-dicyclohexylcarbodiimide (DCC), often in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).[1][2] This method is widely used for coupling carboxylic acids with alcohols. Other activating agents such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) are also utilized.[3] Alternative methods include the use of iso-butyl chloroformate.[4]

Q2: Which solvents are recommended for the esterification of folic acid?

A2: Aprotic polar solvents are generally preferred for the esterification of folic acid. Dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are commonly used because they can dissolve folic acid and the coupling agents.[4][5]

Q3: What are typical reaction conditions for DCC/DMAP-mediated esterification?

A3: A typical reaction involves dissolving folic acid, the alcohol, DCC, and DMAP in DMSO.[5] The reaction is often carried out at or slightly above room temperature (e.g., 37°C) with stirring for several hours (e.g., 12-24 hours).[1][5] The molar ratio of reactants is crucial and should be optimized for each specific alcohol.

Q4: How can the yield of the esterification reaction be improved?

A4: To improve the yield, consider the following:

  • Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can react with the activated carboxylic acid and reduce the yield.

  • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions.[1]

  • Reagent Purity: Use high-purity folic acid, coupling agents, and solvents.

  • Stoichiometry: Optimize the molar ratios of the coupling agent (e.g., DCC) and catalyst (e.g., DMAP) to folic acid.

  • Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for your specific substrate.

Q5: What are the common impurities and side products?

A5: The synthesis of folic acid esters can produce various impurities, including unreacted starting materials, position isomers (esterification at the α- or γ-carboxylic acid of the glutamate moiety), and byproducts from the coupling agents (e.g., N,N'-dicyclohexylurea (DCU) when using DCC).[5][6] Degradation products of folic acid can also be present.

Q6: What are the most effective methods for purifying folic acid esters?

A6: Purification of folic acid esters is critical to remove byproducts and unreacted starting materials. Common purification techniques include:

  • Filtration: To remove insoluble byproducts like DCU.[5]

  • Column Chromatography: Silica gel chromatography is a standard method for separating the desired ester from other components.[7]

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): This technique is highly effective for obtaining high-purity products, with reported purities up to 99.4%.[8]

  • Crystallization: Recrystallization can be used to purify the final product.

  • Charcoal Filtration: This can be employed to decolorize the product.[9]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Incomplete dissolution of folic acid.2. Inactive coupling agents (DCC, EDC).3. Presence of water in the reaction.4. Suboptimal reaction temperature or time.1. Ensure folic acid is fully dissolved in the solvent (e.g., DMSO) before adding other reagents.[5]2. Use fresh, high-quality coupling agents.3. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere.4. Optimize the reaction temperature and time. Monitor the reaction progress using TLC or HPLC.
Formation of Multiple Products (Visible on TLC/HPLC) 1. Esterification at both α- and γ-carboxylic acids.2. Side reactions involving the pteridine ring or other functional groups.3. Degradation of folic acid.1. The reaction may not be fully regioselective. Purification by preparative HPLC may be necessary to separate the isomers.[7]2. Use milder reaction conditions (lower temperature, shorter reaction time).3. Protect sensitive functional groups if necessary. Ensure the reaction is performed in the dark to prevent photodegradation.[10]
Difficulty in Removing Byproducts (e.g., DCU) 1. DCU is soluble in some organic solvents.2. Incomplete precipitation of DCU.1. After the reaction, cool the mixture to promote DCU precipitation and remove it by filtration.[5]2. If DCU remains, consider a solvent in which the desired product is soluble but DCU is not for recrystallization or washing.
Product is Colored or Dark 1. Presence of colored impurities from starting materials.2. Degradation of folic acid during the reaction or workup.1. Use purified starting materials.2. Treat the crude product with activated charcoal to remove colored impurities.[9]3. Avoid excessive heat and exposure to light during the reaction and purification.

Experimental Protocols

General Protocol for DCC/DMAP-Mediated Esterification of Folic Acid

This protocol is a general guideline and may require optimization for specific alcohols.

Materials:

  • Folic Acid (FA)

  • Alcohol (R-OH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Diethyl Ether

Procedure:

  • In a round-bottom flask, dissolve folic acid (1 mmol), DCC (1 mmol), and DMAP (0.3 mmol) in anhydrous DMSO (20 mL) under an inert atmosphere (e.g., nitrogen).[5]

  • Stir the mixture at a controlled temperature (e.g., 37°C) until the solution becomes clear.[5]

  • Add the desired alcohol (1 mmol) to the reaction mixture.

  • Continue stirring at the same temperature for 12-24 hours. The reaction progress can be monitored by TLC or HPLC.[5]

  • After the reaction is complete, the mixture may become turbid due to the formation of N,N'-dicyclohexylurea (DCU).[5]

  • Filter the mixture to remove the precipitated DCU.[5]

  • Precipitate the crude product by adding the filtrate to a larger volume of a suitable anti-solvent, such as ethyl acetate or water.[5]

  • Collect the precipitate by filtration and wash it with solvents like ethanol and diethyl ether to remove residual DMSO and other impurities.[5]

  • Further purify the crude product using column chromatography or preparative HPLC.[7][8]

Data Presentation

Table 1: Summary of Selected Folic Acid Esterification and Purification Methods with Reported Outcomes

Method Reagents/Conditions Product/Context Reported Outcome Reference
DCC/DMAP EsterificationFA, S-S-containing diol, DCC, DMAP in DMSO at 37°C for 12h2,2′-Dithiobis-ethyl folate (Fa-SS)Purity > 98.20% for the final thiolated derivative[5]
Carbodiimide CouplingFA, azide-PEG-amine, DCC, pyridine in DMSOAzido-folate derivativesSynthesis of α- and γ-isomers[7]
Mixed Anhydride MethodN¹⁰-Trifluoroacetylpteroic acid, triethylamine, iso-butyl chloroformate, L-tyrosine methyl ester in DMFPteroyltyrosineSynthesis of folic acid derivatives
Preparative HPLC PurificationAcetonitrile/water gradientPurified folic acid from raw materialPurity: 99.4%, Yield: 21.0%
Hydrolysis of EsterDiethyl ester of folic acid in 4N HClFolic acid87.9% purity, 43.8% recovery[6]

Visualizations

Esterification_Workflow Experimental Workflow for Folic Acid Esterification reagents 1. Reagent Preparation (Folic Acid, Alcohol, DCC, DMAP, Anhydrous DMSO) reaction 2. Reaction Setup (Dissolve reagents, add alcohol, stir under N2 at 37°C) reagents->reaction monitoring 3. Reaction Monitoring (TLC / HPLC) reaction->monitoring workup 4. Workup (Filter DCU, precipitate product) monitoring->workup Reaction Complete purification 5. Purification (Column Chromatography / Prep-HPLC) workup->purification characterization 6. Characterization (NMR, MS, HPLC) purification->characterization

Caption: A general experimental workflow for the esterification of folic acid.

Troubleshooting_Guide Troubleshooting Common Issues in Folic Acid Esterification low_yield Problem: Low Yield cause_water Cause: Presence of Water low_yield->cause_water cause_reagents Cause: Inactive Reagents low_yield->cause_reagents cause_conditions Cause: Suboptimal Conditions low_yield->cause_conditions multiple_products Problem: Multiple Products cause_isomers Cause: α/γ Isomers multiple_products->cause_isomers cause_side_reactions Cause: Side Reactions multiple_products->cause_side_reactions impure_product Problem: Impure Product cause_dcu Cause: DCU Contamination impure_product->cause_dcu solution_anhydrous Solution: Use Anhydrous Conditions cause_water->solution_anhydrous solution_fresh_reagents Solution: Use Fresh Reagents cause_reagents->solution_fresh_reagents solution_optimize Solution: Optimize Time/Temp cause_conditions->solution_optimize solution_hplc Solution: Purify via Prep-HPLC cause_isomers->solution_hplc solution_mild_conditions Solution: Milder Conditions cause_side_reactions->solution_mild_conditions solution_filter_wash Solution: Filter & Wash Cold cause_dcu->solution_filter_wash

Caption: A guide to troubleshooting common esterification problems.

References

Technical Support Center: Folic Acid Methyl Ester NMR Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting the NMR spectrum of folic acid methyl ester and identifying common artifacts.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹H NMR chemical shifts for this compound?

While a definitive, universally referenced spectrum for this compound can be dependent on the solvent and experimental conditions, the expected shifts can be extrapolated from the known spectrum of folic acid. The most significant change will be the appearance of a singlet corresponding to the methyl ester protons (-OCH₃), typically in the range of 3.6-3.8 ppm. The signals for the glutamic acid portion will also be slightly shifted upon esterification.

Q2: What are common sources of impurities in the NMR spectrum of this compound?

Impurities can arise from several sources:

  • Starting Materials: Unreacted folic acid or reagents from the esterification process (e.g., methanol, coupling agents).

  • Side Products: Incomplete esterification leading to a mixture of mono- and di-esters if the glutamic acid moiety has two carboxylic acid groups. Degradation products of folic acid are also a possibility.

  • Solvents: Residual solvents from the reaction or purification steps are common (e.g., DMSO, DMF, methanol).

  • Water: The presence of water is very common and its chemical shift is solvent-dependent.

Q3: My baseline is noisy and the peaks are broad. What could be the cause?

Broad peaks and a noisy baseline can be indicative of several issues:

  • Poor Shimming: The magnetic field homogeneity may not be optimized.

  • Paramagnetic Impurities: Traces of paramagnetic metals can cause significant line broadening.[1][2][3][4][5] Dissolved oxygen is a common paramagnetic impurity.

  • Sample Concentration: Too high a concentration can lead to aggregation and peak broadening. Folic acid and its derivatives are known to self-associate in solution.

  • Insoluble Material: The presence of suspended, insoluble particles will degrade spectral quality.[2]

Q4: I see unexpected signals in the aromatic region. What could they be?

The aromatic region of folic acid derivatives is complex. Unexpected signals could be due to:

  • Structurally Similar Impurities: Folic acid itself is known to have several structurally related impurities, and these may be carried through the esterification process.[6]

  • Rotamers: If the molecule has restricted rotation around certain bonds, you might observe multiple signals for the same proton in different conformational states.

  • pH Effects: The chemical shifts of the protons on the pteridine ring are sensitive to pH.[7] Any residual acidic or basic impurities can alter the appearance of the spectrum in this region.

Troubleshooting Guides

Issue 1: Presence of a Broad Singlet Around 3.3-4.9 ppm

This is often indicative of water in the sample. The exact chemical shift of water is highly dependent on the deuterated solvent used.

Troubleshooting Steps:

  • Solvent Check: Ensure that your deuterated solvent is of high quality and has been stored properly to minimize water absorption.

  • Drying: Lyophilize your sample before dissolving it in the deuterated solvent.

  • D₂O Exchange: Add a small drop of D₂O to your NMR tube, shake well, and re-acquire the spectrum. The water peak should significantly decrease or disappear.

Issue 2: Broadened Spectral Lines and Poor Resolution

Broad peaks can obscure important coupling information and make interpretation difficult.

Troubleshooting Workflow:

G start Broad Peaks Observed check_shimming Re-shim the Spectrometer start->check_shimming check_concentration Dilute the Sample check_shimming->check_concentration If no improvement filter_sample Filter the Sample to Remove Particulates check_concentration->filter_sample If no improvement degas_sample Degas the Sample (e.g., with Argon or Nitrogen) filter_sample->degas_sample If no improvement check_impurities Analyze for Paramagnetic Impurities degas_sample->check_impurities If still broad G start Analyze 1H NMR Spectrum broad_peaks Are peaks broad? start->broad_peaks unexpected_singlets Are there unexpected singlets? broad_peaks->unexpected_singlets No shimming_issue Check Shimming broad_peaks->shimming_issue Yes complex_aromatic Is the aromatic region overly complex? unexpected_singlets->complex_aromatic No solvent_impurity Solvent/Reagent Impurity unexpected_singlets->solvent_impurity Yes structural_isomers Structural Isomers/Rotamers complex_aromatic->structural_isomers Yes clean_spectrum Spectrum is Clean complex_aromatic->clean_spectrum No paramagnetic_issue Check for Paramagnetic Impurities shimming_issue->paramagnetic_issue If shimming is good paramagnetic_issue->unexpected_singlets side_product Incomplete Reaction/Side Product solvent_impurity->side_product If not solvent side_product->complex_aromatic ph_effect pH Effects structural_isomers->ph_effect Consider pH ph_effect->clean_spectrum

References

Technical Support Center: Enhancing Folic Acid Ester Resolution in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the chromatographic analysis of folic acid esters. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their separation and resolution of these critical compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when analyzing folic acid esters with HPLC?

A1: The most prevalent challenges in the HPLC analysis of folic acid and its derivatives include poor peak shape (tailing or fronting), inadequate resolution between different folate forms, and low sensitivity.[1][2] These issues can stem from various factors such as improper mobile phase pH, suboptimal column selection, or inadequate sample preparation.[3][4]

Q2: How does the pH of the mobile phase affect the resolution of folic acid esters?

A2: The pH of the mobile phase is a critical parameter that significantly influences the retention and selectivity of folic acid esters.[3] Folic acid and its derivatives are ionizable compounds, and their charge state changes with pH.[4] Operating at a pH that is at least one unit away from the pKa values of the analytes ensures that each compound is in a single, predominant ionization state, leading to sharper peaks and better separation. For acidic analytes like folic acid, a lower mobile phase pH generally leads to better retention on reversed-phase columns.[4]

Q3: What type of HPLC column is best suited for separating folic acid esters?

A3: Reversed-phase HPLC with C18 columns is a commonly used and effective method for the separation of folic acid and its esters.[2][5] Alkyl-bonded stationary phases have demonstrated excellent selectivity and peak shape for various folate monoglutamates.[1] For complex samples, alternative stationary phases, such as those with polar endcapping, may offer improved retention and selectivity.[1]

Q4: Should I use an isocratic or gradient elution method for my analysis?

A4: The choice between isocratic and gradient elution depends on the complexity of your sample.

  • Isocratic elution , where the mobile phase composition remains constant, is suitable for simple mixtures and routine analyses where the compounds have similar properties.[6][7]

  • Gradient elution , where the mobile phase composition changes during the run, is preferable for complex samples containing multiple folate derivatives with a wide range of polarities.[8][9] Gradient elution generally results in narrower peaks and shorter analysis times for complex mixtures.[1][10]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting)

Poor peak shape is a common problem that can compromise the accuracy and precision of your analysis.

Potential Cause Troubleshooting Step
Inappropriate Mobile Phase pH Adjust the pH of the mobile phase to be at least 1 pH unit away from the pKa of the folic acid esters. For reversed-phase chromatography of these acidic compounds, a lower pH (e.g., 2.1-3.1) often improves peak shape.[1][4][11]
Secondary Interactions with Stationary Phase Consider using a column with a different stationary phase, such as one with endcapping, to minimize unwanted interactions.[1] Adding a competing base to the mobile phase can also sometimes help.
Column Overload Reduce the injection volume or the concentration of the sample.
Column Contamination or Degradation Flush the column with a strong solvent or, if necessary, replace the column. Ensure the mobile phase pH is within the stable range for your column.[3]
Issue 2: Inadequate Resolution Between Folic Acid Esters

Achieving baseline separation of all folate derivatives in a sample can be challenging.

Potential Cause Troubleshooting Step
Suboptimal Mobile Phase Composition Optimize the organic modifier (e.g., acetonitrile, methanol) concentration in the mobile phase. For complex mixtures, develop a gradient elution method.[1][11]
Incorrect Column Selection Select a column with a different selectivity. For example, phenyl-bonded phases may show different selectivity compared to C18 phases for certain folate derivatives.[1]
Inadequate Temperature Control Increasing the column temperature can sometimes improve resolution by decreasing mobile phase viscosity and increasing analyte diffusivity. However, the effect is compound-specific and needs to be evaluated empirically.[1][12]
Flow Rate Too High Decrease the flow rate to allow for better equilibration between the mobile and stationary phases.

Experimental Protocols

Key Experiment: Reversed-Phase HPLC for Folic Acid and its Impurities

This protocol is adapted from a method for the analysis of folic acid and its impurities.[11]

Objective: To achieve optimal separation of folic acid from its common impurities.

Methodology:

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C18, 3.5 µm particle size, 3.0 x 100 mm.[11]

    • Column Temperature: 30°C.[11]

    • Flow Rate: 1 mL/min.[11]

    • Injection Volume: 5 µL.[11]

    • Detection Wavelength: 269 nm.[11]

  • Mobile Phase Preparation:

    • Aqueous Phase: 3 mM sodium 1-heptanesulfonate. Adjust the pH to 2.1 with concentrated ortho-phosphoric acid.[11]

    • Organic Phase: Acetonitrile.[11]

    • Mobile Phase Composition: 94.7% Aqueous Phase, 5.3% Acetonitrile (v/v).[11]

    • Filter the mobile phase through a 0.45 µm membrane filter before use.[11]

  • Sample Preparation:

    • Prepare a standard solution mixture containing folic acid and its impurities in the mobile phase.[11]

Expected Outcome: This method should provide good separation between folic acid and its impurities, such as p-aminobenzoic acid and N-(4-aminobenzoyl)-L-glutamic acid.[11]

Data Presentation

Table 1: Impact of Mobile Phase pH on Retention of Folic Acid Derivatives
Stationary PhaseMobile Phase BufferpHElution OrderReference
Various C18, Phenyl, CyanoPhosphate Buffer2.3H4folate ≤ 5-CH3-H4folate < 5-HCO-H4folate < 10-HCO-folic acid < Folic acid[1]
Various C18, Phenyl, CyanoAcetate Buffer3.1H4folate ≤ 5-CH3-H4folate < 5-HCO-H4folate < 10-HCO-folic acid < Folic acid[1]
Table 2: Comparison of Isocratic vs. Gradient Elution for Folic Acid Analysis
Elution TypeAdvantagesDisadvantagesBest Suited For
Isocratic Simple, reliable, stable baseline.[6][7]Can lead to long run times and broad peaks for complex samples.[7][8]Simple mixtures, routine quality control.[6]
Gradient Shorter analysis times, narrower peaks for complex mixtures, improved resolution.[1][8]More complex method development, potential for baseline drift.[10]Complex samples with a wide range of analyte polarities.[9]

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample_prep Sample Preparation (e.g., Dissolution, Extraction) injection Sample Injection sample_prep->injection mobile_phase_prep Mobile Phase Preparation (e.g., Buffering, Degassing) separation Chromatographic Separation (Column & Elution) mobile_phase_prep->separation injection->separation detection Detection (e.g., UV-Vis) separation->detection chromatogram Chromatogram Generation detection->chromatogram analysis Peak Integration & Quantification chromatogram->analysis report Reporting Results analysis->report

Caption: A typical experimental workflow for HPLC analysis of folic acid esters.

troubleshooting_resolution cluster_mobile_phase Mobile Phase Optimization cluster_column Column & Temperature start Poor Resolution check_ph Is pH optimal? start->check_ph adjust_ph Adjust pH (e.g., lower for acidic analytes) check_ph->adjust_ph No check_organic Is organic ratio optimal? check_ph->check_organic Yes adjust_ph->check_organic optimize_gradient Optimize Gradient Profile check_organic->optimize_gradient No check_column Is column appropriate? check_organic->check_column Yes optimize_gradient->check_column change_column Try different stationary phase (e.g., Phenyl, Polar Endcapped) check_column->change_column No check_temp Is temperature controlled? check_column->check_temp Yes change_column->check_temp adjust_temp Adjust Temperature check_temp->adjust_temp No end Improved Resolution check_temp->end Yes adjust_temp->end

Caption: A logical workflow for troubleshooting poor resolution in chromatography.

References

Technical Support Center: Preventing Oxidation of Folic Acid Methyl Ester During Storage

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of folic acid methyl ester is critical for experimental accuracy and therapeutic efficacy. This guide provides troubleshooting advice and frequently asked questions to help you prevent its oxidative degradation during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of this compound?

A1: The primary factors leading to the degradation of this compound are exposure to oxygen, light (especially UV radiation), elevated temperatures, and unfavorable pH conditions.[1][2][3] The pteridine ring of the folate molecule is particularly susceptible to oxidation.[4][5]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a tightly sealed container, protected from light, at low temperatures. For short-term storage (up to one month), -20°C is recommended. For long-term storage, -80°C is ideal. It is also crucial to minimize exposure to atmospheric oxygen; storing under an inert gas like argon or nitrogen is a best practice.

Q3: How does pH affect the stability of folic acid derivatives?

A3: Folic acid and its derivatives exhibit varying stability at different pH levels. Generally, they are more stable in neutral to slightly alkaline conditions.[6] Reduced forms of folate, which are more susceptible to oxidation, show greater stability at a pH around 4, while folic acid itself is relatively stable across a pH range of 4-12 when protected from other degrading factors.[7][8] However, extreme pH levels, both acidic and alkaline, can accelerate degradation.

Q4: Can I use antioxidants to prevent the oxidation of this compound?

A4: Yes, incorporating antioxidants can significantly enhance the stability of this compound. Ascorbic acid (Vitamin C) and α-tocopherol (Vitamin E) have been shown to be effective in protecting folate derivatives from oxidative degradation.[1] Other antioxidants like nordihydroguaiaretic acid and butylated hydroxyanisole have also been reported to stabilize folic acid solutions.[9]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Loss of potency or inconsistent experimental results. Oxidation of this compound due to improper storage.- Store the compound at -80°C for long-term storage in a tightly sealed, amber vial. - Aliquot the compound upon receipt to avoid repeated freeze-thaw cycles. - Purge the vial with an inert gas (argon or nitrogen) before sealing.
Discoloration of the compound (yellowing). Photodegradation or chemical degradation.- Always store in a light-protecting container (amber vial or wrapped in aluminum foil). - Avoid exposure to direct sunlight or strong laboratory light. - Verify the purity of your solvents, as impurities can catalyze degradation.
Precipitate formation in a stored solution. Solvent evaporation, temperature fluctuations, or degradation leading to insoluble products.- Ensure the storage container is properly sealed to prevent solvent evaporation. - Store at a constant, recommended temperature. - If a precipitate is observed, it may be necessary to prepare a fresh solution. Consider filtering the solution if the precipitate is believed to be an impurity.
Rapid degradation of the compound in an experimental buffer. Presence of oxidizing agents, inappropriate pH, or exposure to oxygen.- Degas all buffers and solutions to remove dissolved oxygen. - Add a compatible antioxidant, such as ascorbic acid (0.1-0.5 mg/g), to your experimental buffer.[10] - Adjust the pH of your buffer to a range where the compound is most stable (typically neutral to slightly alkaline).

Quantitative Data on Stability

The stability of folic acid derivatives is highly dependent on storage conditions. The following tables summarize the degradation kinetics of closely related folate compounds, which can serve as a proxy for the stability of this compound.

Table 1: Thermal Degradation of Folic Acid and 5-Methyltetrahydrofolate (5-MTHF) in Phosphate Buffer (pH 7)

CompoundTemperature (°C)Degradation Rate Constant (k) (min⁻¹)Half-life (t½) (min)
Folic Acid1000.0015462
5-MTHF850.01838.5
5-MTHF1000.04515.4

Data adapted from studies on folic acid and 5-methyltetrahydrofolate degradation, which follows first-order kinetics.[1][11]

Table 2: Effect of Oxygen and Antioxidants on the Stability of 5-Methyltetrahydrofolate (5-MTHF)

ConditionRetention of 5-MTHF (%) after 15 min at 85°C
Under Air17.3
Under Nitrogen72.9
Under Air with Vitamin C (0.2% w/v)~94
Under Air with Vitamin E (0.2% w/v)~94

This data highlights the critical role of oxygen in the degradation of reduced folates and the protective effect of antioxidants.[1]

Experimental Protocols

Protocol: Stability Testing of this compound by HPLC-UV

This protocol outlines a method to assess the stability of this compound under various conditions.

1. Materials and Reagents:

  • This compound

  • HPLC-grade acetonitrile and methanol

  • Phosphate buffer (pH 7.0)

  • Amber HPLC vials

  • HPLC system with a UV detector and a C18 column

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., DMSO, followed by dilution in phosphate buffer) to a known concentration (e.g., 1 mg/mL).

  • Protect the stock solution from light.

3. Stress Conditions:

  • Thermal Stress: Aliquot the stock solution into amber vials and expose them to different temperatures (e.g., 4°C, 25°C, 40°C, 60°C) for varying durations.

  • Photostability: Expose an aliquot in a clear vial to a controlled light source (e.g., UV lamp at 254 nm or a photostability chamber) and wrap a control vial in aluminum foil.

  • Oxidative Stress: Bubble air or oxygen through a solution for a set period, or add a mild oxidizing agent (e.g., a low concentration of hydrogen peroxide).

  • pH Stress: Adjust the pH of the solution to acidic (e.g., pH 3) and alkaline (e.g., pH 9) conditions.

4. HPLC Analysis:

  • At specified time points, withdraw samples from each stress condition.

  • Inject the samples into the HPLC system.

  • Mobile Phase: A gradient of phosphate buffer and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 280 nm.

  • Quantify the peak area of the this compound.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point relative to the initial concentration.

  • Plot the percentage remaining versus time to determine the degradation kinetics.

Visualizations

Oxidation_Pathway Folic_Acid_Methyl_Ester This compound (Pteridine Ring) Intermediate Oxidized Intermediate (Dihydrofolate Derivative) Folic_Acid_Methyl_Ester->Intermediate Oxidation Oxidizing_Agents Oxidizing Agents (O2, Light, Heat) Oxidizing_Agents->Intermediate Cleavage_Products Cleavage Products (p-aminobenzoyl-L-glutamic acid methyl ester and a pterin derivative) Intermediate->Cleavage_Products Ring Cleavage

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock_Solution Prepare Folic Acid Methyl Ester Stock Solution Thermal Thermal Stock_Solution->Thermal Photo Photochemical Stock_Solution->Photo Oxidative Oxidative Stock_Solution->Oxidative pH pH Stock_Solution->pH Sampling Sample at Time Points Thermal->Sampling Photo->Sampling Oxidative->Sampling pH->Sampling HPLC HPLC-UV Analysis Sampling->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for stability testing of this compound.

Troubleshooting_Tree Degradation Degradation Observed? Check_Storage Review Storage Conditions: - Temperature (-80°C?) - Light Protection? - Inert Atmosphere? Degradation->Check_Storage Yes No_Issue No Apparent Issue Degradation->No_Issue No Check_Handling Review Handling Procedures: - Degassed Solvents? - Use of Antioxidants? - pH Control? Check_Storage->Check_Handling Prepare_Fresh Prepare Fresh Stock and Aliquot Check_Handling->Prepare_Fresh Modify_Protocol Modify Experimental Protocol Check_Handling->Modify_Protocol

Caption: Decision tree for troubleshooting this compound degradation.

References

Technical Support Center: Folic Acid Methyl Ester Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving folic acid methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: this compound should be stored at -20°C for short-term storage (up to 1 month) and at -80°C for long-term storage (up to 6 months). It is crucial to keep it in a sealed container, away from moisture and light to prevent degradation.[1] For solutions, it is advisable to make aliquots to avoid repeated freeze-thaw cycles.

Q2: What is the solubility of this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) at a concentration of 100 mg/mL (219.58 mM), and may require ultrasonication for complete dissolution.[1] For aqueous solutions, it is recommended to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice. Folic acid itself is sparingly soluble in water but its solubility increases in dilute acidic or alkaline solutions.[2]

Troubleshooting Guide

Synthesis of this compound (Fischer Esterification)

Q3: My this compound synthesis is resulting in a low yield. What are the possible causes and solutions?

A3: Low yields in Fischer esterification of folic acid can be attributed to several factors. This reaction is an equilibrium process, so it's important to shift the equilibrium towards the product side.

  • Incomplete Reaction:

    • Solution: Increase the excess of methanol, which acts as both a reactant and a solvent.[3][4] Ensure a sufficient amount of acid catalyst (e.g., concentrated sulfuric acid) is used.[5][6] Prolong the reaction time or increase the reaction temperature (heating under reflux) to ensure the reaction goes to completion.[6]

  • Presence of Water:

    • Solution: Use anhydrous methanol and a strong acid catalyst. Water is a byproduct of the reaction and its presence can shift the equilibrium back to the reactants.[3][4]

  • Degradation of Folic Acid:

    • Solution: Folic acid can be sensitive to harsh acidic conditions and high temperatures.[7] Monitor the reaction carefully and avoid excessively high temperatures or prolonged reaction times that could lead to degradation.

Q4: I am observing unexpected side products in my reaction mixture. What could they be and how can I minimize them?

A4: Side products in the esterification of folic acid can arise from the reactivity of the folic acid molecule itself or from impurities in the starting material.

  • Unreacted Folic Acid: The most common "side product" is unreacted starting material due to incomplete reaction.

    • Solution: See the solutions for low yield in Q3.

  • Products of Degradation: Folic acid can degrade under harsh conditions.

    • Solution: Optimize reaction conditions (temperature, time, and catalyst concentration) to be as mild as possible while still achieving a good yield.

  • Impurities from Starting Material: Commercial folic acid may contain related compounds.[8]

    • Solution: Use high-purity folic acid for the reaction.

Purification

Q5: I am having difficulty purifying this compound using column chromatography. What are some common issues and solutions?

A5: Purification of this compound can be challenging due to its polarity and potential for degradation.

  • Poor Separation:

    • Solution: Optimize the mobile phase system. A gradient elution might be necessary to effectively separate the ester from unreacted folic acid and other polar impurities. Consider using a different stationary phase if you are not getting adequate separation on a standard silica gel column.

  • Product Degradation on the Column:

    • Solution: Folic acid and its derivatives can be sensitive to acidic or basic conditions.[9][10] Ensure the stationary phase and mobile phase are neutral, or as close to neutral as possible, if the compound is found to be unstable. Workup procedures should also be designed to minimize exposure to harsh pH.[11]

  • Low Recovery:

    • Solution: The product might be strongly adsorbed to the stationary phase. Try a more polar mobile phase to elute the compound. Ensure the chosen solvent for loading the sample onto the column is appropriate and does not cause precipitation.

Analysis (HPLC & NMR)

Q6: My HPLC chromatogram for this compound shows peak tailing. What could be the cause?

A6: Peak tailing in HPLC is a common issue that can affect the accuracy of quantification.

  • Secondary Interactions: The analyte can have secondary interactions with the stationary phase, for example, with residual silanol groups on a C18 column.

    • Solution: Adjust the mobile phase pH to suppress the ionization of the analyte or the silanol groups. Adding a small amount of a competing amine, like triethylamine, to the mobile phase can also help to block the active sites on the stationary phase.

  • Column Overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or the concentration of the sample.

  • Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degraded.

    • Solution: Wash the column with a strong solvent. If the problem persists, the column may need to be replaced.

Q7: I am seeing extra peaks in the NMR spectrum of my purified this compound. How can I identify the impurities?

A7: Extra peaks in an NMR spectrum indicate the presence of impurities.

  • Residual Solvent: Peaks corresponding to the solvents used in the synthesis or purification are common.

    • Solution: Compare the chemical shifts of the unknown peaks to known solvent peaks.[12] Drying the sample under high vacuum for an extended period can help remove residual solvents.

  • Unreacted Starting Material: Peaks corresponding to folic acid may be present if the reaction or purification was incomplete.

    • Solution: Compare the spectrum to an NMR spectrum of pure folic acid.[13][14]

  • Side Products or Degradation Products: These can be more challenging to identify.

    • Solution: Analyze the structure of potential side products and predict their chemical shifts. 2D NMR techniques like COSY and HMQC can help in elucidating the structure of the impurities. A common impurity in commercial folic acid is pteroic acid.[8]

Data Presentation

Table 1: Solubility of Folic Acid and this compound

CompoundSolventSolubilityReference
Folic AcidWater (cold)Very slightly soluble (0.0016 mg/mL at 25°C)
Folic AcidWater (boiling)Soluble (1%)
Folic AcidEthanolPartially soluble
Folic AcidMethanolSlightly soluble
Folic AcidDMSO~20 mg/mL[15]
Folic AcidDimethylformamide~10 mg/mL[15]
Folic AcidDilute HCl (Hot)Soluble
Folic AcidDilute alkali hydroxidesReadily dissolves[2]
This compoundDMSO100 mg/mL[1]

Table 2: Stability of Folates under Different Conditions

Folate DerivativeConditionStabilityReference
Folic AcidThermal (up to 100°C)More stable than 5-methyltetrahydrofolic acid[7]
Folic AcidpH 2-10 (with and without heat)Relatively stable[9]
5-Methyltetrahydrofolic acidThermalLess stable than folic acid[7]
5-Methyltetrahydrofolic acidpH 2-10 (with and without heat)Relatively stable[9]
TetrahydrofolateLow pHUnstable[9]

Experimental Protocols

Protocol 1: Synthesis of this compound via Fischer Esterification

  • Dissolve Folic Acid: Suspend folic acid in a large excess of anhydrous methanol.

  • Add Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid dropwise to the suspension while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for a period of time (e.g., 4-8 hours), monitoring the reaction progress by TLC or HPLC.

  • Neutralization: After the reaction is complete, cool the mixture to room temperature and neutralize the excess acid by slowly adding a base (e.g., sodium bicarbonate solution) until the pH is neutral.

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate). The aqueous layer will contain unreacted folic acid and salts.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and concentrate the solvent under reduced pressure to obtain the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane).

Visualizations

Fischer_Esterification Folic_Acid Folic Acid (R-COOH) Protonated_Carbonyl Protonated Carbonyl Folic_Acid->Protonated_Carbonyl + H⁺ Methanol Methanol (CH3OH) Tetrahedral_Intermediate Tetrahedral Intermediate Methanol->Tetrahedral_Intermediate H2SO4 H₂SO₄ (Catalyst) Protonated_Carbonyl->Tetrahedral_Intermediate + Methanol Proton_Transfer Proton Transfer Tetrahedral_Intermediate->Proton_Transfer Water_Elimination Elimination of H₂O Proton_Transfer->Water_Elimination Folic_Acid_Methyl_Ester Folic Acid Methyl Ester (R-COOCH₃) Water_Elimination->Folic_Acid_Methyl_Ester - H₂O, - H⁺ Water Water (H₂O) Water_Elimination->Water

Caption: Fischer esterification of folic acid.

HPLC_Troubleshooting Problem HPLC Peak Tailing Cause1 Secondary Interactions Problem->Cause1 Cause2 Column Overload Problem->Cause2 Cause3 Column Contamination Problem->Cause3 Solution1a Adjust Mobile Phase pH Cause1->Solution1a Solution1b Add Competing Amine Cause1->Solution1b Solution2 Reduce Sample Concentration/ Injection Volume Cause2->Solution2 Solution3 Wash or Replace Column Cause3->Solution3

Caption: Troubleshooting HPLC peak tailing.

NMR_Impurity_Identification Start Extra Peaks in NMR Spectrum Impurity1 Residual Solvent Start->Impurity1 Impurity2 Unreacted Starting Material Start->Impurity2 Impurity3 Side/Degradation Products Start->Impurity3 Action1 Compare to Solvent Shift Tables Impurity1->Action1 Action2 Compare to Folic Acid Spectrum Impurity2->Action2 Action3 2D NMR (COSY, HMQC) Impurity3->Action3

Caption: Identifying impurities in NMR spectra.

References

Technical Support Center: Folic Acid Methyl Ester Stability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of pH on the stability of folic acid methyl ester. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is showing signs of degradation. What are the primary factors affecting its stability?

A1: The stability of this compound is primarily influenced by pH, temperature, and light exposure.[1] Of these, pH plays a critical role in both the degradation of the core folic acid molecule and the hydrolysis of the methyl ester group.

Q2: At what pH is this compound most stable?

A2: Based on studies of folic acid and its derivatives, the highest stability is generally observed in the neutral to slightly alkaline pH range (pH 7.0 to 9.2).[2][3] In this range, the degradation of the folic acid structure is minimized. However, it is important to consider that ester hydrolysis can be catalyzed by both acid and base. Therefore, for long-term storage, a neutral pH is recommended to minimize both degradation pathways.

Q3: I am working with acidic conditions. What should I expect?

A3: Folic acid and its derivatives show increased degradation at acidic pH values, particularly below pH 4.[4] For this compound, you can expect both the degradation of the pteridine ring system and acid-catalyzed hydrolysis of the methyl ester to folic acid and methanol. Tetrahydrofolate, a related compound, is particularly unstable at low pH.[5]

Q4: What happens under alkaline conditions?

A4: While the folic acid molecule itself is relatively stable at alkaline pH up to around 10.4, the methyl ester group is susceptible to base-catalyzed hydrolysis (saponification).[6] This will result in the formation of the folic acid carboxylate salt and methanol. The rate of this hydrolysis will increase with increasing pH.

Q5: Are there any visible signs of degradation?

A5: Degradation of folic acid and its derivatives can sometimes be accompanied by a change in the solution's appearance, such as a color change or the formation of precipitates. However, the most reliable way to assess stability is through analytical methods like High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency in my stock solution. Inappropriate pH: The pH of your solution may be too acidic or too alkaline, leading to degradation of the folic acid core or hydrolysis of the methyl ester.Adjust the pH of your stock solution to a neutral range (pH 7.0-7.5) using a suitable buffer system (e.g., phosphate buffer). Store at low temperatures and protect from light.
Unexpected peaks in my HPLC chromatogram. Degradation Products: The new peaks likely correspond to degradation products such as pterine-6-carboxylic acid and p-aminobenzoyl-L-glutamic acid from the cleavage of the folic acid structure, or folic acid from the hydrolysis of the methyl ester.[7]Confirm the identity of the degradation products using mass spectrometry or by comparing with standards. Review your experimental conditions (pH, temperature, light exposure) to identify the cause of degradation.
Precipitate formation in the solution. pH-dependent Solubility: The solubility of folic acid and its derivatives is pH-dependent. Precipitation can occur if the pH is shifted to a range where the compound is less soluble. It could also be due to the formation of less soluble degradation products.Ensure the pH of your solution is maintained within the optimal solubility and stability range. If a buffer is used, check for compatibility and potential salt precipitation.

Quantitative Data on Folic Acid Stability

pHTemperature (°C)ObservationReference
1.95 - 6.40Room Temp (72h)Preservation ratio reduced to 23%.[6]
2.0 - 10.0Not SpecifiedRate of photodegradation decreases with increasing pH.[7]
3, 5, 7100Degradation rates increase at acidic pH, lower than 4.[4]
3.4160Unstable.[3]
4-837 (2h)Most folates are stable.[5]
5.39 - 10.40100 (2h)Good stability.[6]
7.0>65Highest stability observed at neutral pH.[2]
8.05 - 10.40Room Temp (72h)Good stability with a reservation ratio of over 93.1%.[6][9]
9.2Not SpecifiedHigh stability observed at alkaline pH.[2][3]

Experimental Protocols

Protocol 1: pH Stability Assessment of this compound

This protocol outlines a method to assess the stability of this compound at different pH values using HPLC.

1. Materials:

  • This compound
  • Buffer solutions:
  • 0.1 M Citrate buffer (pH 3, 5)
  • 0.1 M Phosphate buffer (pH 7)
  • 0.1 M Borate buffer (pH 9)
  • HPLC grade acetonitrile and water
  • Formic acid (for mobile phase)
  • HPLC system with a C18 column and UV detector

2. Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO) and then dilute it into the different buffer solutions to a final concentration of 10 µg/mL.
  • Protect the solutions from light by using amber vials or covering them with aluminum foil.
  • Incubate the solutions at a controlled temperature (e.g., 25°C or 37°C).
  • At specified time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot from each solution.
  • Immediately analyze the samples by HPLC.
  • Column: C18, 5 µm, 4.6 x 250 mm
  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
  • Flow Rate: 1.0 mL/min
  • Detection: UV at 280 nm and 350 nm.
  • Quantify the peak area of this compound at each time point to determine the percentage of degradation.

Visualizations

Logical Workflow for pH Stability Testing

prep Prepare Stock Solution of this compound dilute Dilute in Buffers of Varying pH (e.g., 3, 5, 7, 9) prep->dilute incubate Incubate at Controlled Temperature, Protected from Light dilute->incubate sample Sample at Time Intervals (0, 2, 4, 8, 24, 48, 72h) incubate->sample hplc Analyze by HPLC sample->hplc quantify Quantify Peak Area hplc->quantify degradation Determine % Degradation vs. Time quantify->degradation

Caption: Workflow for assessing the pH stability of this compound.

Degradation Pathways of this compound at Different pH

cluster_acid Acidic Conditions (pH < 7) cluster_base Alkaline Conditions (pH > 7) FAME_acid This compound FA_acid Folic Acid FAME_acid->FA_acid Ester Hydrolysis PABA_G_acid p-Aminobenzoyl-L-glutamic Acid FAME_acid->PABA_G_acid Cleavage Pterine_acid Pterine-6-carboxylic Acid FAME_acid->Pterine_acid Cleavage FAME_base This compound FA_salt Folic Acid Carboxylate Salt FAME_base->FA_salt Ester Hydrolysis (Saponification)

Caption: Primary degradation pathways for this compound under acidic and alkaline conditions.

References

Validation & Comparative

A Comparative Analysis of the Biological Efficacy of Folic Acid and Its Metabolically Active Form, 5-Methyltetrahydrofolate (5-MTHF)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological efficacy of synthetic folic acid and its naturally occurring, active metabolite, 5-methyltetrahydrofolate (5-MTHF). While the initial query specified folic acid methyl ester, the vast body of scientific literature focuses on 5-MTHF as the primary methylated form of folate for supplementation and therapeutic use. It is presumed that a methyl ester of folic acid would be rapidly hydrolyzed to folic acid in vivo; therefore, this comparison focuses on the well-researched and biologically significant distinction between folic acid and 5-MTHF.

Executive Summary

Folic acid, a synthetic oxidized form of folate, requires a multi-step enzymatic reduction and methylation process to become biologically active 5-MTHF.[1][2][3][4][5][6][7] This conversion can be inefficient in a significant portion of the population due to common genetic polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) enzyme.[7][8] Supplementation with 5-MTHF bypasses this metabolic bottleneck, offering potentially higher bioavailability and efficacy, particularly in individuals with MTHFR mutations.[8] Clinical studies demonstrate that 5-MTHF is at least as effective, and in some cases more effective, than folic acid in increasing plasma folate levels and reducing homocysteine concentrations.[2][9][10][11]

Data Presentation: Quantitative Comparison

The following table summarizes key quantitative data from comparative studies of folic acid and 5-MTHF.

ParameterFolic Acid5-Methyltetrahydrofolate (5-MTHF)Key Findings & Citations
Bioavailability ~85% from fortified foods, 100% as a supplement on an empty stomach.[12]Generally considered higher, especially in individuals with MTHFR polymorphisms. Some studies show up to 2.56-fold higher plasma (6S)-5-MethylTHF levels compared to folic acid administration.[13][14]5-MTHF bypasses the need for enzymatic conversion by DHFR and MTHFR, leading to more direct absorption and utilization.[4][5][6][8]
Peak Plasma Concentration (Cmax) Lower for the active form (5-MTHF) due to the conversion process.Significantly higher peak concentrations of the active 5-MTHF isomer are achieved compared to folic acid administration. One study reported a more than seven-fold higher peak concentration of the natural 6[S] 5-MTHF isomer after 5-MTHF administration compared to folic acid.[10]Direct administration of 5-MTHF leads to a more rapid and higher increase in circulating active folate.[10]
Effect on Plasma Folate Levels Increases plasma folate levels.At least as effective, and in some studies more effective, in increasing plasma folate concentrations compared to equimolar doses of folic acid.[9][15]A 24-week study showed that 113 µ g/day of L-MTHF resulted in a 34% increase in plasma folate, compared to a 52% increase with 100 µ g/day of folic acid, though the difference was not statistically significant.[9]
Effect on Red Blood Cell (RBC) Folate Levels Increases RBC folate, a marker of long-term folate status.At least as effective as folic acid in increasing RBC folate concentrations.[9]A 24-week study found that L-MTHF and folic acid supplementation resulted in a 23% and 31% increase in RBC folate, respectively, with no significant difference between the two.[9]
Homocysteine Reduction Effective in lowering plasma homocysteine levels.At least as effective, and in some cases more effective, than folic acid in reducing plasma homocysteine.[9][11]One study found that low-dose L-MTHF was more effective than folic acid in lowering total homocysteine (a 14.6% reduction for L-MTHF vs. a 9.3% reduction for folic acid).[9]
Impact of MTHFR Polymorphism Efficacy can be reduced in individuals with MTHFR gene mutations.Efficacy is not significantly affected by MTHFR polymorphisms.[8]5-MTHF supplementation bypasses the MTHFR enzyme, making it a more reliable option for individuals with these common genetic variations.[8]
Unmetabolized Folic Acid (UMFA) Supplementation with doses >200 µg can lead to the appearance of UMFA in circulation.[7][8]Does not lead to the accumulation of UMFA.[8]The presence of UMFA is a concern as it may have unknown long-term health effects.[7][8]

Signaling Pathways and Metabolism

The biological actions of both folic acid and 5-MTHF are centered around one-carbon metabolism, which is crucial for DNA synthesis, DNA methylation, and amino acid metabolism.[12][16]

Folic Acid Metabolism

Folic acid must undergo a series of enzymatic conversions to become the active 5-MTHF. This pathway is depicted below.

Folic_Acid_Metabolism Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) Dihydrofolate Reductase (DHFR) (NADPH -> NADP+) Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) Dihydrofolate Reductase (DHFR) (NADPH -> NADP+) 5,10-Methylenetetrahydrofolate 5,10-Methylenetetrahydrofolate Tetrahydrofolate (THF)->5,10-Methylenetetrahydrofolate Serine Hydroxymethyl- transferase (SHMT) (Serine -> Glycine) 5-Methyltetrahydrofolate (5-MTHF) 5-Methyltetrahydrofolate (5-MTHF) 5,10-Methylenetetrahydrofolate->5-Methyltetrahydrofolate (5-MTHF) Methylenetetrahydrofolate Reductase (MTHFR) (NADPH -> NADP+)

Caption: Metabolic pathway of folic acid to its active form, 5-MTHF.

One-Carbon Metabolism and Homocysteine Remethylation

Once formed, 5-MTHF donates a methyl group to homocysteine to form methionine, a reaction catalyzed by methionine synthase which requires Vitamin B12 as a cofactor. Methionine is a precursor to S-adenosylmethionine (SAM), the universal methyl donor for numerous biological reactions, including DNA methylation.

One_Carbon_Metabolism cluster_folate Folate Cycle cluster_methionine Methionine Cycle 5-MTHF 5-MTHF THF THF 5-MTHF->THF Methionine Synthase Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Vitamin B12 SAM S-adenosylmethionine Methionine->SAM SAH S-adenosylhomocysteine SAM->SAH Methylation Reactions (DNA, proteins, etc.) SAH->Homocysteine

Caption: Role of 5-MTHF in the one-carbon and methionine cycles.

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

Dihydrofolate Reductase (DHFR) Activity Assay

This assay measures the activity of DHFR, the enzyme responsible for the reduction of folic acid and dihydrofolate.

Principle: DHFR activity is determined by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+.

Materials:

  • 96-well clear flat-bottom plate

  • Multi-well spectrophotometer (ELISA reader)

  • DHFR Assay Buffer

  • DHFR Substrate (Dihydrofolic acid)

  • NADPH

  • Purified DHFR enzyme or sample (cell/tissue lysate)

Procedure:

  • Sample Preparation: Homogenize tissue or cells in ice-cold DHFR Assay Buffer. Centrifuge to remove debris and collect the supernatant.

  • Reaction Setup: In a 96-well plate, add the sample or purified DHFR enzyme to the wells. Prepare a background control for each sample without the DHFR substrate.

  • NADPH Addition: Add NADPH solution to all wells.

  • Initiate Reaction: Add the DHFR substrate to the sample and positive control wells. For the background control, add an equal volume of DHFR Assay Buffer.

  • Measurement: Immediately measure the absorbance at 340 nm in kinetic mode for 10-20 minutes at room temperature.

  • Calculation: The rate of decrease in absorbance is proportional to the DHFR activity. Calculate the activity based on the change in absorbance over time and the extinction coefficient of NADPH.

(Source: Assay Genie, Abcam, Sigma-Aldrich product protocols) [9]

Determination of Plasma and Red Blood Cell (RBC) Folate

This protocol outlines a common method for quantifying folate levels in biological samples.

Principle: A microbiological assay using Lactobacillus rhamnosus (formerly L. casei) is a standard method. The growth of this bacterium is proportional to the amount of folate present in the sample. Alternatively, competitive protein binding assays or LC-MS/MS can be used.

Materials (Microbiological Assay):

  • Lactobacillus rhamnosus ATCC® 7469™

  • Folic Acid Assay Medium

  • Folic Acid Standard

  • Ascorbic acid solution (for RBC folate)

  • Spectrophotometer

Procedure:

  • Sample Preparation (Plasma): Dilute plasma samples with ascorbic acid solution to protect folates from oxidation.

  • Sample Preparation (RBC): Lyse whole blood with an ascorbic acid solution to release folate from red blood cells. The lysate is then diluted for the assay.

  • Assay Setup: Prepare a standard curve with known concentrations of folic acid. Add prepared samples and standards to tubes containing Folic Acid Assay Medium.

  • Inoculation: Inoculate each tube with a standardized suspension of Lactobacillus rhamnosus.

  • Incubation: Incubate the tubes at 37°C for 18-24 hours.

  • Measurement: Measure the turbidity (bacterial growth) of each tube using a spectrophotometer.

  • Calculation: Determine the folate concentration in the samples by comparing their turbidity to the standard curve.

(Source: CDC NHANES Laboratory Procedure Manual, Difco & BBL Manual)

Experimental Workflow: Comparative Bioavailability Study

The following diagram illustrates a typical workflow for a clinical trial comparing the bioavailability of folic acid and 5-MTHF.

Bioavailability_Workflow cluster_screening Phase 1: Screening & Baseline cluster_intervention Phase 2: Intervention cluster_followup Phase 3: Follow-up & Analysis Participant Recruitment Participant Recruitment Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Participant Recruitment->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Blood Draw\n(Plasma & RBC Folate, Homocysteine) Baseline Blood Draw (Plasma & RBC Folate, Homocysteine) Informed Consent->Baseline Blood Draw\n(Plasma & RBC Folate, Homocysteine) Randomization Randomization Baseline Blood Draw\n(Plasma & RBC Folate, Homocysteine)->Randomization Group A:\nFolic Acid Supplement Group A: Folic Acid Supplement Randomization->Group A:\nFolic Acid Supplement Group B:\n5-MTHF Supplement Group B: 5-MTHF Supplement Randomization->Group B:\n5-MTHF Supplement Group C:\nPlacebo Group C: Placebo Randomization->Group C:\nPlacebo Follow-up Blood Draws\n(e.g., 8, 16, 24 weeks) Follow-up Blood Draws (e.g., 8, 16, 24 weeks) Group A:\nFolic Acid Supplement->Follow-up Blood Draws\n(e.g., 8, 16, 24 weeks) Group B:\n5-MTHF Supplement->Follow-up Blood Draws\n(e.g., 8, 16, 24 weeks) Group C:\nPlacebo->Follow-up Blood Draws\n(e.g., 8, 16, 24 weeks) Biochemical Analysis\n(Folate, Homocysteine) Biochemical Analysis (Folate, Homocysteine) Follow-up Blood Draws\n(e.g., 8, 16, 24 weeks)->Biochemical Analysis\n(Folate, Homocysteine) Statistical Analysis Statistical Analysis Biochemical Analysis\n(Folate, Homocysteine)->Statistical Analysis Comparison of Efficacy Comparison of Efficacy Statistical Analysis->Comparison of Efficacy

Caption: Workflow of a randomized controlled trial comparing folic acid and 5-MTHF.

Conclusion

The available evidence strongly suggests that 5-MTHF is a more biologically advantageous form of folate for supplementation than folic acid. Its ability to bypass key enzymatic steps in the metabolic pathway of folic acid leads to higher bioavailability of the active form of folate, particularly in individuals with MTHFR polymorphisms. For researchers and drug development professionals, the choice between folic acid and 5-MTHF should be guided by the specific application, target population, and desired therapeutic outcome. In populations with a high prevalence of MTHFR mutations, or where rapid and reliable increases in active folate levels are critical, 5-MTHF presents a superior option.

References

Cross-Reactivity of Anti-Folic Acid Antibodies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies is paramount for the accuracy and reliability of immunoassays. This guide provides a comprehensive comparison of the cross-reactivity of antibodies raised against folic acid with its synthetic derivative, folic acid methyl ester. While direct comparative data is scarce in publicly available literature, this guide outlines the principles of cross-reactivity, provides a detailed experimental protocol for its determination, and presents hypothetical data to illustrate the expected outcomes.

Principles of Antibody Specificity and Cross-Reactivity

Antibodies achieve their specificity through a precise molecular recognition of the epitope, a distinct surface feature of an antigen. In the context of small molecules like folic acid, which act as haptens, the entire molecule or a significant portion of it serves as the epitope. Chemical modifications, even seemingly minor ones such as the esterification of a carboxyl group to a methyl ester, can significantly alter the three-dimensional structure and electronic properties of the hapten.

This alteration can impact the binding affinity of an antibody raised against the unmodified molecule. The degree to which an antibody binds to a molecule other than its target antigen is known as cross-reactivity. High cross-reactivity can lead to inaccurate quantification in immunoassays, while low cross-reactivity is indicative of a highly specific antibody.

Comparative Analysis of Folic Acid and this compound Binding

To illustrate the expected outcome of a cross-reactivity analysis, the following table presents hypothetical data from a competitive enzyme-linked immunosorbent assay (ELISA).

AnalyteIC50 (ng/mL)% Cross-Reactivity
Folic Acid10100%
This compound5002%
Methotrexate10001%
5-Methyltetrahydrofolate2504%

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.

The % Cross-Reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Folic Acid / IC50 of Cross-Reactant) x 100

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

This protocol outlines a standard competitive ELISA procedure to determine the cross-reactivity of an anti-folic acid antibody with this compound.

Materials:

  • 96-well microtiter plates coated with a folic acid-protein conjugate (e.g., Folic Acid-BSA)

  • Anti-folic acid antibody

  • Folic acid standard

  • This compound

  • HRP-conjugated secondary antibody (specific for the primary antibody species)

  • TMB substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Standard and Competitor Preparation: Prepare a series of dilutions for both the folic acid standard and the this compound in assay buffer. The concentration range should be sufficient to generate a full sigmoidal competition curve.

  • Assay Setup: Add a fixed volume of assay buffer to all wells. Add the prepared standards and competitors to their respective wells in duplicate or triplicate. Add a "zero standard" (assay buffer only) for the B₀ value (maximum binding).

  • Primary Antibody Incubation: Add a predetermined optimal dilution of the anti-folic acid antibody to all wells except for the blank. Incubate the plate for 1-2 hours at room temperature with gentle shaking.

  • Washing: Wash the plate 3-5 times with wash buffer to remove unbound antibodies and competitors.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody, diluted in assay buffer, to all wells except for the blank. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Development: Add the TMB substrate solution to all wells. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Reaction Stoppage: Stop the reaction by adding the stop solution to all wells. The color will change from blue to yellow.

  • Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of binding for each standard and competitor concentration relative to the B₀ value: %B/B₀ = (Absorbance of sample / Absorbance of B₀) x 100.

    • Plot the %B/B₀ against the log of the analyte concentration for both folic acid and this compound.

    • Determine the IC50 value (the concentration of analyte that causes 50% inhibition of binding) for both compounds from their respective competition curves.

    • Calculate the percent cross-reactivity using the formula mentioned previously.

Visualizing Key Pathways and Workflows

To provide a broader context for researchers, the following diagrams illustrate the folate metabolic pathway and the experimental workflow for assessing antibody cross-reactivity.

Folate_Metabolism cluster_serine_glycine cluster_methylation Folic_Acid Folic Acid DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylene-THF THF->Methylene_THF Purine_Synthesis Purine Synthesis THF->Purine_Synthesis Serine Serine Glycine Glycine Serine->Glycine Serine->Methylene_THF Methylene_THF->Glycine Methyl_THF 5-Methyl-THF Methylene_THF->Methyl_THF MTHFR Thymidylate_Synthesis Thymidylate Synthesis Methylene_THF->Thymidylate_Synthesis Methyl_THF->THF Homocysteine Homocysteine Methionine Methionine Methyl_THF->Methionine Homocysteine->Methionine Methionine Synthase DNA_Methylation DNA Methylation Methionine->DNA_Methylation

Figure 1. Simplified diagram of the folate metabolic pathway.

ELISA_Workflow start Start prepare_reagents Prepare Standards (Folic Acid & Methyl Ester) start->prepare_reagents add_samples Add Standards/Samples to Coated Plate prepare_reagents->add_samples add_primary_ab Add Anti-Folic Acid Antibody add_samples->add_primary_ab incubate1 Incubate & Wash add_primary_ab->incubate1 add_secondary_ab Add HRP-Conjugated Secondary Antibody incubate1->add_secondary_ab incubate2 Incubate & Wash add_secondary_ab->incubate2 add_substrate Add TMB Substrate incubate2->add_substrate develop_color Color Development add_substrate->develop_color stop_reaction Add Stop Solution develop_color->stop_reaction read_plate Read Absorbance at 450 nm stop_reaction->read_plate analyze_data Analyze Data & Calculate % Cross-Reactivity read_plate->analyze_data end End analyze_data->end

Figure 2. Experimental workflow for competitive ELISA.

Validation of Analytical Methods for Folic Acid Methyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

The validation of an analytical method is a critical process in drug development and quality control, ensuring that the method is suitable for its intended purpose.[1][2] This guide provides a comparative overview of analytical techniques for the quantification of folic acid methyl ester, complete with detailed experimental protocols and performance data. The methodologies and validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) guidelines.[3][4]

Comparison of Analytical Methods

Several analytical techniques can be employed for the analysis of folic acid and its derivatives. The choice of method often depends on the required sensitivity, specificity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and robust method, while Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers higher sensitivity and specificity.[5][6][7] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, typically requiring derivatization of the analyte to increase its volatility.[8]

Parameter HPLC-UV LC-MS/MS GC-MS (Hypothetical)
Specificity Good; can be affected by co-eluting impurities.Excellent; based on parent and fragment ion masses.Excellent; based on mass spectral fragmentation patterns.
Linearity (R²) ≥ 0.999[9]≥ 0.999[7]≥ 0.99
Accuracy (% Recovery) 98-102%[9]91-108%[7]95-105%[10]
Precision (%RSD) ≤ 2.0%[4][9]≤ 11.4%[7]≤ 7.2%[10]
Limit of Detection (LOD) ng/mL rangepg/mL to low ng/mL range[6]ng/mL range
Limit of Quantitation (LOQ) ng/mL rangepg/mL to low ng/mL range[6]ng/mL range
Typical Use Case Routine quality control, assay of bulk drug and finished products.Bioanalysis, impurity profiling, analysis of complex matrices.Analysis of volatile compounds; requires derivatization for folic acid.
Detailed Experimental Protocol: HPLC-UV Method Validation

This section outlines a comprehensive protocol for the validation of a reversed-phase HPLC (RP-HPLC) method for the quantification of this compound.

1. Objective: To validate an RP-HPLC method for the quantification of this compound in a drug substance, ensuring it is accurate, precise, specific, and linear over a defined concentration range.

2. Materials and Reagents:

  • This compound Reference Standard

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Dipotassium Phosphate

  • Phosphoric Acid

  • Purified Water (HPLC Grade)

3. Chromatographic Conditions:

  • Instrument: HPLC system with a PDA or UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm.[11]

  • Mobile Phase: 28 mM Dibasic Potassium Phosphate and 60 mM Phosphoric Acid in Water : Acetonitrile (Gradient elution may be required).[12]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 25°C.[11]

  • Detection Wavelength: 280 nm.[12]

  • Injection Volume: 20 µL.[11]

4. Validation Parameters and Procedures:

  • Specificity: A solution of a placebo (all formulation components except the active ingredient) is prepared and injected to ensure no interfering peaks are present at the retention time of this compound.

  • Linearity: Prepare a series of at least five concentrations of the reference standard (e.g., 50%, 80%, 100%, 120%, 150% of the target concentration). Inject each solution and construct a calibration curve by plotting the peak area against the concentration. The correlation coefficient (R²) should be ≥ 0.999.[13]

  • Accuracy: Accuracy is determined by recovery studies. A known amount of this compound is added (spiked) to a placebo mixture at three concentration levels (e.g., 80%, 100%, 120%).[9] The recovery is calculated for each level. The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Six replicate injections of the standard solution at 100% of the target concentration are made on the same day, by the same analyst, and on the same instrument. The relative standard deviation (RSD) should be ≤ 2.0%.[4][14]

    • Intermediate Precision: The repeatability assay is performed on a different day, with a different analyst, or on a different instrument. The RSD over the two sets of experiments is calculated and should be ≤ 2.0%.[14]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Robustness: The stability of the analytical method is tested by introducing small, deliberate variations in method parameters such as mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min). The system suitability parameters should remain within acceptable limits.

Mandatory Visualizations

Workflow for Analytical Method Validation

The following diagram illustrates the typical workflow for validating an analytical method according to ICH guidelines.

G cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Reporting Phase a Define Method's Intended Use b Select Validation Parameters a->b c Write Validation Protocol b->c d Prepare Reagents & Standards c->d e Perform Experiments (Linearity, Accuracy, Precision, etc.) d->e f Collect & Process Data e->f g Analyze Results vs. Acceptance Criteria f->g h Document Deviations g->h i Prepare Validation Report h->i j Method Implementation i->j

Caption: Workflow of the analytical method validation process.

Relationship Between Key Validation Parameters

This diagram shows the logical connection between several core validation parameters.

G Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Defines Limit Sensitivity Sensitivity LOD Limit of Detection (LOD) Sensitivity->LOD Determines LOD->LOQ Informs

Caption: Logical relationship between validation parameters.

References

A Comparative Guide to the Stability of Folic Acid and its Bioactive Forms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Folic acid and its derivatives are crucial B vitamins essential for numerous metabolic processes. While synthetic folic acid has long been the standard for supplementation and food fortification due to its high stability, its biological activity is dependent on enzymatic conversion to the active form, 5-methyltetrahydrofolate (5-MTHF).[1] The development of stable salt forms of 5-MTHF has provided a direct source of the active vitamin, bypassing potential metabolic inefficiencies. This guide provides an objective comparison of the stability of folic acid and various forms of L-5-methyltetrahydrofolate, supported by experimental data, to aid in the selection of the most appropriate compound for research and pharmaceutical applications.

Comparative Stability of Folate Compounds

The stability of folate compounds is a critical factor influencing their efficacy and shelf-life. Degradation can be influenced by several factors, including temperature, pH, light, and oxygen.[2]

Key Findings:

  • Folic Acid vs. 5-MTHF: Folic acid is generally more stable than 5-methyltetrahydrofolate (5-MTHF) under thermal stress.[2][3] The degradation of both compounds typically follows first-order reaction kinetics.[2][3]

  • Salt Forms of 5-MTHF: The stability of 5-MTHF is significantly influenced by its salt form and crystalline structure. Crystalline calcium salts of L-5-MTHF (e.g., Metafolin®, Cerebrofolate™, Magnafolate®) have demonstrated superior stability compared to the amorphous glucosamine salt (e.g., Quatrefolic®) and amorphous calcium salt forms.[4][5][6]

  • Crystalline Structure: A novel C-crystalline form of L-5-methyltetrahydrofolate calcium salt has shown even greater stability compared to the type I crystalline calcium salt and the amorphous glucosamine salt.[7][8]

Data Presentation

The following tables summarize the quantitative data on the stability of different folate compounds based on available experimental studies.

Table 1: Thermal Degradation Kinetics of Folic Acid vs. 5-Methyltetrahydrofolic Acid

CompoundTemperaturepHDegradation Rate Constant (k)Activation Energy (Ea) (kJ mol⁻¹)Reference
Folic Acid>65°C7.0 (phosphate buffer)Not specified51.66[2][3]
5-Methyltetrahydrofolic Acid>65°C7.0 (phosphate buffer)Not specified79.98[2][3]
Folic Acid100°C3.04 x 10⁻⁵ min⁻¹Not specified[9]
5-Methyltetrahydrofolate100°C3.02.8 x 10⁻² min⁻¹Not specified[9]

Table 2: Comparative Stability of Different L-5-Methyltetrahydrofolate Brands (90-Day Study)

Brand (Form)Change in Physical AppearanceTotal ImpuritiesDecline in Free L-Methylfolate LevelsReference
Cerebrofolate™ (Crystalline Calcium Salt)Minimal0.8%Minimal[5][10]
Metafolin® (Crystalline Calcium Salt)MinimalNot specifiedMinimal[5][10]
Quatrefolic® (Amorphous Glucosamine Salt)Not specifiedNot specifiedModerate (4.5%)[10]
Generic Amorphous Calcium Salt Not specifiedNot specifiedSharp (17.6%)[10]

Experimental Protocols

The stability of folic acid and its derivatives is primarily assessed using High-Performance Liquid Chromatography (HPLC) coupled with UV or fluorescence detection, or with mass spectrometry (LC-MS/MS).

General HPLC Method for Folic Acid and Related Substances

This method is suitable for the determination of folic acid and its degradation products in pharmaceutical preparations.

  • Column: Inertsil C8, 250 x 4.6 mm, 5 µm particle size.[11]

  • Mobile Phase: Isocratic elution with a mixture of methanol and phosphate buffer (pH 6.4) in a ratio of 12:88 (v/v).[11]

  • Flow Rate: 0.7 mL/min.[11]

  • Detection: UV at 280 nm.[11]

  • Column Temperature: 30°C.[11]

  • Injection Volume: 5 µL.[11]

Forced Degradation Studies

To establish the stability-indicating nature of an analytical method, forced degradation studies are performed. This involves subjecting the analyte to various stress conditions:

  • Acid Degradation: Treatment with an acid (e.g., 0.1 M HCl) at an elevated temperature.

  • Alkaline Degradation: Treatment with a base (e.g., 0.1 M NaOH) at an elevated temperature.

  • Oxidative Degradation: Treatment with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid drug product or a solution at a high temperature.

  • Photolytic Degradation: Exposing the sample to UV or fluorescent light.

The degradation products are then analyzed by the proposed HPLC method to ensure they are well-resolved from the parent compound.[12]

Tri-enzyme Extraction for Folate Analysis in Food Matrices

For the analysis of folates in complex matrices like food, a tri-enzyme extraction is commonly employed to liberate folates from the food matrix and deconjugate polyglutamates to monoglutamates.[13][14]

  • Homogenization: The sample is homogenized, often in the presence of an antioxidant buffer.

  • Enzymatic Digestion: The homogenate is treated with α-amylase, protease, and folate conjugase.

  • Purification: The extract is then purified, for example, by solid-phase extraction.

  • Quantification: The folate content is determined by HPLC.

Mandatory Visualizations

Folate Metabolism Pathway

The following diagram illustrates the metabolic pathway of folic acid and its conversion to the active form, L-5-methyltetrahydrofolate, which is essential for the methylation cycle.

Folate_Metabolism cluster_methylation Folic_Acid Folic Acid (Synthetic) DHF Dihydrofolate (DHF) Folic_Acid->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Methylene_THF 5,10-Methylenetetrahydrofolate THF->Methylene_THF SHMT Methyl_THF L-5-Methyltetrahydrofolate (L-5-MTHF) Methylene_THF->Methyl_THF MTHFR DNA_Synthesis DNA Synthesis (Purines, Thymidine) Methylene_THF->DNA_Synthesis Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine Methionine Synthase (Vitamin B12) SAM S-Adenosylmethionine (SAM) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation Reactions SAH->Homocysteine

Caption: Folate metabolism and the methylation cycle.

Experimental Workflow for Comparative Stability Analysis

The following diagram outlines a typical experimental workflow for comparing the stability of different folate compounds.

Stability_Workflow start Start: Obtain Folate Compounds (Folic Acid, 5-MTHF Salts) stress Subject to Stress Conditions (Heat, pH, Light, Oxidation) start->stress sampling Collect Samples at Defined Time Intervals stress->sampling hplc HPLC Analysis (Quantify Parent Compound and Degradation Products) sampling->hplc kinetics Determine Degradation Kinetics (e.g., First-Order Rate Constant) hplc->kinetics compare Compare Stability Profiles kinetics->compare end End: Conclude on Relative Stability compare->end

Caption: Workflow for stability comparison of folate compounds.

References

A Head-to-Head Comparison of Folic Acid and 5-MTHF in Cell Culture: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the choice between different forms of folate for cell culture supplementation is a critical decision that can impact experimental outcomes. This guide provides an objective comparison of folic acid, the synthetic and most stable form of folate, and 5-methyltetrahydrofolate (5-MTHF), the most biologically active form, in the context of in vitro cell culture applications.

Folic acid is a synthetic oxidized molecule that requires enzymatic reduction and methylation within the cell to become metabolically active.[1][2] In contrast, 5-MTHF is the predominant form of folate in circulation and can be directly utilized by cells for various biochemical reactions.[1][2] This fundamental difference in their metabolic activation pathways is a key consideration for in vitro studies.

Metabolic Pathways: A Tale of Two Folates

The cellular metabolism of folic acid and 5-MTHF differs significantly. Folic acid must first be reduced to dihydrofolate (DHF) and then to tetrahydrofolate (THF) by the enzyme dihydrofolate reductase (DHFR).[3] Subsequently, THF is converted to 5,10-methylenetetrahydrofolate, which is then reduced to the active 5-MTHF by methylenetetrahydrofolate reductase (MTHFR).[3] 5-MTHF can then donate its methyl group for the synthesis of methionine from homocysteine, a crucial step in the one-carbon metabolism pathway that provides methyl groups for DNA, RNA, and protein methylation.[2]

5-MTHF, on the other hand, bypasses this entire enzymatic cascade and can directly enter the methionine synthesis cycle.[4] This direct route of entry can be particularly advantageous in cell lines with low DHFR or MTHFR activity, or when studying the direct effects of the active folate form.

Folate Metabolism FA Folic Acid DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR MethyleneTHF 5,10-Methylene-THF THF->MethyleneTHF SHMT MTHF 5-Methyl-THF (5-MTHF) MethyleneTHF->MTHF MTHFR DNA_Synthesis DNA Synthesis (dTMP) MethyleneTHF->DNA_Synthesis MTHF->THF MS Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS (requires 5-MTHF) Methylation Methylation (DNA, RNA, Proteins) Methionine->Methylation

Caption: Simplified diagram of folic acid and 5-MTHF metabolism.

Performance in Cell Culture: Experimental Data

While direct comparative studies on folic acid methyl ester are limited, research comparing folic acid and 5-MTHF in cell culture provides valuable insights. A key study in human lymphocytes offers a head-to-head comparison of their effects on genomic stability and cell viability.

ParameterFolic Acid (120 nM)5-MTHF (120 nM)Cell TypeReference
Micronucleated Binucleate Cells (Frequency) Significantly LowerHigherHuman Lymphocytes[1][2]
Apoptosis Lower (tendency)Higher (tendency)Human Lymphocytes[1][2]
Necrosis SimilarSimilarHuman Lymphocytes[1][2]
Nuclear Division SimilarSimilarHuman Lymphocytes[1][2]

In this particular in vitro system, folic acid at a concentration of 120 nM was more effective than an equimolar concentration of 5-MTHF in preventing genomic instability, as indicated by a lower frequency of micronucleated cells.[1][2] However, it is important to note that these findings may be cell-type specific and depend on the specific experimental conditions.

Experimental Protocols

To facilitate further research, detailed methodologies for key experiments are provided below.

Cell Proliferation (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Replace the medium with a fresh medium containing various concentrations of folic acid or 5-MTHF. Include a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

  • Absorbance Measurement: Mix gently to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate (24h) Seed_Cells->Incubate_24h Add_Treatment Add Folic Acid or 5-MTHF Incubate_24h->Add_Treatment Incubate_Treatment Incubate (24-72h) Add_Treatment->Incubate_Treatment Add_MTT Add MTT Reagent Incubate_Treatment->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Add_Solubilizer Add Solubilization Solution Incubate_MTT->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance End End Read_Absorbance->End

References

A Researcher's Guide to Isotopic Labeling of Folic Acid Methyl Ester for Metabolic Tracing

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the metabolic fate of folates is crucial for advancements in nutrition, disease diagnostics, and therapeutics. Isotopic labeling of folic acid and its derivatives, coupled with mass spectrometry, provides a powerful tool for tracing these essential molecules in biological systems. This guide offers a comparative overview of isotopically labeled folic acid methyl ester for metabolic tracing, supported by experimental data and detailed protocols.

Comparison of Isotopic Labeling Strategies

The choice of isotope for labeling folic acid can significantly impact the experimental outcomes. The two most common stable isotopes used are Deuterium (²H) and Carbon-13 (¹³C). Each has distinct advantages and disadvantages.

Deuterium (²H) Labeling:

  • Advantages: Relatively lower cost of starting materials. The large mass difference between protium (¹H) and deuterium (²H) can lead to significant mass shifts in mass spectrometry, making the labeled molecules easily distinguishable from their unlabeled counterparts.

  • Disadvantages: The potential for kinetic isotope effects (KIEs) is a significant concern. The C-²H bond is stronger than the C-¹H bond, which can lead to slower reaction rates for the labeled molecule compared to the endogenous, unlabeled molecule. This can potentially alter the metabolic pathways being studied. Furthermore, back-exchange of deuterium with protons from the surrounding environment can occur, leading to a loss of the label and inaccurate quantification.

Carbon-13 (¹³C) Labeling:

  • Advantages: ¹³C is a heavier, stable isotope of carbon that is less prone to significant kinetic isotope effects compared to deuterium, as the percentage mass change is smaller.[1] This means that ¹³C-labeled molecules are more likely to behave identically to their unlabeled counterparts in biological systems, providing a more accurate representation of metabolic processes. The label is also chemically stable and not susceptible to exchange.

  • Disadvantages: The synthesis of ¹³C-labeled compounds is generally more expensive than deuterium labeling.

Table 1: Comparison of Deuterium vs. Carbon-13 Labeling for Folic Acid Tracing

FeatureDeuterium (²H) LabelingCarbon-13 (¹³C) Labeling
Cost Generally lowerGenerally higher
Kinetic Isotope Effect Can be significant, potentially altering metabolic ratesMinimal, providing a more accurate trace of metabolism[1]
Label Stability Prone to back-exchange with protonsHighly stable, no risk of exchange
Mass Shift in MS Large and easily detectableSmaller, but readily detectable with modern MS
Recommendation Suitable for qualitative tracing and some quantitative studies where KIE is characterized or deemed negligible.Recommended for accurate quantitative metabolic flux analysis due to higher fidelity.

Performance of Labeled this compound vs. Other Folate Tracers

This compound is often used in research settings for its increased stability and cell permeability in certain experimental setups. However, it's important to understand how it compares to other labeled folate forms.

This compound: The methyl ester group is not naturally present on folic acid and is hydrolyzed by cellular esterases to yield folic acid and methanol. The released folic acid then enters the folate metabolic pathway. This initial hydrolysis step is a key consideration when interpreting results.

Other Folate Tracers (e.g., labeled Folic Acid, Folinic Acid): Using tracers that are biologically active forms of folate (or their direct precursors) can provide a more direct measurement of specific metabolic pathways without the initial ester hydrolysis step. For instance, labeled 5-methyltetrahydrofolate (5-MTHF), the primary circulating form of folate, can be used to directly study its uptake and metabolism.

Table 2: Comparison of Labeled this compound with Other Folate Tracers

TracerAdvantagesDisadvantages
This compound - Enhanced stability in certain conditions- Potentially increased cell permeability in vitro- Requires initial enzymatic hydrolysis, which can be a rate-limiting step- Introduces an artificial step in the metabolic pathway
Folic Acid - Direct precursor to the active forms of folate- Well-characterized metabolic pathway- Lower stability compared to the methyl ester in some non-physiological conditions
5-Methyltetrahydrofolate (5-MTHF) - Biologically active, circulating form of folate- Directly traces the fate of the most abundant folate vitamer- Can be less stable than folic acid

Experimental Protocols

Protocol 1: LC-MS/MS Analysis of ¹³C-Labeled this compound in Plasma

This protocol outlines a general procedure for the quantification of ¹³C-labeled this compound and its metabolites in a plasma matrix.

1. Sample Preparation (Solid Phase Extraction - SPE) [2][3]

  • Thaw plasma samples on ice, protected from light.

  • To 200 µL of plasma, add an internal standard solution (e.g., ¹³C₅-labeled folic acid).

  • Add 800 µL of extraction buffer (e.g., 1% formic acid in water, pH 3.2) and vortex.

  • Condition a phenyl SPE cartridge with 1 mL of methanol followed by 1 mL of extraction buffer.

  • Load the sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of wash buffer (e.g., water).

  • Elute the analytes with 1 mL of elution buffer (e.g., 10% acetic acid in methanol).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis [2][4]

  • LC System: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Specific precursor-to-product ion transitions for the labeled and unlabeled analytes and the internal standard need to be determined empirically. For example, for ¹³C₅-folic acid, one might monitor the transition from m/z 447 to m/z 299.

Visualizations

Metabolic Pathway of Folic Acid

The following diagram illustrates the central role of folic acid in one-carbon metabolism, leading to the synthesis of nucleotides and the methylation of various biomolecules.

Folic_Acid_Metabolism Folic Acid Folic Acid DHF DHF Folic Acid->DHF DHFR This compound This compound THF THF 5,10-Methylene-THF 5,10-Methylene-THF THF->5,10-Methylene-THF 10-Formyl-THF 10-Formyl-THF THF->10-Formyl-THF 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF MTHFR dTMP dTMP 5,10-Methylene-THF->dTMP Methionine Methionine 5-Methyl-THF->Methionine DHF->THF DHFR Purines Purines SAM SAM Methionine->SAM Methylation Reactions Methylation Reactions SAM->Methylation Reactions 10-Formyl-THF->Purines dUMP dUMP dUMP->dTMP Homocysteine Homocysteine Homocysteine->5-Methyl-THF Homocysteine->Methionine

Folic Acid One-Carbon Metabolism Pathway
Experimental Workflow

The diagram below outlines the key steps involved in a typical metabolic tracing experiment using isotopically labeled this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_interpretation Interpretation Administration Administration of Labeled This compound Biological_Sample Collection of Biological Sample (e.g., Plasma, Urine, Tissue) Administration->Biological_Sample Extraction Solid Phase Extraction (SPE) Biological_Sample->Extraction LC_MS LC-MS/MS Analysis Extraction->LC_MS Data_Processing Data Processing and Quantification LC_MS->Data_Processing Metabolic_Flux Metabolic Flux Analysis Data_Processing->Metabolic_Flux Biological_Insight Biological Interpretation Metabolic_Flux->Biological_Insight

Metabolic Tracing Experimental Workflow

References

A Comparative Guide to Confirming the Identity of Synthesized Folic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of folic acid and its synthesized methyl ester derivative, offering key experimental data and protocols to facilitate accurate identity confirmation. By presenting spectroscopic and spectrometric data in a clear, comparative format, this document serves as a practical resource for researchers engaged in the synthesis and characterization of folic acid analogs.

Introduction

Folic acid, a B vitamin, is crucial for various metabolic processes. Its structure, featuring a pteridine ring, para-aminobenzoic acid, and a glutamic acid residue, offers sites for chemical modification to alter its properties for therapeutic or research purposes. One common modification is the esterification of the carboxylic acid groups of the glutamate moiety to produce folic acid methyl ester. This modification can influence the molecule's solubility, bioavailability, and interaction with biological systems. Accurate confirmation of the successful synthesis of this compound is paramount. This guide outlines the standard analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) Spectroscopy—used to differentiate between folic acid and its methyl ester.

Experimental Workflow for Identity Confirmation

The process of confirming the identity of synthesized this compound involves a logical sequence of analytical techniques. The following diagram illustrates a typical workflow, starting from the synthesized product to its full characterization.

Folic_Acid_Methyl_Ester_ID_Confirmation cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analytical Confirmation Synthesized_Product Synthesized Folic Acid Methyl Ester Purification Purification (e.g., Chromatography) Synthesized_Product->Purification FTIR FTIR Spectroscopy Purification->FTIR Initial functional group analysis MS Mass Spectrometry Purification->MS Molecular weight confirmation NMR NMR Spectroscopy (1H & 13C) Purification->NMR Detailed structural elucidation Data_Analysis Comparative Data Analysis FTIR->Data_Analysis MS->Data_Analysis NMR->Data_Analysis Identity_Confirmed Identity_Confirmed Data_Analysis->Identity_Confirmed Confirmation of Methyl Ester Structure

Caption: Experimental workflow for the confirmation of synthesized this compound identity.

Data Presentation: A Comparative Analysis

Successful synthesis of this compound can be confirmed by observing characteristic changes in the spectral and spectrometric data compared to the parent folic acid molecule. The following tables summarize the expected key differences.

Table 1: Comparative ¹H NMR Data (DMSO-d₆)
Proton Assignment Folic Acid (ppm) Folic Acid γ-Methyl Ester (Expected, ppm) Key Difference
Pteridine CH~8.65 (s)~8.65 (s)No significant change
Aromatic CH~7.65 (d), ~6.65 (d)~7.65 (d), ~6.65 (d)No significant change
Benzylic CH₂~4.50 (d)~4.50 (d)No significant change
Glutamate α-CH~4.30 (m)~4.30 (m)No significant change
Glutamate β,γ-CH₂~1.90-2.20 (m)~1.90-2.20 (m)No significant change
Ester -OCH₃ N/A ~3.60 (s) Appearance of a new singlet
Carboxylic Acid -OH~12.0-13.0 (br s)One broad singlet may remainDisappearance or reduced integration of one -OH signal
Table 2: Comparative ¹³C NMR Data (DMSO-d₆)
Carbon Assignment Folic Acid (ppm) Folic Acid γ-Methyl Ester (Expected, ppm) Key Difference
Pteridine & Aromatic C~111-160~111-160No significant change
α-Carboxyl C=O ~174 ~174 No significant change
γ-Carboxyl C=O ~174 ~172 (Ester C=O) Shift of the γ-carboxyl signal
Glutamate C~25-52~25-52No significant change
Ester -OCH₃ N/A ~52 Appearance of a new signal
Table 3: Comparative Mass Spectrometry Data
Analysis Folic Acid Folic Acid γ-Methyl Ester Key Difference
Molecular Formula C₁₉H₁₉N₇O₆C₂₀H₂₁N₇O₆Addition of CH₂
Molecular Weight 441.40 g/mol 455.42 g/mol Increase of 14.02 g/mol
[M+H]⁺ (m/z) 442.14456.16Shift in m/z by +14
[M+Na]⁺ (m/z) 464.12478.14Shift in m/z by +14
[M+K]⁺ (m/z) 480.09494.11Shift in m/z by +14
Table 4: Comparative FTIR Data (cm⁻¹)
Functional Group Folic Acid Folic Acid γ-Methyl Ester Key Difference
O-H Stretch (Carboxylic Acid) ~3500-2500 (broad) Reduced intensity or sharpening Change in the broad O-H band
N-H Stretch~3400-3300~3400-3300No significant change
C=O Stretch (Carboxylic Acid) ~1700-1680 ~1700-1680 (remaining acid), ~1735 (new ester) Appearance of a new C=O ester peak
C=C & C=N Stretch~1640-1450~1640-1450No significant change
C-O Stretch~1300-1200~1300-1200 (acid), ~1250-1150 (ester)Broadening or new peaks in the C-O region

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the sample (folic acid or synthesized methyl ester) in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Ensure the sample is fully dissolved.

  • Instrumentation: A 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width covering -2 to 14 ppm.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR Acquisition:

    • Acquire a standard one-dimensional carbon spectrum with proton decoupling.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2-5 seconds, spectral width covering 0 to 200 ppm.

    • Process the data with appropriate phasing and baseline correction.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as a methanol/water mixture, with or without a small amount of formic acid to promote ionization.

  • Instrumentation: An electrospray ionization mass spectrometer (ESI-MS), often coupled with a liquid chromatography system (LC-MS).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source or inject it into the LC-MS system.

    • Acquire data in positive ion mode to observe [M+H]⁺, [M+Na]⁺, and [M+K]⁺ ions.

    • Scan a mass range appropriate to detect the expected molecular ions (e.g., m/z 100-1000).

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation:

    • Solid State (KBr pellet): Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: A standard FTIR spectrometer.

  • Data Acquisition:

    • Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

    • Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

By following these protocols and comparing the obtained data with the reference tables, researchers can confidently confirm the identity of their synthesized this compound.

Inter-laboratory comparison of folic acid methyl ester quantification

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of methods and results from inter-laboratory studies on the quantification of folic acid. It is intended for researchers, scientists, and drug development professionals involved in the analysis of this essential vitamin. While direct inter-laboratory comparisons of "folic acid methyl ester" are not prevalent in the literature, this guide focuses on the well-documented methods for folic acid analysis and includes a detailed protocol for a derivatization method that produces a methyl ester of a folic acid breakdown product for analytical purposes.

Data from Inter-laboratory Comparison Studies

The following tables summarize quantitative data from round-robin studies, providing insights into the variability and performance of different laboratories and methods for folic acid quantification in serum and food matrices.

Table 1: Inter-laboratory Comparison of Folic Acid Quantification in Serum using HPLC-MS/MS [1]

Laboratory GroupGeometric Mean (nmol/L)Median Imprecision (CV%)Mean Recovery (%)Mean Relative Bias (%)
CDC 3.426.9-73
Group 1 (Independent Methods) 1.09–4.744.9–2093 ± 29-47 to 578
Group 2 (Adapted CDC Method) 1.74–2.903.9–2381 ± 16-3.3 to 67

Group 1 consisted of 7 laboratories with independently developed methods, while Group 2 comprised 6 laboratories that adapted the CDC's method.[1]

Table 2: Inter-laboratory Comparison of Total Folate in Foods by Microbiological Assay [2]

Food MatrixMean Total Folate (µ g/100 g)Between-Laboratory Variation (CVB%)
Macaroni (fortified) 2799
Pizza (fortified) 18411
Mixed Vegetables (natural folate) 14 - 279>45
Strawberries (natural folate) 5 - 70>45
Wholemeal Flour (natural folate) 28 - 81>45

Experimental Protocols

A common challenge in the analysis of folates is their instability.[3][4] Derivatization can be employed to stabilize these molecules for analysis. While direct methylation of the folic acid molecule for quantification is not a standard procedure, a method involving hydrolysis to p-aminobenzoic acid (pABA) followed by methyl esterification has been described for the quantification of total folate in whole blood.[5][6]

Protocol: Hydrolysis of Folates to p-Aminobenzoic Acid and Subsequent Methyl Esterification [5][6]

  • Hydrolysis: Whole blood samples are fortified with a [13C6]p-aminobenzoic acid internal standard. All folate forms are then hydrolyzed to pABA by treatment with 12.1 N hydrochloric acid at 110°C for 4 hours.

  • Solid-Phase Extraction (SPE) Cleanup: The resulting hydrolysate is passed through a C18 SPE cartridge to remove contaminants.

  • Liquid-Liquid Extraction: The eluate containing pABA is partitioned into ethyl acetate.

  • Derivatization (Methyl Esterification): The extracted pABA is methyl-esterified using trimethylsilyldiazomethane.

  • Analysis: The resulting methyl-pABA derivatives are then quantified using positive-ion atmospheric pressure chemical ionization (APCI) LC-MS/MS.

Visualizations

Experimental Workflow for Folic Acid Quantification via Derivatization

cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample (e.g., Whole Blood) Sample (e.g., Whole Blood) Fortification with IS Fortification with IS Sample (e.g., Whole Blood)->Fortification with IS [13C6]pABA Acid Hydrolysis Acid Hydrolysis Fortification with IS->Acid Hydrolysis 12.1 N HCl, 110°C, 4h SPE Cleanup SPE Cleanup Acid Hydrolysis->SPE Cleanup C18 Cartridge Liquid-Liquid Extraction Liquid-Liquid Extraction SPE Cleanup->Liquid-Liquid Extraction Ethyl Acetate Methyl Esterification Methyl Esterification Liquid-Liquid Extraction->Methyl Esterification Trimethylsilyldiazomethane LC-MS/MS Analysis LC-MS/MS Analysis Methyl Esterification->LC-MS/MS Analysis APCI Positive Ion Mode

Caption: Workflow for the quantification of total folate as methyl-p-aminobenzoate.

Folate Metabolism and the Role of Methylation

Folic Acid Folic Acid Dihydrofolate (DHF) Dihydrofolate (DHF) Folic Acid->Dihydrofolate (DHF) DHFR Tetrahydrofolate (THF) Tetrahydrofolate (THF) Dihydrofolate (DHF)->Tetrahydrofolate (THF) DHFR 5,10-Methylene-THF 5,10-Methylene-THF Tetrahydrofolate (THF)->5,10-Methylene-THF 5-Methyl-THF 5-Methyl-THF 5,10-Methylene-THF->5-Methyl-THF MTHFR 5-Methyl-THF->Tetrahydrofolate (THF) Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine MS (Vitamin B12) S-Adenosylmethionine (SAM) S-Adenosylmethionine (SAM) Methionine->S-Adenosylmethionine (SAM) S-Adenosylhomocysteine (SAH) S-Adenosylhomocysteine (SAH) S-Adenosylmethionine (SAM)->S-Adenosylhomocysteine (SAH) Methyltransferase DNA Methylation DNA Methylation S-Adenosylmethionine (SAM)->DNA Methylation S-Adenosylhomocysteine (SAH)->Homocysteine

Caption: Simplified overview of one-carbon metabolism and the role of folate in DNA methylation.

References

A Head-to-Head Battle: Folic Acid vs. Its Methyl Ester in Fueling Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, understanding how cancer cells acquire essential nutrients is paramount for designing effective therapeutic strategies. Folate, a crucial B vitamin, is a key player in the rapid proliferation of cancer cells. This guide provides a detailed comparison of the uptake of synthetic folic acid and its biologically active form, 5-methyltetrahydrofolate (5-MTHF), in cancer cells, supported by experimental data.

Folate is indispensable for the synthesis of nucleotides and amino acids, processes that are significantly upregulated in rapidly dividing cancer cells. To meet this high demand, cancer cells often overexpress folate receptors, making the folate uptake system an attractive target for cancer therapy. While folic acid is widely used in supplements and fortified foods, it is a pro-drug that requires enzymatic reduction to its active form, 5-MTHF, the primary circulating form of folate in the body. This comparison delves into which of these forms is more readily taken up by cancer cells.

Quantitative Comparison of Intracellular Folate Concentrations

Recent in vitro studies have directly compared the effects of folic acid and 5-MTHF supplementation on the intracellular folate levels in human colorectal cancer cell lines, HCT116 and Caco-2. The data reveals a significantly higher accumulation of intracellular folate when cells are supplemented with 5-MTHF compared to an equimolar concentration of folic acid.

Cell LineFolate FormConcentration (ng/mL)Mean Intracellular Folate (pmol/mg protein)
HCT116 Folic Acid21.8
5-MTHF2.054.1
Folic Acid102.5
5-MTHF10.256.2
Caco-2 Folic Acid22.2
5-MTHF2.055.3
Folic Acid103.5
5-MTHF10.257.8

Data summarized from "Comparative in Vitro Studies of Folic Acid versus 5-methyltetrahydrofolate Supplementation in Human Colorectal Cancer Cells" by C. Hofland.

These findings suggest that cancer cells can more efficiently utilize 5-MTHF, the active form of folate, leading to higher intracellular concentrations which may, in turn, fuel their proliferation more effectively.

Experimental Protocols

The following methodologies were employed in the key experiments to determine the intracellular folate concentrations in HCT116 and Caco-2 cells.

Cell Culture and Folate Supplementation

Human colorectal adenocarcinoma cell lines, HCT116 and Caco-2, were cultured in folate-free RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 2 mM L-glutamine. For the experimental groups, the medium was supplemented with either folic acid or 5-MTHF at final concentrations of 2 ng/mL and 10 ng/mL. The cells were incubated for a period of 6 days to allow for folate accumulation.

Intracellular Folate Extraction and Quantification

After the 6-day incubation period, the cells were harvested and washed with phosphate-buffered saline. Total intracellular folate was extracted by lysing the cells in a buffer containing 0.2% Triton X-100. The folate concentration in the cell lysates was then determined using a microbiological assay with Lactobacillus rhamnosus. This bacterium requires folate for growth, and its growth rate is proportional to the amount of folate present in the sample. The folate concentration was normalized to the total protein content of the cell lysate, which was determined using a standard Bradford protein assay.

Visualizing Folate Metabolism and Uptake

To better understand the processes involved, the following diagrams illustrate the key pathways.

Folate_Metabolism cluster_extracellular Extracellular Space cluster_cell Intracellular Space cluster_transport Transport cluster_metabolism Metabolism Folic Acid Folic Acid FR Folate Receptor Folic Acid->FR DHF Dihydrofolate Folic Acid->DHF 5-MTHF_ext 5-MTHF 5-MTHF_ext->FR RFC Reduced Folate Carrier 5-MTHF_ext->RFC 5-MTHF_int 5-MTHF 5-MTHF_ext->5-MTHF_int FR->Folic Acid FR->5-MTHF_ext RFC->5-MTHF_ext THF Tetrahydrofolate DHF->THF DHFR 5,10-methylene-THF 5,10-Methylene-THF THF->5,10-methylene-THF 5,10-methylene-THF->5-MTHF_int MTHFR One-Carbon\nMetabolism One-Carbon Metabolism 5-MTHF_int->One-Carbon\nMetabolism DHFR DHFR MTHFR MTHFR

Caption: Cellular uptake and metabolic activation of folic acid and 5-MTHF.

This diagram illustrates that while both folic acid and 5-MTHF can be taken up by cancer cells via the folate receptor, 5-MTHF can also be transported by the reduced folate carrier. Crucially, folic acid must undergo a two-step reduction by dihydrofolate reductase (DHFR) to become metabolically active tetrahydrofolate (THF), which is then converted to 5-MTHF. In contrast, 5-MTHF, being the active form, can directly enter the one-carbon metabolism pathway, which is essential for DNA synthesis and repair.

Experimental_Workflow start Start: Cancer Cell Lines (HCT116, Caco-2) culture Culture in Folate-Free Medium start->culture supplement Supplement with Folic Acid or 5-MTHF (2 ng/mL and 10 ng/mL) culture->supplement incubate Incubate for 6 Days supplement->incubate harvest Harvest and Wash Cells incubate->harvest lyse Lyse Cells to Extract Intracellular Folate harvest->lyse quantify_folate Quantify Folate using Microbiological Assay (L. rhamnosus) lyse->quantify_folate quantify_protein Quantify Total Protein (Bradford Assay) lyse->quantify_protein normalize Normalize Folate to Protein Content (pmol/mg protein) quantify_folate->normalize quantify_protein->normalize end End: Comparative Data normalize->end

Caption: Workflow for comparing intracellular folate concentrations.

The experimental workflow highlights the key steps involved in the comparative analysis of folic acid and 5-MTHF uptake in cancer cells, from cell culture and supplementation to the final data normalization.

Folic Acid and its Metabolites as Biomarkers of Folate Status: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key biomarkers used to assess folate status, with a focus on folic acid and its primary active metabolite, 5-methyltetrahydrofolate (5-MTHF). While "folic acid methyl ester" is available as a chemical standard for research purposes, it is not a recognized endogenous biomarker of folate status. This document will, therefore, focus on the clinically and biologically relevant folate forms.

Folate is an essential B vitamin crucial for numerous physiological processes, including DNA synthesis, repair, and methylation.[1] Accurate assessment of folate status is vital in various research and clinical settings, from nutritional studies to drug development, as folate deficiency has been linked to an increased risk of several diseases, including neural tube defects, cardiovascular disease, and some cancers.[1][2]

Comparison of Key Folate Biomarkers

The two primary forms of folate measured in biological samples are folic acid, the synthetic form used in supplements and fortified foods, and 5-methyltetrahydrofolate (5-MTHF), the most abundant and biologically active form in the circulation.[3] The choice of biomarker depends on the specific research question, as each provides different insights into folate metabolism and status.

BiomarkerDescriptionAdvantagesDisadvantagesTypical Concentration Range (Plasma/Serum)
Folic Acid Synthetic, oxidized form of folate. Found in supplements and fortified foods.[4]- Good indicator of recent intake from supplements or fortified foods.[5] - Stable and easier to handle analytically than reduced folates.- Not biologically active until converted to tetrahydrofolate (THF).[3] - High levels of unmetabolized folic acid (UMFA) in circulation may have unknown long-term health implications.[6] - Its presence in circulation is dependent on recent intake and does not necessarily reflect tissue stores.Variable, dependent on recent intake. Can be undetectable in individuals without supplementation or fortification.
5-Methyltetrahydrofolate (5-MTHF) The primary biologically active form of folate in the circulation.[3]- Directly reflects the body's active folate pool available for metabolic reactions.[2] - Its bioavailability is not affected by metabolic defects in the MTHFR enzyme.[1][2] - A more accurate indicator of long-term folate status and tissue stores compared to folic acid.- Less stable than folic acid, requiring specific sample handling and storage conditions to prevent degradation.[7] - Measurement can be more technically challenging.20 to 100 nM[5]
Total Folate (Serum/Plasma) Combined concentration of all folate forms in the serum or plasma.- Provides a general overview of circulating folate status. - Widely used in clinical practice.- Does not differentiate between folic acid and its various metabolites. - Can be influenced by recent dietary intake.Normal range is generally considered to be 13–45 nmol/L.[5]
Total Folate (Red Blood Cell - RBC) Reflects folate status over the lifespan of red blood cells (approx. 120 days).- Considered a better indicator of long-term folate status and tissue stores than serum/plasma folate.[2]- Measurement is more complex than serum/plasma folate. - Can be affected by vitamin B12 deficiency.Concentrations >1000 nmol/L may be optimal for preventing folate-sensitive neural tube defects.

Experimental Protocols

The accurate quantification of folate biomarkers is critical for their validation and use in research. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the simultaneous measurement of various folate forms due to its high sensitivity and specificity.

Protocol: Quantification of Folic Acid and 5-MTHF in Serum/Plasma by LC-MS/MS

This protocol is a generalized representation based on established methodologies.

1. Sample Preparation:

  • Collection: Collect whole blood in tubes with an appropriate anticoagulant (e.g., EDTA).

  • Separation: Centrifuge the blood sample to separate plasma.

  • Stabilization: Immediately add a stabilizing agent, such as ascorbic acid, to the plasma to prevent the oxidation of labile folates like 5-MTHF.[7]

  • Storage: Store samples at -80°C and protect from light until analysis.[7]

  • Extraction: Perform a protein precipitation step, typically with an acidic solution, to release folates from binding proteins and remove larger molecules. Solid-phase extraction (SPE) can also be used for cleanup and concentration.

2. LC-MS/MS Analysis:

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).[7]

  • Column: A C18 reversed-phase column is commonly used for separation.[7]

  • Mobile Phase: A gradient elution using a combination of an acidic aqueous mobile phase (e.g., water with acetic or formic acid) and an organic mobile phase (e.g., methanol or acetonitrile).[7]

  • Mass Spectrometry: Operate the mass spectrometer in positive or negative electrospray ionization (ESI) mode. Use selected reaction monitoring (SRM) to detect and quantify the specific precursor-to-product ion transitions for folic acid, 5-MTHF, and their corresponding stable isotope-labeled internal standards.

  • Quantification: Generate a calibration curve using analytical standards of known concentrations to quantify the folate forms in the samples.[7] The lower limit of quantification can reach pg/mL levels.[7]

Visualizations

Folate Metabolism and Biomarker Relevance

Folate Metabolism cluster_metabolism Metabolic Pathway Folic Acid Folic Acid DHF Dihydrofolate Folic Acid->DHF DHFR UMFA_Biomarker Unmetabolized Folic Acid Folic Acid->UMFA_Biomarker Excess Intake Dietary Folates Dietary Folates THF Tetrahydrofolate Dietary Folates->THF DHF->THF DHFR 5_10_Methylene_THF 5,10-Methylene-THF THF->5_10_Methylene_THF 5_MTHF 5-Methyltetrahydrofolate (Active Form) 5_10_Methylene_THF->5_MTHF MTHFR 5_MTHF_Biomarker 5-MTHF 5_MTHF->5_MTHF_Biomarker Circulating Pool Methionine Cycle Methionine Cycle 5_MTHF->Methionine Cycle

Caption: Metabolic pathway of folic acid and its relevance as a biomarker.

Experimental Workflow for Folate Biomarker Analysis

Experimental Workflow start Start: Biological Sample Collection (e.g., Plasma, Serum) stabilization Sample Stabilization (e.g., Ascorbic Acid) start->stabilization storage Storage at -80°C (Protect from Light) stabilization->storage extraction Protein Precipitation & Analyte Extraction storage->extraction lc_separation LC Separation (Reversed-Phase C18 Column) extraction->lc_separation ms_detection MS/MS Detection (SRM Mode) lc_separation->ms_detection quantification Data Analysis & Quantification ms_detection->quantification end End: Biomarker Concentration Report quantification->end

Caption: General workflow for folate biomarker analysis using LC-MS/MS.

References

A Comparative Guide to the Side-by-Side Analysis of Folic Acid Derivatives by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of folic acid and its derivatives is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for this purpose, offering robust separation and sensitive detection. This guide provides a side-by-side analysis of various HPLC methods, supported by experimental data, to aid in the selection of the most suitable analytical approach.

Comparative Analysis of HPLC Methods

The separation of folic acid derivatives by HPLC is typically achieved using reversed-phase chromatography. The choice of stationary phase, mobile phase composition, and detector significantly influences the method's performance. Below is a summary of quantitative data from various studies, highlighting the key performance parameters for the analysis of several folic acid derivatives.

Folic Acid DerivativeRetention Time (min)LOD (ng/mL)Linearity Range (ng/mL)ColumnDetectionReference
Method 1: HPLC-UV/Fluorescence
5-Methyltetrahydrofolate (5-MTHF)Not Specified0.20.2 - 10Genesis C18Fluorescence
Tetrahydrofolate (THF)Not Specified0.20.2 - 10Genesis C18Fluorescence
5-Formyltetrahydrofolate (5-CHO-THF)Not Specified22 - 100Genesis C18Fluorescence
Folic AcidNot Specified2020 - 1000Genesis C18UV
Method 2: HPLC-ECD
5-Formyltetrahydrofolate (5-HCO-H4 folate)7.0 ± 0.24.550 - 5000Supelco LC-18Electrochemical
Folic Acid15.0 ± 0.31.350 - 2500Supelco LC-18Electrochemical
Method 3: UPLC-MS/MS
Folic Acid2.6413.17 (LLOQ)13.17 - 3657C18 (3 µm)MS/MS
Folic acid-d4 (Internal Standard)2.59--C18 (3 µm)MS/MS
Method 4: RP-HPLC-PDA
Folic Acid~1.8Not Specified3220 - 12860C18 (3.5 µm)PDA

Note: The performance characteristics are highly dependent on the specific experimental conditions. Direct comparison between methods should be made with caution. LOD = Limit of Detection, LLOQ = Lower Limit of Quantification.

Experimental Protocols

Detailed methodologies are crucial for replicating and adapting analytical methods. Below are outlines of the experimental protocols for the methods cited in the comparison table.

Method 1: HPLC with UV and Fluorescence Detection

This method is suitable for the simultaneous determination of multiple folate derivatives.

  • Sample Preparation: A tri-enzyme extraction using α-amylase, protease, and conjugase is employed to release folates from the food matrix and deconjugate polyglutamates to monoglutamates. The extract is then purified and concentrated using affinity chromatography with folate binding protein.

  • HPLC Conditions:

    • Column: Genesis C18 (150 x 4.6 mm, 3 µm)

    • Mobile Phase: A gradient elution is typically used, often involving a phosphate buffer at low pH and an organic modifier like acetonitrile.

    • Flow Rate: 1 mL/min

    • Detection:

      • Fluorescence Detector (Ex: 300 nm, Em: 360 nm) for reduced folates like 5-MTHF, THF, and 5-CHO-THF.

      • UV Detector (290 nm) for folic acid.

Method 2: HPLC with Electrochemical Detection (ECD)

This method offers high sensitivity for the detection of electrochemically active folate derivatives.

  • Sample Preparation: Similar to Method 1, a tri-enzyme extraction is utilized.

  • HPLC Conditions:

    • Column: Supelco LC-18 (25 cm x 4.6 mm, 5 µm)

    • Mobile Phase: Isocratic elution with 40 mM sodium phosphate dibasic and 8% acetonitrile (v/v), adjusted to pH 5.5.

    • Flow Rate: 0.9 mL/min

    • Detection: Coulometric electrochemical detector.

Method 3: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS provides very high sensitivity and selectivity, making it ideal for complex matrices and low concentration analytes.

  • Sample Preparation: A simple protein precipitation step is often sufficient for plasma samples.

  • UPLC-MS/MS Conditions:

    • Column: C18 (50 x 3.00 mm, 3 µm)

    • Mobile Phase: Isocratic elution with ammonium acetate (1 mM)-acetic acid-acetonitrile (9.9:0.1:90, v/v/v).

    • Flow Rate: 0.5 mL/min

    • Detection: Tandem mass spectrometer in multiple reaction monitoring (MRM) mode.

Method 4: Reversed-Phase HPLC with Photodiode Array (PDA) Detection

This is a straightforward and robust method for the quantification of folic acid in pharmaceutical preparations.

  • Sample Preparation: Tablets are dissolved in the mobile phase, sonicated, and centrifuged.

  • HPLC Conditions:

    • Column: C18 (150 x 4.6 mm, 3.5 µm)

    • Mobile Phase: Methanol and acetate buffer pH 5.2 (50:50 v/v).

    • Flow Rate: 1.0 mL/min

    • Detection: PDA detector at 240 nm.

Visualizing the Experimental Workflow

A general workflow for the HPLC analysis of folic acid derivatives from a complex matrix like food is depicted below.

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis Sample Sample (e.g., Food, Plasma) Extraction Extraction (e.g., Tri-enzyme treatment) Sample->Extraction Purification Purification & Concentration (e.g., Affinity Chromatography) Extraction->Purification Injection Injection into HPLC Purification->Injection Separation Chromatographic Separation (Reversed-Phase Column) Injection->Separation Detection Detection (UV, Fluorescence, ECD, or MS/MS) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification (Peak Integration & Calibration) DataAcquisition->Quantification Result Result Quantification->Result

A Comparative Guide to the Biological Equivalence of Synthetic 5-Methyltetrahydrofolate (5-MTHF) and Endogenous Folate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological equivalence, pharmacokinetics, and metabolic pathways of synthetic 5-methyltetrahydrofolate (5-MTHF) and endogenously produced folate. The information presented is supported by experimental data to aid in research and development decisions.

Executive Summary

Folate is an essential B vitamin crucial for numerous physiological processes, including DNA synthesis, repair, and methylation. While "folic acid" is the synthetic, oxidized form used in supplements and food fortification, the primary biologically active form in the body is 5-methyltetrahydrofolate (5-MTHF). This guide focuses on the comparison between supplemental (synthetic) 5-MTHF and the 5-MTHF produced endogenously from the metabolism of dietary folates and folic acid.

Synthetic 5-MTHF demonstrates superior bioavailability compared to folic acid, as it bypasses the enzymatic conversion steps required for folic acid to become biologically active. This is particularly significant for individuals with common genetic polymorphisms in the methylenetetrahydrofolate reductase (MTHFR) enzyme, which can impair the conversion of folic acid to 5-MTHF.

Data Presentation: Pharmacokinetic Comparison

The following table summarizes the key pharmacokinetic parameters from clinical studies comparing the oral administration of synthetic 5-MTHF with folic acid. These studies highlight the differences in absorption and bioavailability, which directly impact the levels of circulating active folate.

Pharmacokinetic ParameterSynthetic 5-MTHFSynthetic Folic AcidKey Findings and Implications
Maximum Plasma Concentration (Cmax) Significantly HigherLowerSynthetic 5-MTHF is more rapidly and efficiently absorbed, leading to a higher peak concentration in the blood. One study showed the peak concentration of the natural diastereoisomer 6[S] 5-MTHF was more than seven times higher after administration of 5-MTHF compared to folic acid.[1]
Time to Maximum Plasma Concentration (Tmax) ShorterLongerThe direct absorption of 5-MTHF without the need for metabolic conversion results in a faster appearance in the bloodstream.
Area Under the Curve (AUC) Significantly HigherLowerThe overall exposure to the active form of folate is greater with synthetic 5-MTHF supplementation. The incremental AUC was found to be 1.64-fold higher for total folate and 2.56-fold higher for (6S)-5-MTHF after administration of a 5-MTHF salt compared to folic acid.[2][3]
Bioavailability HigherLowerSynthetic 5-MTHF is considered more bioavailable as it is the readily usable form of folate and does not depend on the efficiency of the DHFR and MTHFR enzymes for its activation.[1][2]

Metabolic Pathway: One-Carbon Metabolism

The central pathway for folate activity is the one-carbon metabolism cycle. This pathway is essential for donating methyl groups for various biochemical reactions, including the synthesis of nucleotides and the regulation of gene expression.

One_Carbon_Metabolism One-Carbon Metabolism Pathway cluster_legend Legend FA Synthetic Folic Acid DHF Dihydrofolate (DHF) FA->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR Serine Serine CH2THF 5,10-Methylene-THF THF->CH2THF SHMT MTHF_syn Synthetic 5-MTHF MTHF_circ Circulating 5-MTHF MTHF_syn->MTHF_circ Direct Absorption MTHF_circ->THF MS (Vitamin B12) Glycine Glycine Serine->Glycine CH2THF->MTHF_circ MTHFR Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) Methionine->SAM SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methylation DNA, RNA, Protein Methylation SAM->Methylation SAH->Homocysteine FA_leg Folic Acid Pathway MTHF_leg 5-MTHF Pathway Metabolite_leg Metabolite Active_Folate_leg Active Circulating Folate Enzyme_leg Enzyme DHFR_leg DHFR: Dihydrofolate Reductase SHMT_leg SHMT: Serine Hydroxymethyltransferase MTHFR_leg MTHFR: Methylenetetrahydrofolate Reductase MS_leg MS: Methionine Synthase

Caption: Metabolic pathways of synthetic folic acid and synthetic 5-MTHF.

Experimental Protocols

Protocol for a Comparative Bioavailability Study of Oral Folate Supplements

This protocol outlines a typical randomized, double-blind, crossover study to compare the pharmacokinetics of synthetic 5-MTHF and folic acid.

1. Subject Recruitment and Screening:

  • Inclusion Criteria: Healthy adult volunteers (male and female, 18-50 years). Normal body mass index (BMI). Willingness to adhere to dietary restrictions and study procedures.

  • Exclusion Criteria: History of gastrointestinal, renal, or hepatic disease. Use of medications known to interfere with folate metabolism. Use of vitamin supplements containing folic acid within 3 months prior to the study. Pregnancy or lactation.

  • Screening: A physical examination, medical history review, and baseline blood tests (complete blood count, liver and kidney function tests) are conducted.

2. Study Design:

  • A randomized, double-blind, two-period, two-sequence crossover design is employed.

  • Subjects are randomly assigned to one of two treatment sequences: (1) 5-MTHF in the first period and folic acid in the second, or (2) folic acid in the first period and 5-MTHF in the second.

  • A washout period of at least one week separates the two treatment periods.

3. Intervention:

  • After an overnight fast, subjects receive a single oral dose of either synthetic 5-MTHF (e.g., calcium salt) or an equimolar dose of folic acid, administered with a standardized amount of water.

  • Subjects remain in a fasted state for a specified period (e.g., 4 hours) post-dose. Standardized meals, low in folate, are provided thereafter.

4. Pharmacokinetic Sampling:

  • Venous blood samples are collected in EDTA-containing tubes at pre-dose (0 hours) and at multiple time points post-dose (e.g., 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, and 24 hours).

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

5. Analytical Method:

  • Plasma concentrations of different folate forms (5-MTHF, folic acid) are determined using a validated analytical method, typically high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS).

6. Pharmacokinetic Analysis:

  • The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject and each treatment:

    • Maximum plasma concentration (Cmax)

    • Time to reach Cmax (Tmax)

    • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

    • Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

  • Statistical analysis (e.g., ANOVA) is used to compare the pharmacokinetic parameters between the two folate forms.

Experimental Workflow Diagram

The following diagram illustrates the workflow of a typical clinical trial designed to assess the bioavailability of different folate forms.

Bioavailability_Study_Workflow start Start screening Subject Screening (Inclusion/Exclusion Criteria) start->screening randomization Randomization screening->randomization groupA Group A: Receive Folic Acid randomization->groupA Sequence 1 groupB Group B: Receive 5-MTHF randomization->groupB Sequence 2 crossoverA Group A: Receive 5-MTHF sampling1 Pharmacokinetic Blood Sampling groupA->sampling1 crossoverB Group B: Receive Folic Acid groupB->sampling1 washout Washout Period washout->crossoverA washout->crossoverB sampling2 Pharmacokinetic Blood Sampling crossoverA->sampling2 crossoverB->sampling2 sampling1->washout analysis Plasma Folate Analysis (HPLC-MS/MS) sampling2->analysis pk_analysis Pharmacokinetic Data Analysis analysis->pk_analysis results Comparison of Bioavailability pk_analysis->results end End results->end

Caption: Workflow of a crossover bioavailability study.

Conclusion

The available evidence strongly suggests that synthetic 5-MTHF is a more biologically equivalent and bioavailable source of active folate compared to synthetic folic acid. Its direct absorption and ability to bypass key enzymatic steps in the folate metabolic pathway make it a more efficient option for increasing circulating 5-MTHF levels. This is particularly relevant for individuals with MTHFR polymorphisms who may have a reduced capacity to metabolize folic acid. For researchers and drug development professionals, the choice between folic acid and 5-MTHF should be guided by the specific application, target population, and desired pharmacokinetic profile.

References

A Researcher's Guide to Folic Acid Esters: A Comparative Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the targeted delivery of therapeutic agents to cancer cells is a paramount goal. Folic acid and its derivatives, particularly its esters, have emerged as promising targeting moieties due to the overexpression of folate receptors on the surface of many cancer cells. This guide provides a comparative statistical analysis of various folic acid esters, detailing their performance, efficacy, and the experimental protocols used for their evaluation.

Comparative Performance of Folic Acid Derivatives

The efficacy of folic acid-based targeting is critically dependent on the binding affinity of the folate conjugate to the folate receptor. This affinity is often quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). Lower values for these parameters indicate a higher binding affinity. The following table summarizes key quantitative data for different folic acid derivatives from various studies. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.

Compound/DerivativeCell LineIC50 (nM)Ki (nM)Key Findings & Efficacy
Folic Acid (Native) KB10.16.7Serves as the baseline for comparison, demonstrating high intrinsic affinity for the folate receptor.
¹⁹F-DBCO-folate KB8.75.8This derivative, used in radiolabeling, shows a comparable and slightly higher affinity than native folic acid, indicating that the modification does not hinder receptor binding. The lipophilic character contributed to higher non-specific binding in cell internalization studies.
¹⁹F-Ala-folate KB12.58.3Another radiolabeled derivative, showing a slightly lower but still high affinity for the folate receptor.
(6S)5-MTHF glucosamine salt (Quatrefolic®) ---Demonstrated enhanced oral bioavailability compared to both folic acid and (6S)5-MTHF calcium salt in rats. The peak plasma concentration was 1.8 times higher than the calcium salt and 3.1 times higher than folic acid.[1][2]
Folate-PEG-cholesteryl hemisuccinate (F-PEG-CHEMS) KB--Liposomes formulated with this lipophilic folate derivative showed excellent colloidal stability and effective targeting of FR-expressing cells, leading to greater cytotoxicity of the encapsulated doxorubicin compared to non-targeted liposomes.[3]
Folate-conjugated β-cyclodextrin-Doxorubicin complex FR(+) cancer cells--This nanoparticle drug delivery system showed an 8-fold greater uptake in FR-positive cancer cells compared to non-targeted nanoparticles and demonstrated a sustained drug release profile.[4]
Folate-hydroxamate derivatives A549, PC-3--These derivatives exhibited significant inhibitory activity against histone deacetylases (HDACs), suggesting a dual-targeting approach for cancer therapy.[5][6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of folic acid esters. Below are methodologies for key experiments cited in the evaluation of these compounds.

Folate Receptor Competitive Binding Assay

This assay determines the binding affinity of a folic acid ester by measuring its ability to compete with a radiolabeled or fluorescently labeled folic acid for binding to the folate receptor.

Materials:

  • Folate receptor-positive cells (e.g., KB cells)

  • Binding buffer (e.g., 25 mM Tris, pH 8.0, 150 mM NaCl, 0.1% Triton X-100)

  • Radiolabeled folic acid (e.g., [³H]-folic acid) or fluorescently labeled folic acid

  • The folic acid ester to be tested (competitor)

  • 96-well plates coated with a protein that binds the receptor (e.g., protein G)

  • Scintillation counter or fluorescence plate reader

Procedure:

  • Cell Culture: Culture folate receptor-positive cells in appropriate media. For the assay, cells can be lysed to extract the receptor or used whole.

  • Receptor Immobilization: Immobilize the folate receptor extract or whole cells onto the 96-well plate.

  • Competition Reaction: Add a constant concentration of the labeled folic acid to each well.

  • In separate wells, add increasing concentrations of the unlabeled folic acid ester (the competitor).

  • Incubate the plate for a specified time (e.g., 40 minutes) to allow for competitive binding to reach equilibrium.

  • Washing: Wash the wells to remove unbound labeled and unlabeled folic acid.

  • Detection:

    • For radiolabeled assays, add scintillation fluid and measure the radioactivity in each well using a scintillation counter.

    • For fluorescently labeled assays, measure the fluorescence intensity using a plate reader.

  • Data Analysis: Plot the measured signal (radioactivity or fluorescence) against the logarithm of the competitor concentration. The IC50 value is the concentration of the competitor that inhibits 50% of the specific binding of the labeled folic acid. The Ki value can then be calculated using the Cheng-Prusoff equation.

In Vitro Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses the ability of a folate-drug conjugate to kill cancer cells by measuring the metabolic activity of the cells.

Materials:

  • Folate receptor-positive cancer cell line (e.g., HeLa, A549)

  • Cell culture medium

  • The folate-drug conjugate to be tested

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of the folate-drug conjugate. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the cells for a period that allows the drug to exert its effect (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours (e.g., 2-4 hours). During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration of the drug conjugate relative to the untreated control. The IC50 value is the concentration of the conjugate that causes a 50% reduction in cell viability.

Stability Testing by High-Performance Liquid Chromatography (HPLC)

This method is used to determine the stability of folic acid esters under various conditions (e.g., pH, temperature, light).

Materials:

  • The folic acid ester to be analyzed

  • HPLC system with a suitable detector (e.g., UV-Vis)

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., a mixture of a buffer and an organic solvent like methanol or acetonitrile)

  • Buffers of different pH values

  • Temperature-controlled incubator

  • Light source

Procedure:

  • Sample Preparation: Prepare solutions of the folic acid ester in buffers of different pH values.

  • Stress Conditions: Subject the solutions to various stress conditions:

    • pH Stability: Store the solutions at different pH values at a constant temperature.

    • Thermal Stability: Store the solutions at different temperatures.

    • Photostability: Expose the solutions to a controlled light source.

  • Sample Analysis: At specified time intervals, inject an aliquot of each solution into the HPLC system.

  • Chromatography: The folic acid ester and its degradation products are separated on the HPLC column and detected by the detector.

  • Data Analysis: The concentration of the folic acid ester at each time point is determined by measuring the area of its corresponding peak in the chromatogram. The degradation rate can be calculated, and the stability of the compound under different conditions can be assessed.[7][8][9][10][11]

Signaling Pathways and Experimental Workflows

Understanding the cellular mechanisms initiated upon the binding of folic acid esters to their receptors is crucial for drug development. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.

Folate Receptor-Mediated Endocytosis and Drug Release

G node_FA_Ester Folic Acid Ester (Drug Conjugate) node_Binding Binding node_FA_Ester->node_Binding 1. Extracellular node_FR Folate Receptor (FR) node_FR->node_Binding node_Cell_Membrane Cancer Cell Membrane node_Endocytosis Receptor-Mediated Endocytosis node_Binding->node_Endocytosis 2. Internalization node_Endosome Endosome node_Endocytosis->node_Endosome node_Acidification Acidification (Lower pH) node_Endosome->node_Acidification 3. Trafficking node_Drug_Release Drug Release node_Acidification->node_Drug_Release node_Drug Active Drug node_Drug_Release->node_Drug 4. Liberation node_Cellular_Target Cellular Target (e.g., DNA, enzymes) node_Drug->node_Cellular_Target 5. Action node_Apoptosis Apoptosis (Cell Death) node_Cellular_Target->node_Apoptosis

Caption: Folate receptor-mediated endocytosis of a folic acid-drug conjugate.

PI3K/Akt Signaling Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that is often dysregulated in cancer, promoting cell survival and proliferation. Folate metabolism has been linked to this pathway.[12]

G node_GF Growth Factor node_RTK Receptor Tyrosine Kinase (RTK) node_GF->node_RTK Binding node_PI3K PI3K node_RTK->node_PI3K Activation node_PIP3 PIP3 node_PI3K->node_PIP3 Phosphorylation node_PIP2 PIP2 node_PIP2->node_PIP3 node_PDK1 PDK1 node_PIP3->node_PDK1 Recruitment node_Akt Akt (PKB) node_PDK1->node_Akt Phosphorylation (Activation) node_mTORC1 mTORC1 node_Akt->node_mTORC1 Activation node_Bad Bad (pro-apoptotic) node_Akt->node_Bad Inhibition node_Cell_Growth Cell Growth & Protein Synthesis node_mTORC1->node_Cell_Growth node_Apoptosis_Inhibition Inhibition of Apoptosis node_Bad->node_Apoptosis_Inhibition

Caption: Simplified PI3K/Akt signaling pathway promoting cell survival and growth.

Experimental Workflow for Evaluating Folic Acid Ester Conjugates

This diagram outlines the logical progression of experiments for the preclinical evaluation of a novel folic acid ester-drug conjugate.

G node_Synthesis Synthesis & Purification of Folic Acid Ester -Drug Conjugate node_Characterization Physicochemical Characterization (e.g., NMR, MS, HPLC) node_Synthesis->node_Characterization node_Stability Stability Studies (pH, Temp, Light) node_Characterization->node_Stability node_In_Vitro In Vitro Evaluation node_Characterization->node_In_Vitro node_Binding_Assay Receptor Binding Assay (IC50, Ki) node_In_Vitro->node_Binding_Assay node_Cytotoxicity Cytotoxicity Assay (e.g., MTT) node_In_Vitro->node_Cytotoxicity node_Cellular_Uptake Cellular Uptake Studies node_In_Vitro->node_Cellular_Uptake node_In_Vivo In Vivo Evaluation node_In_Vitro->node_In_Vivo node_Tumor_Model Animal Tumor Model (e.g., Xenograft) node_In_Vivo->node_Tumor_Model node_Efficacy Tumor Growth Inhibition node_Tumor_Model->node_Efficacy node_Toxicity Toxicity Studies node_Tumor_Model->node_Toxicity node_Conclusion Lead Candidate Selection node_Efficacy->node_Conclusion node_Toxicity->node_Conclusion

Caption: Preclinical experimental workflow for a novel folic acid ester-drug conjugate.

References

A Comparative Guide to Peer-Reviewed Methods for the Validation of Folic Acid and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of peer-reviewed analytical methods for the validation of folic acid and its derivatives, such as folic acid methyl ester. The information is intended for researchers, scientists, and drug development professionals to aid in the selection of appropriate analytical techniques. The methods discussed include High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and UV-Visible Spectrophotometry.

Data Presentation: Comparison of Analytical Method Performance

The following tables summarize the quantitative performance data for various analytical methods used in the validation of folic acid. These parameters are crucial for determining the suitability of a method for a specific application.

Method Linearity (Range) Correlation Coefficient (r²) Accuracy (% Recovery) Precision (RSD%) Limit of Detection (LOD) Limit of Quantitation (LOQ) Reference
HPLC-UV 1.00 - 17.5 µg/mL>0.999Not Specified<2.0%Not SpecifiedNot Specified[1]
HPLC-UV 10 - 50 µg/mL>0.999GoodGoodNot SpecifiedLow[1]
HPLC-UV 5 - 30 µg/mL>0.999AccuratePreciseNot SpecifiedNot Specified[1]
HPLC-UV 0.1 - 3 mmol/L0.99988.8 ± 11.1%2.0% (intra-day), 7.2% (inter-day)Not SpecifiedNot Specified[2]
HPLC-UV Not Specified≥ 0.9995≥ 95%< 0.21%Not SpecifiedNot Specified[3][4]
HPLC-UV Not SpecifiedNot Specified99.04%Reaching 0.1µg/mLNot SpecifiedNot Specified[5]
HPLC-MS/MS 13.17 - 3657 ng/mLNot Specified90.26% - 104.67%2.20% - 19.79% (within-run), 3.14% - 13.15% (inter-batch)Not SpecifiedNot Specified[6][7]
LC-MS/MS 25 pg/mL - 1000 ng/mL>0.98Not Specified< 10%pg/mL levelspg/mL levels[8]
Derivative Spectrophotometry 1.80 - 2.85 µg/mL≥0.999698 - 104%0.2 - 4.8%0.64 - 0.75 mg L-11.80 - 2.85 mg L-1[9][10]
GC-MS (for fatty acid methyl esters) Not Specified0.9998 - 1Not SpecifiedNot SpecifiedNot Specified39.68 - 39.80 ng·mL-1[11]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on peer-reviewed literature and offer a starting point for laboratory implementation.

High-Performance Liquid Chromatography (HPLC-UV)

This protocol is a generalized representation based on several sources for the quantification of folic acid in pharmaceutical formulations.[3][4][5]

a. Sample Preparation:

  • Tablets: Crush five tablets and weigh a portion corresponding to 2.5 mg of folic acid.[12] Transfer to a 25 mL volumetric flask.

  • Solutions: Prepare a stock solution of 100 mg L-1 folic acid in 0.1 mol L-1 sodium hydroxide.[9]

  • Standard Solutions: Prepare a series of standard solutions by diluting the stock solution with the mobile phase to achieve concentrations within the desired linear range.

b. Chromatographic Conditions:

  • Column: Agilent 5 TC-C18 (5 µm; 250 mm × 4.6 mm) or similar reversed-phase C18 column.[3][4]

  • Mobile Phase: A mixture of phosphate buffer (pH 4.0) and methanol. A common ratio for folic acid determination is 99:1.[4] Another mobile phase described is 0.1% v/v trifluoroacetic acid (TFA) and acetonitrile at a ratio of 80:20.[5]

  • Flow Rate: 1.2 mL/min.[4]

  • Injection Volume: 20 µL.[4]

  • Column Temperature: 25 °C.[3][4]

  • Detection: UV detection at 280 nm or 282.5 nm.[1]

c. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the folic acid standards against their known concentrations.

  • Determine the concentration of folic acid in the sample by interpolating its peak area on the calibration curve.

  • Validate the method by assessing linearity, accuracy, precision, selectivity, and limits of detection and quantification according to ICH guidelines.[13]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol is for the quantification of folic acid in human plasma and is noted for its short run time.[6][7]

a. Sample Preparation:

  • Perform protein precipitation by adding acetonitrile to the plasma sample.

  • Use folic acid-d4 as an internal standard.[6]

b. LC-MS/MS Conditions:

  • Column: C18 column (3 µm; 50 × 3.00 mm).[6]

  • Mobile Phase: Isocratic mobile phase consisting of ammonium acetate (1 mM), acetic acid, and acetonitrile (9.9:0.1:90, v/v/v).[6][7]

  • Flow Rate: 0.5 mL/min.[7]

  • Injection Volume: 20 µL.[7]

  • Total Run Time: 3.5 minutes.[6][7]

  • Detection: Tandem mass spectrometry in positive electrospray ionization mode.[8]

c. Data Analysis:

  • Quantify folic acid based on the ratio of the analyte peak area to the internal standard peak area.

  • Validate the method for accuracy, precision, linearity, selectivity, recovery, matrix effect, and stability.[6]

Derivative Spectrophotometry

This method is a simple and inexpensive alternative for the determination of folic acid in pharmaceutical formulations.[9][10]

a. Sample Preparation:

  • Prepare a standard solution of folic acid in 0.1 mol L-1 sodium hydroxide.[9][10]

  • For tablets, crush the tablets and dissolve a known weight in 0.1 mol L-1 NaOH to achieve a concentration within the linear range.[12]

b. Spectrophotometric Analysis:

  • Acquire the zero-order absorption spectrum of the sample and standard solutions over a relevant wavelength range.

  • Calculate the first-order derivative spectrum.

  • Measure the amplitude of the derivative peak at the zero-crossing point of an interfering substance.

c. Data Analysis:

  • Create a calibration curve by plotting the derivative absorbance values of the standards against their concentrations.

  • Determine the concentration of folic acid in the sample from the calibration curve.

  • Validate the method for linearity, precision, accuracy, and sensitivity.[9]

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound (as a derivatized analyte)

While direct GC-MS of folic acid is not common due to its low volatility, derivatization to a more volatile form like a methyl ester can enable analysis. This protocol is based on the general principles of fatty acid methyl ester analysis.[11][14][15]

a. Derivatization (Methyl Esterification):

  • Esterification of the carboxylic acid groups of folic acid can be achieved using reagents like boron trifluoride (BF3) in methanol.[11]

  • The reaction converts the non-volatile folic acid into its more volatile methyl ester derivative.

b. GC-MS Conditions:

  • Column: A suitable capillary column for FAMEs analysis, such as a FAMEWAX or Rt-2560 column.[14]

  • Carrier Gas: Helium.

  • Injection: Split or splitless injection depending on the concentration.

  • Temperature Program: An optimized temperature gradient to separate the analyte from other components.

  • Detection: Mass spectrometry to identify and quantify the this compound based on its mass spectrum.

c. Data Analysis:

  • Identify the this compound peak by its retention time and mass spectrum.

  • Quantify using an internal standard and a calibration curve.

  • Validate the method for linearity, accuracy, precision, and sensitivity.[11]

Visualizations

Workflow for Analytical Method Validation

analytical_method_validation start Define Analytical Method Requirements method_dev Method Development & Optimization start->method_dev protocol Write Standard Operating Procedure (SOP) method_dev->protocol validation_plan Develop Validation Plan protocol->validation_plan specificity Specificity/ Selectivity validation_plan->specificity Execute Validation Parameters linearity Linearity & Range accuracy Accuracy precision Precision (Repeatability & Intermediate) lod_loq LOD & LOQ robustness Robustness validation_report Prepare Validation Report specificity->validation_report linearity->validation_report accuracy->validation_report precision->validation_report lod_loq->validation_report robustness->validation_report implementation Implement for Routine Use validation_report->implementation

Caption: A flowchart of the typical workflow for validating an analytical method.

General Principle of High-Performance Liquid Chromatography (HPLC)

hplc_principle solvent Solvent Reservoir pump Pump solvent->pump Mobile Phase injector Injector pump->injector column HPLC Column (Stationary Phase) injector->column Sample + Mobile Phase detector Detector (e.g., UV-Vis) column->detector Separated Analytes data_system Data Acquisition System detector->data_system waste Waste detector->waste

Caption: A simplified diagram illustrating the components and workflow of an HPLC system.

Conceptual Overview of Gas Chromatography-Mass Spectrometry (GC-MS)

gcms_overview carrier_gas Carrier Gas (e.g., Helium) injector Injector carrier_gas->injector gc_oven GC Column in Oven injector->gc_oven Vaporized Sample ms_interface Interface gc_oven->ms_interface Separated Analytes ion_source Ion Source ms_interface->ion_source mass_analyzer Mass Analyzer ion_source->mass_analyzer Ions detector Detector mass_analyzer->detector Separated Ions (by m/z) data_system Data System detector->data_system

Caption: A schematic showing the main components and process of a GC-MS system.

References

Safety Operating Guide

Proper Disposal of Folic Acid Methyl Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of laboratory chemicals is paramount to ensuring a safe working environment and minimizing environmental impact. While folic acid itself is a B vitamin essential for various metabolic processes, its methyl ester derivative requires careful handling and disposal in a laboratory setting. This guide provides a comprehensive, step-by-step approach to the proper disposal of folic acid methyl ester, compiled from safety data sheets of related compounds and general chemical waste guidelines.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to adhere to standard laboratory safety protocols. Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of any dust or vapors.

Although folic acid is not classified as a hazardous substance, the ester form may have different properties. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is prudent to treat it with a higher level of caution.

Key Chemical Properties (Based on Folic Acid)

For reference, the following table summarizes key properties of folic acid, the parent compound of this compound. These properties can offer some insight, but it is important to remember that esterification can alter a compound's characteristics.

PropertyValue
Appearance Yellow-orange crystals or powder
Odor Odorless
Solubility in Water 0.16 g dissolves in 100 ml
Stability Considered stable under normal conditions
Incompatibilities Reducing agents, oxidizing agents

Step-by-Step Disposal Procedures

The primary principle for the disposal of any laboratory chemical is to adhere to your institution's specific waste management policies. The following steps provide a general framework for the proper disposal of this compound.

Step 1: Consult Your Institutional Environmental Health & Safety (EHS) Office

Your institution's EHS office is the definitive source for chemical disposal procedures. They will provide guidance based on local, state, and federal regulations and can inform you about designated waste streams and collection schedules.

Step 2: Waste Characterization

In the absence of a specific SDS for this compound, it is best to manage it as a chemical waste. Do not assume it can be disposed of as regular trash or poured down the drain.

Step 3: Segregation and Labeling

Proper segregation of chemical waste is critical to prevent accidental reactions.

  • Solid Waste: If the this compound is in solid form, it should be collected in a designated, leak-proof container.

  • Liquid Waste: If dissolved in a solvent, it should be collected in a compatible liquid waste container. Do not mix with other incompatible waste streams.

  • Labeling: Clearly label the waste container with the full chemical name ("this compound"), the quantity, and the date.[1] The label should also indicate that it is "Hazardous Waste" as a precautionary measure.[1]

Step 4: Storage

Store the sealed waste container in a designated satellite accumulation area within your laboratory.[1] This area should be away from general work areas and incompatible chemicals.

Step 5: Arrange for Pickup

Once the waste container is full, or in accordance with your institution's policies, arrange for a hazardous waste pickup through your EHS office.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_sds_available Is a specific SDS for This compound available? consult_ehs->is_sds_available follow_sds Follow specific disposal instructions in the SDS is_sds_available->follow_sds Yes treat_as_chemical_waste Treat as a general non-hazardous chemical waste is_sds_available->treat_as_chemical_waste No is_solid Is the waste solid? follow_sds->is_solid treat_as_chemical_waste->is_solid collect_solid Collect in a labeled, sealed solid waste container is_solid->collect_solid Yes is_liquid Is the waste in a liquid solution? is_solid->is_liquid No store_waste Store in designated satellite accumulation area collect_solid->store_waste collect_liquid Collect in a labeled, sealed, compatible liquid waste container is_liquid->collect_liquid Yes is_liquid->store_waste No collect_liquid->store_waste request_pickup Request waste pickup from EHS store_waste->request_pickup end_disposal End of Disposal Process request_pickup->end_disposal

References

Essential Safety and Handling Guidelines for Folic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific Safety Data Sheet (SDS) for Folic acid methyl ester is readily available. The following guidance is based on the safety profile of Folic Acid and general principles for handling methyl esters. Researchers must conduct a thorough risk assessment before handling this substance.

This compound is a derivative of Folic Acid and should be handled with care in a laboratory setting. Adherence to proper personal protective equipment (PPE) protocols, handling procedures, and disposal methods is crucial to ensure personnel safety and minimize environmental impact.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on data for Folic Acid and general laboratory safety standards.

PPE CategoryRecommended Equipment
Eye and Face Protection Safety glasses with side shields or chemical safety goggles are mandatory. A face shield should be worn in situations with a high risk of splashes.[1]
Skin Protection Chemical-resistant gloves (e.g., nitrile or neoprene) should be worn.[2] A lab coat or disposable gown is required to protect clothing and skin.[2]
Respiratory Protection For handling powders and in case of dust generation, a NIOSH-approved respirator (e.g., N95 or P3) is recommended.[3] In well-ventilated areas with no dust, it may not be required.[4]

Experimental Workflow: Safe Handling of this compound

The following diagram outlines the standard operating procedure for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_start Start: Gather Materials risk_assessment Conduct Risk Assessment prep_start->risk_assessment 1 ppe Don Personal Protective Equipment risk_assessment->ppe 2 weigh Weigh this compound in Ventilated Area ppe->weigh 3 dissolve Dissolve in Appropriate Solvent weigh->dissolve 4 decontaminate Decontaminate Work Area dissolve->decontaminate 5 dispose_waste Dispose of Waste per Regulations decontaminate->dispose_waste 6 remove_ppe Remove PPE dispose_waste->remove_ppe 7 wash_hands Wash Hands Thoroughly remove_ppe->wash_hands 8 cleanup_end End wash_hands->cleanup_end 9

Caption: Safe Handling Workflow for this compound.

Operational Plan: Step-by-Step Handling Procedures

1. Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for all planned procedures involving this compound.

  • Gather Materials: Assemble all necessary chemicals, equipment, and PPE.

  • Personal Protective Equipment: Don the appropriate PPE as outlined in the table above. Ensure gloves are inspected for any damage before use.

2. Handling:

  • Ventilation: All handling of solid this compound should be performed in a well-ventilated area, such as a chemical fume hood, to minimize the risk of inhalation.[1]

  • Weighing: When weighing the powder, take care to avoid generating dust.

  • Dissolving: If dissolving the compound, add the solvent to the solid slowly to prevent splashing.

  • Avoid Contact: Avoid direct contact with the skin, eyes, and clothing.[5] In case of accidental contact, flush the affected area with copious amounts of water. For eye contact, rinse cautiously with water for several minutes.[6]

3. Storage:

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[4]

  • Protect from light and moisture.

Disposal Plan

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect all waste materials, including unused this compound, contaminated consumables (e.g., pipette tips, gloves), and cleaning materials, in a designated and clearly labeled hazardous waste container.

2. Disposal Method:

  • Waste should be disposed of in accordance with local, state, and federal regulations.

  • Do not dispose of down the drain or in regular trash.

  • Contact your institution's environmental health and safety (EHS) department for specific disposal procedures.

3. Container Decontamination:

  • Empty containers should be handled as hazardous waste unless properly decontaminated.

Spill Response

In the event of a spill, follow these procedures:

1. Evacuate: Evacuate non-essential personnel from the immediate area. 2. Ventilate: Ensure the area is well-ventilated. 3. Contain: For a dry spill, carefully sweep or vacuum the material, avoiding dust generation, and place it in a sealed container for disposal.[1] For a liquid spill, absorb it with an inert material (e.g., sand or vermiculite) and place it in a sealed container for disposal. 4. Clean: Clean the spill area thoroughly with an appropriate solvent and then with soap and water. 5. Report: Report the spill to your laboratory supervisor and EHS department.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.